molecular formula C13H11BFNO3 B1387930 (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid CAS No. 874288-05-8

(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1387930
CAS No.: 874288-05-8
M. Wt: 259.04 g/mol
InChI Key: CVYDMRNYGKMSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H11BFNO3 and its molecular weight is 259.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BFNO3/c15-11-2-1-3-12(8-11)16-13(17)9-4-6-10(7-5-9)14(18)19/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYDMRNYGKMSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660257
Record name {4-[(3-Fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874288-05-8
Record name {4-[(3-Fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Introduction: A Keystone Building Block in Modern Drug Discovery

This compound is a bifunctional synthetic intermediate of significant interest to the pharmaceutical and material science industries.[1] Its structure incorporates a boronic acid moiety, making it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a Nobel Prize-winning method for forging carbon-carbon bonds.[2][3] Simultaneously, the fluorophenyl amide group provides a vector for molecular recognition and can impart desirable pharmacokinetic properties. This unique combination makes the title compound a valuable building block for the synthesis of complex organic molecules, including potent enzyme inhibitors and advanced materials.

This guide provides a detailed, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen synthetic strategy, explore critical process parameters, and detail robust purification and characterization methodologies.

Synthetic Strategy: A Retrosynthetic Approach

The most logical and industrially scalable approach to synthesizing the target molecule is through a convergent strategy centered on a robust amide bond formation. A retrosynthetic analysis reveals two primary, commercially available starting materials: 4-Carboxyphenylboronic acid and 3-Fluoroaniline.

G Target This compound Disconnect Amide Disconnection (C-N Bond) Target->Disconnect Intermediates Precursors Disconnect->Intermediates => SM1 4-Carboxyphenylboronic acid Intermediates->SM1 SM2 3-Fluoroaniline Intermediates->SM2

Caption: Retrosynthetic analysis of the target molecule.

This disconnection is strategically advantageous because amide coupling reactions are among the most reliable and well-understood transformations in organic synthesis, with a vast array of available reagents and conditions.[4][5]

The Core Synthesis: Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[6] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is accomplished using a coupling reagent.

Mechanism of Action: EDC/HOBt Coupling

For this synthesis, we select the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a catalytic amount of Hydroxybenzotriazole (HOBt).

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[6]

  • Suppression of Side Reactions: While the O-acylisourea can react directly with the amine, it is also prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as an acyl transfer agent, rapidly reacting with the O-acylisourea to form an HOBt-active ester.[7] This new intermediate is less reactive than the O-acylisourea but is more stable and reacts cleanly with the amine.

  • Amide Formation: The amine (3-fluoroaniline) performs a nucleophilic attack on the carbonyl of the HOBt-active ester, forming the desired amide bond and releasing HOBt, which re-enters the catalytic cycle. The byproduct of EDC is a water-soluble urea, which simplifies purification.

G cluster_activation Activation & Acyl Transfer cluster_coupling Amide Formation RCOOH 4-Carboxyphenyl- boronic acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea EDC Byproduct (Water Soluble) O_acylisourea->Urea - Amine (Side Reaction to N-Acylurea) HOBt_in HOBt HOBt_in->HOBt_ester Product Target Amide HOBt_ester->Product + Amine Amine 3-Fluoroaniline Amine->Product HOBt_out HOBt (regenerated) Product->HOBt_out

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
4-Carboxyphenylboronic acid165.935.00 g30.11.0
3-Fluoroaniline111.123.68 g (3.2 mL)33.11.1
EDC·HCl191.706.35 g33.11.1
HOBt (anhydrous)135.120.41 g3.00.1
N,N-Dimethylformamide (DMF)-100 mL--
Ethyl Acetate (EtOAc)-300 mL--
1 M Hydrochloric Acid (HCl)-150 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-100 mL--
Saturated Sodium Chloride (Brine)-100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----
Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Carboxyphenylboronic acid (5.00 g, 30.1 mmol) and anhydrous HOBt (0.41 g, 3.0 mmol).

  • Dissolution: Add anhydrous DMF (100 mL) and stir the mixture under a nitrogen atmosphere until all solids dissolve.

  • Reagent Addition: Add EDC·HCl (6.35 g, 33.1 mmol) to the solution. Stir for 15 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add 3-fluoroaniline (3.2 mL, 33.1 mmol) dropwise to the reaction mixture over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up - Quenching and Extraction:

    • Pour the reaction mixture into a 1 L separatory funnel containing 200 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Combine the organic layers.

  • Work-up - Washing:

    • Wash the combined organic layer sequentially with 1 M HCl (2 x 75 mL), saturated NaHCO₃ solution (1 x 100 mL), and finally with brine (1 x 100 mL). The acid wash removes unreacted amine and the base wash removes unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white solid.

Purification: Addressing the Challenges of Boronic Acids

Boronic acids are notoriously challenging to purify via standard silica gel chromatography due to their propensity to dehydrate, form cyclic anhydrides (boroxines), or strongly adhere to the stationary phase.[8][9] Therefore, non-chromatographic methods are often preferred.

Primary Purification Method: Acid-Base Extraction

A highly effective purification strategy leverages the acidic nature of the boronic acid moiety.[10]

  • Dissolution: Dissolve the crude solid in a suitable organic solvent such as diethyl ether or ethyl acetate (approx. 150 mL).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M NaOH solution (2 x 50 mL). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer, leaving non-acidic organic impurities behind.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl to a pH of ~2. The pure this compound will precipitate out of the solution as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under high vacuum to a constant weight.

Secondary Purification Method: Recrystallization

If further purification is required, recrystallization is an effective option.[8] A mixed solvent system, such as ethyl acetate/hexanes or acetone/water, is often successful. The solid is dissolved in a minimum amount of the hot, more polar solvent, and the less polar solvent is added until turbidity persists. Cooling slowly will afford high-purity crystals.

G Start Crude Product in Organic Solvent Base_Extraction Extract with aq. NaOH Start->Base_Extraction Organic_Impurities Organic Layer (Non-acidic impurities) Base_Extraction->Organic_Impurities Separate Aqueous_Boronate Aqueous Layer (Sodium Boronate Salt) Base_Extraction->Aqueous_Boronate Separate Acidify Acidify to pH ~2 with HCl Aqueous_Boronate->Acidify Precipitate Precipitation of Pure Product Acidify->Precipitate Filter_Dry Filter & Dry Precipitate->Filter_Dry Final_Product Pure Boronic Acid Filter_Dry->Final_Product

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) characterization of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed spectral analysis required for the unambiguous structural elucidation of this compound.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science, often utilized as a building block in the synthesis of complex organic structures. Its utility stems from the presence of three key functionalities: a boronic acid group, an amide linkage, and a fluorinated phenyl ring. Accurate and thorough characterization is paramount to ensure its purity and structural integrity for subsequent applications. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

This guide will elucidate the expected ¹H and ¹³C NMR spectral features of the title compound, explain the influence of the fluorine and boron atoms on the spectra, and provide a robust experimental protocol for data acquisition and interpretation.

Molecular Structure and Predicted NMR Features

The chemical structure of this compound dictates its NMR signature.[1] Understanding the electronic effects of the substituents is crucial for predicting the chemical shifts and coupling patterns.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the boronic acid protons.

  • Aromatic Protons: Two sets of aromatic signals will be present. The protons on the phenylboronic acid moiety will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the 3-fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.[2][3][4] The electronegative fluorine atom will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).[5]

  • Amide Proton (N-H): A single, often broad, signal is expected for the amide proton. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[6]

  • Boronic Acid Protons (B(OH)₂): The two protons of the boronic acid group are acidic and may exchange with residual water or deuterated solvent, leading to a broad signal or no observable signal at all.[7] In an anhydrous solvent, a broad singlet is typically observed.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all carbon environments within the molecule.

  • Aromatic Carbons: The spectrum will display signals for all aromatic carbons. The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine (¹JCF) coupling, which is typically large.[8][9] Carbons two or three bonds away from the fluorine will show smaller long-range C-F couplings.[10][11]

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically around 165-175 ppm.[12]

  • Carbon-Boron Bond: The carbon atom bonded to the boron atom (ipso-carbon) often shows a broader signal due to quadrupolar relaxation of the boron nucleus (¹¹B and ¹⁰B).[13][14] Its chemical shift is influenced by the boronic acid group.

Experimental Protocol: A Self-Validating System

A robust experimental protocol is essential for obtaining high-quality, reproducible NMR data. This section outlines a field-proven methodology.

Protocol 1: Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for boronic acids due to its high polarity and ability to break up oligomers that can form through dehydration of the boronic acid moieties.[7] Methanol-d₄ can also be effective in breaking boroxine trimers.[7]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient.[15][16] For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[15]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[17]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.[17] Most high-quality deuterated solvents contain TMS.

References

Solubility and stability of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic Acid in Organic Solvents

Executive Summary

This compound is a bespoke chemical entity with significant potential as a building block in medicinal chemistry and materials science, particularly in the synthesis of complex molecules via Suzuki-Miyaura cross-coupling reactions.[1] The boronic acid functional group, while versatile, introduces specific challenges related to solubility and stability that must be thoroughly characterized to ensure robust process development, reliable analytical methods, and optimal formulation and storage strategies. This guide provides a comprehensive framework for evaluating the solubility and stability of this specific arylboronic acid in common organic solvents. We will delve into the underlying chemical principles governing its behavior, provide detailed, field-proven experimental protocols for its characterization, and offer insights into interpreting the resulting data. The methodologies described herein are designed to be self-validating systems, ensuring the generation of trustworthy and reproducible results critical for advancing drug development programs.

Introduction: The Physicochemical Imperative

In pharmaceutical development, a molecule's journey from discovery to a viable drug product is fundamentally dictated by its physicochemical properties. Solubility and stability are not mere data points; they are critical attributes that influence everything from reaction kinetics in a synthesis flask to bioavailability in a patient. For arylboronic acids like this compound, a nuanced understanding of these properties is paramount.

The structure, featuring a polar amide linkage, a lipophilic fluorophenyl group, and the reactive boronic acid moiety, suggests a complex solubility profile. Furthermore, boronic acids are known to be susceptible to several degradation pathways, including oxidative deboronation, protodeboronation, and the formation of cyclic trimeric anhydrides known as boroxines.[2][3] Characterizing these liabilities early in development is not just a regulatory requirement but a scientific necessity to mitigate risks, optimize processes, and ensure the quality and safety of the final active pharmaceutical ingredient (API).

Foundational Principles: Understanding the Behavior of Arylboronic Acids

Before embarking on experimental work, it is crucial to understand the key factors that govern the solubility and stability of the target molecule.

Factors Influencing Solubility

The solubility of an organic compound is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions, often summarized by the principle of "like dissolves like".[4] For this compound, its solubility in a given organic solvent will depend on:

  • Polarity: The molecule possesses both polar (amide, boronic acid) and nonpolar (phenyl rings) regions. Solvents with intermediate to high polarity that can engage in hydrogen bonding and dipole-dipole interactions are predicted to be more effective. For instance, high solubility is often observed for phenylboronic acid in ethers and ketones.[5][6]

  • Hydrogen Bonding: The amide N-H and C=O groups, along with the B(OH)₂ group, can act as hydrogen bond donors and acceptors. Protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate, DMSO) are likely to be effective.

  • Molecular Structure: The introduction of substituents, such as the isobutoxy group in isobutoxyphenylboronic acid, has been shown to generally increase solubility in most organic solvents compared to the parent phenylboronic acid.[7][8] The N-(3-Fluorophenyl)carbamoyl substituent in our target molecule will similarly dictate its unique solubility profile.

Key Stability Challenges and Degradation Pathways

Arylboronic acids are predisposed to specific degradation pathways that can compromise sample integrity and reaction efficiency. Understanding these mechanisms is essential for designing robust stability studies and developing appropriate handling and storage protocols.

  • Oxidative Deboronation: This is a significant degradation route, particularly in biological contexts or in the presence of reactive oxygen species (ROS) like hydrogen peroxide.[9][10][11] The C-B bond is cleaved and replaced with a C-O bond, converting the arylboronic acid into the corresponding phenol.[11][12] This process is often the primary degradation pathway under investigation.[11]

  • Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding the corresponding arene.[2] This reaction is highly dependent on pH and can be catalyzed by acids, bases, or even trace metals.[2][13][14]

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer called a boroxine.[3] While this is often a reversible process upon addition of water, it can complicate analysis and stoichiometry if not accounted for.[15]

Below is a diagram illustrating these primary degradation pathways.

G cluster_main Degradation Pathways of this compound cluster_oxidation Oxidation cluster_proto Protodeboronation cluster_boroxine Dehydration API Parent Boronic Acid (Ar-B(OH)₂) Oxidation_Product Phenol Derivative (Ar-OH) API->Oxidation_Product [O] e.g., H₂O₂ Proto_Product Deboronated Amide (Ar-H) API->Proto_Product H⁺ / H₂O or Base Boroxine Boroxine ((ArBO)₃) API->Boroxine Anhydrous Conditions

Caption: Primary degradation pathways for arylboronic acids.

Experimental Protocol: Quantitative Solubility Determination

The equilibrium shake-flask method is the gold standard for determining solubility, as it ensures that the solvent is fully saturated with the solute.[16] This protocol outlines a robust procedure for quantifying the solubility of the target compound across a range of relevant organic solvents.

Experimental Workflow

The overall process involves equilibrating the solid compound in the chosen solvent, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant using a calibrated analytical method.

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

1. Materials and Solvent Selection:

  • This compound (solid, purity >98%)
  • Selected organic solvents (HPLC grade or equivalent): e.g., Methanol, Ethanol, Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Toluene.
  • Calibrated analytical balance, temperature-controlled shaker, centrifuge, vials, PTFE syringe filters (0.22 µm).

2. Procedure:

  • Add an excess amount of the solid compound (e.g., ~20 mg) to a tared glass vial. The key is to ensure solid remains after equilibration.
  • Record the exact mass of the solid added.
  • Add a known volume of the selected solvent (e.g., 2.0 mL).
  • Seal the vials tightly and place them in a temperature-controlled shaker set to a defined temperature (e.g., 25 °C).
  • Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).[4]
  • After equilibration, visually confirm that excess solid is still present.
  • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
  • Carefully withdraw a portion of the clear supernatant and filter it through a chemically inert 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining particulates.[16]
  • Dilute the filtrate as necessary with the mobile phase to fall within the concentration range of the HPLC calibration curve.
  • Analyze the prepared sample by HPLC-UV.

3. Analytical Quantification (HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point could be 60:40 ACN:Water.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a wavelength of maximum absorbance (determined by a UV scan, likely around 254 nm).
  • Calibration: Prepare a multi-point calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.[16]

Data Presentation

Solubility data should be tabulated for clear comparison. The data below is illustrative.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Classification
Toluene2.425< 1.0Sparingly Soluble
Dichloromethane3.1255.2Slightly Soluble
Ethyl Acetate4.42525.8Soluble
Acetone5.12585.1Freely Soluble
Tetrahydrofuran4.025110.5Freely Soluble
Acetonitrile5.82540.3Soluble
Methanol5.12595.7Freely Soluble

Experimental Protocol: Stability Assessment in Solution

Evaluating the stability of the compound in solution requires a validated stability-indicating analytical method and a forced degradation study to identify potential degradation products.[17][18] This approach, mandated by ICH guidelines, ensures that the analytical method can specifically measure the concentration of the parent compound in the presence of its degradants.[17][19]

Experimental Workflow

The process begins with forced degradation studies to generate potential degradants and develop a specific analytical method. This method is then used to monitor the compound's stability over time in selected solvents under defined storage conditions.

Caption: Workflow for stability assessment in organic solvents.

Step-by-Step Methodology

1. Forced Degradation (Stress Testing): [20][21]

  • Prepare stock solutions of the compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).[21] The goal is to achieve 5-20% degradation.[21]
  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for several hours.
  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for several hours.
  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.[20]
  • Thermal Degradation: Heat the solution at 60-70 °C.
  • Photolytic Degradation: Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines.
  • Analyze all stressed samples against a control (unstressed) sample using HPLC, ideally with both UV and Mass Spectrometry (MS) detectors to aid in the identification of degradation products.[18]

2. Stability-Indicating HPLC Method:

  • Using the results from the forced degradation study, develop a gradient reverse-phase HPLC method that achieves baseline separation between the parent peak and all major degradation product peaks.[17][22] This is crucial for specificity.
  • Validate the method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.[17]

3. Solution Stability Study:

  • Prepare solutions of this compound in the organic solvents of interest (e.g., THF, Acetone, Methanol) at a known concentration (e.g., 1 mg/mL).
  • Store aliquots of these solutions under defined conditions (e.g., room temperature, protected from light).
  • At specified time points (e.g., T=0, 2, 4, 8, 24, 48 hours), remove an aliquot and analyze it immediately using the validated stability-indicating HPLC method.
  • Calculate the remaining percentage of the parent compound (% Assay) relative to the T=0 time point. Note the appearance and growth of any new peaks.

Data Presentation

Stability data is best presented in a table showing the percentage of the parent compound remaining over time.

SolventStorage ConditionTime (hours)% Assay RemainingObservations
Tetrahydrofuran25 °C, Ambient Light0100.0-
899.5Minor degradant peak at RRT 0.85
2498.1Degradant peak increased
4896.2-
Methanol25 °C, Ambient Light0100.0-
898.8Minor degradant peak at RRT 0.90
2495.4Significant increase in degradant
4890.1Yellowing of solution observed

Conclusion and Recommendations

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful application in drug development. The experimental frameworks provided in this guide offer a robust, systematic approach to generating the high-quality data needed to support process chemistry, analytical method development, and formulation activities.

Key Recommendations:

  • Solvent Selection: Based on predicted behavior, polar aprotic solvents like THF and Acetone, and polar protic solvents like Methanol are likely to provide good solubility. Nonpolar solvents like Toluene are expected to be poor choices.

  • Stability: Arylboronic acids are susceptible to degradation. Solutions should be prepared fresh whenever possible. For storage, refrigeration and protection from light are advisable. The presence of water in protic solvents like methanol may accelerate protodeboronation over time.

  • Handling: Given the potential for boroxine formation, the compound should be stored in a desiccated environment. When weighing, work efficiently to minimize exposure to atmospheric moisture.

By rigorously applying these principles and protocols, researchers can confidently characterize this compound, enabling its seamless integration into the drug development pipeline and mitigating risks associated with its inherent physicochemical liabilities.

References

Introduction: Beyond the Carbon Copy - The Unique Intersection of Boron and Fluorine in Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorophenyl-Containing Boronic Acids

For decades, the field of medicinal chemistry has been dominated by carbon-centric scaffolds. However, the introduction of heteroatoms has consistently unlocked novel biological activities and improved pharmacological profiles. Boron, specifically in the form of boronic acid (R-B(OH)₂), represents a paradigm shift in this exploration. Far from being a simple carbon isostere, the boron atom possesses a vacant p-orbital, bestowing upon it unique Lewis acidity that enables reversible covalent interactions with biological nucleophiles—a feature rarely accessible to carbon-based molecules.[1][2] This has culminated in FDA-approved drugs like the proteasome inhibitor bortezomib, demystifying early concerns about toxicity and cementing boronic acids as a privileged class in drug discovery.[2][3][4][5]

This guide focuses on a particularly potent subclass: fluorophenyl-containing boronic acids . The strategic incorporation of fluorine onto the phenyl ring is not a trivial modification. Fluorine's high electronegativity exerts a powerful electron-withdrawing effect, which is fundamentally transformative to the boronic acid's behavior in a biological milieu.[2] This guide, intended for researchers and drug development professionals, will dissect the core principles of this synergy, elucidate the mechanisms of action, and provide practical, field-proven insights into harnessing their potential.

Part 1: The Core Principle - pKa Modulation and its Biological Imperative

The utility of a boronic acid in a physiological setting (typically pH ~7.4) is dictated by the equilibrium between its neutral, trigonal planar form and its charged, tetrahedral boronate form.[2] The trigonal form is Lewis acidic and reactive, while the tetrahedral form is generally more stable but less reactive. The pKa of the boronic acid governs this equilibrium.

Most simple arylboronic acids have pKa values well above 8.5, meaning they exist predominantly in the less reactive trigonal state at physiological pH. This limits their ability to engage with biological targets like the diols found on saccharides.[6] Herein lies the critical role of the fluorophenyl group. By adding a strongly electron-withdrawing fluorine atom to the phenyl ring, the Lewis acidity of the boron center is significantly increased.[6][7][8] This enhanced acidity lowers the pKa of the boronic acid, in some cases to values near or even below physiological pH.[7][8]

This pKa depression is the cornerstone of the enhanced biological activity of fluorophenyl boronic acids. A lower pKa means a greater population of the tetrahedral boronate anion at pH 7.4, which dramatically improves binding affinity and reactivity with biological diols, such as those on cell-surface glycoproteins or in the ribose units of nucleotides.[6][7]

Part 2: Mechanisms of Action and Therapeutic Applications

The unique chemical properties of fluorophenyl boronic acids translate into a diverse range of biological activities, primarily through enzyme inhibition and carbohydrate recognition.

Enzyme Inhibition: Reversible Covalent Targeting

Fluorophenyl boronic acids excel as inhibitors of enzymes that utilize a nucleophilic serine or threonine in their active site. The boron atom acts as an electrophile, mimicking the transition state of substrate hydrolysis and forming a stable, reversible tetrahedral adduct with the catalytic residue.[3]

  • Proteasome Inhibition: The 26S proteasome, a key regulator of protein homeostasis, relies on an N-terminal threonine residue for its proteolytic activity. Boronic acids, most famously bortezomib, inhibit the proteasome by forming a complex with this threonine's hydroxyl group.[3] This disrupts protein degradation, leading to the accumulation of pro-apoptotic factors and ultimately, cancer cell death.[3][9] Fluorophenyl boronic acids have been developed as potent proteasome inhibitors, leveraging this established mechanism.[9]

  • Tubulin Polymerization Inhibition: Certain boronic acid-containing cis-stilbenes, designed as analogues of combretastatin A-4, have demonstrated potent inhibition of tubulin polymerization.[10] By replacing a key hydroxyl group with a boronic acid moiety, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][10] In studies, fluorophenyl-stilbene derivatives showed significant cell-growth inhibition with IC₅₀ values in the low micromolar range.[10]

G

The primary resistance mechanism of bacteria against β-lactam antibiotics (e.g., penicillin) is the production of β-lactamase enzymes, which hydrolyze the antibiotic. These enzymes have a critical serine residue in their active site. Boronic acids act as transition-state analogues, forming a reversible covalent bond with this serine and inhibiting the enzyme.[3] 4-Fluorophenylboronic acid, in particular, has been identified as an effective inhibitor of AmpC β-lactamase with a Ki (inhibition constant) of 6.4 µM. This presents a strategy to co-administer these inhibitors with β-lactam antibiotics to restore their efficacy against resistant strains.[3]

Neuroprotection: Combating Amyloid Aggregation

In the context of Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark. Certain boronic acid compounds have been shown to inhibit Aβ42 aggregation and reduce its associated neurotoxicity.[11][12] Studies using both in vitro assays and in vivo models (C. elegans and 5xFAD mice) demonstrated that treatment with styryl-boronic acids prevents memory deficits, reduces the number of Aβ plaques, and decreases neuroinflammation.[11][12] The precise mechanism is still under investigation but may involve interference with the peptide self-assembly process.

Biosensing and Diagnostics: High-Affinity Diol Recognition

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols is the foundation for their use as synthetic receptors for carbohydrates.[13][14][15][16] As discussed, the reduced pKa of fluorophenyl boronic acids makes this interaction efficient at physiological pH, opening the door for in vivo and diagnostic applications.[6][7]

  • Glucose Sensing: Fluorescent sensors for glucose have been developed by conjugating a fluorophenyl boronic acid moiety to a fluorophore.[7][16] When the boronic acid binds to glucose, the local chemical environment of the fluorophore changes, resulting in a detectable change in fluorescence intensity or wavelength.[16][17] This principle is being used to develop continuous glucose monitoring systems for diabetes management.[8]

  • Reactive Oxygen Species (ROS) Detection: Boronic acids can also be used to detect ROS. The basis for this application is the oxidative cleavage of the carbon-boron bond by species like hydrogen peroxide, which can be designed to trigger a fluorescent or colorimetric signal.[15]

G Sensor_Free FPBA-Fluorophore Conjugate (Low Fluorescence) Binding Reversible Covalent Binding (at physiological pH) Sensor_Free->Binding Glucose Glucose (cis-diol) Glucose->Binding Sensor_Bound Cyclic Boronate Ester Complex (High Fluorescence) Binding->Sensor_Bound Forms Complex Detection Measure Fluorescence Intensity (Proportional to Glucose Conc.) Sensor_Bound->Detection Emits Light

Part 3: Experimental Design & Protocols

Synthesizing technical accuracy with field-proven insight is paramount. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Determining Enzyme Inhibition (IC₅₀ and Ki)

Objective: To quantify the inhibitory potency of a fluorophenyl boronic acid against a target serine protease.

Causality: This assay directly measures the compound's effect on enzyme activity. The IC₅₀ (half-maximal inhibitory concentration) provides a measure of potency, while the Ki (inhibition constant) provides insight into binding affinity. A low Ki value is indicative of a strong interaction between the inhibitor and the enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorophenyl boronic acid (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the target enzyme (e.g., Trypsin, β-lactamase) in an appropriate assay buffer (e.g., 50 mM Tris, pH 8.0).

    • Prepare a stock solution of a chromogenic or fluorogenic substrate specific to the enzyme.

  • Assay Setup (96-well plate format):

    • Add 2 µL of the boronic acid compound across a range of concentrations (e.g., 100 µM to 1 nM) to triplicate wells.

    • For control wells, add 2 µL of DMSO (vehicle control, 0% inhibition) and 2 µL of a known potent inhibitor (positive control, 100% inhibition).

    • Add 178 µL of assay buffer containing the enzyme to all wells to achieve the final desired enzyme concentration.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the substrate to all wells.

    • Immediately place the plate in a plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of substrate conversion (V) is proportional to the slope of this line.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

    • Plot % Inhibition versus log[Inhibitor].

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • To determine the Ki, repeat the assay with multiple substrate concentrations and perform a Cheng-Prusoff or Lineweaver-Burk analysis.

Protocol 2: Assessing Carbohydrate Binding Affinity (Ka)

Objective: To determine the association constant (Ka) of a fluorophenyl boronic acid for a specific saccharide (e.g., glucose, fructose) using fluorescence spectroscopy.

Causality: This experiment leverages the change in fluorescence of an intrinsic (e.g., isoquinoline-based boronic acid) or conjugated fluorophore upon diol binding. The magnitude of the Ka value quantifies the binding affinity at physiological pH, validating the pKa-lowering effect of the fluorine substituent.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent boronic acid sensor (e.g., 1 mM in a 1:1 DMSO:water mixture).

    • Prepare a stock solution of the target saccharide (e.g., 1 M D-fructose in phosphate buffer).

    • Prepare the assay buffer: 0.1 M phosphate buffer, pH 7.4.[18]

  • Fluorescence Titration:

    • In a quartz cuvette, prepare a solution of the boronic acid sensor at a fixed concentration (e.g., 10 µM) in the assay buffer.

    • Record the baseline fluorescence spectrum using an excitation wavelength appropriate for the fluorophore.

    • Add small, sequential aliquots of the saccharide stock solution to the cuvette, mixing thoroughly after each addition.

    • After each addition, allow the solution to equilibrate for 2-3 minutes and record the new fluorescence spectrum.

  • Data Analysis:

    • Extract the fluorescence intensity at the emission maximum for each saccharide concentration.

    • Correct for dilution effects if necessary.

    • Plot the change in fluorescence intensity (ΔF) against the saccharide concentration.

    • Fit the resulting binding isotherm to a 1:1 binding model (e.g., using non-linear regression in software like Origin or GraphPad Prism) to calculate the association constant, Ka.[18]

Part 4: Data Summary and Safety Considerations

Quantitative Biological Activity

The following table summarizes representative inhibitory data for fluorophenyl-containing boronic acids across different biological targets.

Compound ClassTargetSpecific Compound ExamplePotency MetricValueReference
AntibacterialAmpC β-Lactamase4-Fluorophenylboronic acidKi6.4 ± 0.8 µM
AnticancerTubulin PolymerizationBoronic acid cis-stilbene (13c)IC₅₀ (B-16 cells)2.1 µM[10]
AnticancerTubulin PolymerizationBoronic acid cis-stilbene (13d)IC₅₀ (B-16 cells)0.48 µM[10]
Safety and Handling

While many boronic acids are considered to have low toxicity, they are active chemical reagents and should be handled with care.[19]

  • Hazards: 4-Fluorophenylboronic acid is classified as harmful if swallowed and can cause skin and serious eye irritation.[20][21][22] It may also cause respiratory irritation.[20][21] 3-Fluorophenylboronic acid carries similar warnings.[23][24]

  • Handling: Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[22]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[21][23] For skin contact, wash off immediately with soap and plenty of water.[21][23] If swallowed or inhaled, seek immediate medical attention.[21][22]

Conclusion and Future Outlook

Fluorophenyl-containing boronic acids represent a sophisticated class of molecules whose biological activity is rationally tunable through chemical design. The electron-withdrawing nature of fluorine is the key that unlocks potent interactions at physiological pH, enabling a wide range of applications from anticancer and antibacterial therapeutics to advanced neuroprotective agents and diagnostic sensors. The principles of reversible covalent inhibition and high-affinity diol binding provide a robust foundation for future discovery. As our understanding of their biological interactions deepens, we can anticipate the development of next-generation compounds with even greater selectivity, potency, and improved pharmacokinetic profiles, further solidifying the role of organoboron chemistry as a vital tool in modern drug development.

References

A Technical Guide to the Lewis Acidity and pKa of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Nature of Boronic Acid Acidity

Phenylboronic acids are a remarkable class of organic compounds, distinguished by a vacant p-orbital on the boron atom, which imparts significant Lewis acidic character.[1] This inherent electron deficiency governs their utility in a vast array of applications, from the cornerstone Suzuki-Miyaura cross-coupling reaction to the design of sophisticated chemosensors and therapeutics.[2][3] In aqueous media, boronic acids exhibit a fascinating equilibrium. The trigonal planar, sp²-hybridized boronic acid (a Lewis acid) reversibly accepts a hydroxide ion from water to form a tetrahedral, sp³-hybridized anionic boronate complex.[4][5] The equilibrium of this reaction is quantified by the pKa, which, in this context, is a measure of Lewis acidity rather than Brønsted-Lowry acidity, as it describes the affinity for a Lewis base (hydroxide) rather than the donation of a proton.[2][6] The pKa values for arylboronic acids typically range from 4 to 10.[2]

This guide provides an in-depth exploration of the factors governing the Lewis acidity and pKa of substituted phenylboronic acids, offering both theoretical understanding and practical, field-proven methodologies for their characterization.

Figure 1: Aqueous equilibrium of phenylboronic acid.

The Influence of Aromatic Substituents on Acidity

The electronic properties of substituents on the phenyl ring profoundly modulate the Lewis acidity of the boron center. This effect is a direct consequence of the substituent's ability to either donate or withdraw electron density from the aromatic system, which in turn influences the electrophilicity of the boron atom.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density on the phenyl ring.[6][7] This inductive and/or resonance-based withdrawal of electron density makes the boron atom more electron-deficient and thus a stronger Lewis acid.[6] The increased acidity is reflected in a lower pKa value , as the formation of the anionic boronate is stabilized.[2][6]

  • Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) and amino (-NH₂) increase the electron density of the aromatic ring through resonance effects.[7] This increased electron density is relayed to the boron atom, reducing its Lewis acidity. Consequently, phenylboronic acids bearing EDGs exhibit higher pKa values .[2]

This predictable relationship between substituent electronic effects and pKa can be quantified using the Hammett equation :

log(K/K₀) = ρσ

Where K is the dissociation constant of the substituted acid, K₀ is that of the unsubstituted acid, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects).[7][8] For the dissociation of meta- and para-substituted phenylboronic acids, there is an excellent linear correlation between their pKa values and the Hammett constants of the substituents.[7][8][9] However, ortho-substituted compounds often deviate from this correlation due to steric interactions and the potential for intramolecular hydrogen bonding, which can independently influence acidity.[8]

Quantitative Data: pKa Values of Substituted Phenylboronic Acids

The following table summarizes experimentally determined pKa values for a range of monosubstituted phenylboronic acids, illustrating the principles discussed above.

Substituent (Position)Hammett Constant (σ)pKaReference(s)
4-OCH₃-0.279.25[10]
4-CH₃-0.179.15[8]
H0.008.86[6]
4-F0.068.77[6]
4-Cl0.238.55[8]
4-Br0.238.51[8]
3-NO₂0.717.95[8]
4-CN0.667.84[8]
4-CF₃0.548.32[6][11]
2-F-8.70[6]

Data compiled from multiple sources, experimental conditions may vary.

Experimental Protocols for Acidity Determination

Accurate determination of pKa and Lewis acidity is crucial for understanding and applying boronic acids. The following are robust, validated protocols for these measurements.

Protocol 1: Spectrophotometric pH Titration for pKa Determination

This method leverages the difference in the UV-Vis absorbance spectra between the trigonal boronic acid and the tetrahedral boronate.[12][13]

Rationale: The change in hybridization and geometry of the boron center upon hydroxide binding alters the electronic structure of the entire molecule, leading to a measurable shift in the UV-Vis spectrum. By monitoring this change as a function of pH, a titration curve can be generated from which the pKa is determined.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the phenylboronic acid in a suitable organic solvent (e.g., DMSO or methanol) to ensure solubility.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with known, stable pH values.

  • Sample Preparation: For each pH point, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing the buffer solution. The final concentration of the boronic acid should be in the micromolar range to ensure sufficient absorbance.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample at a constant temperature.

  • Data Analysis: Plot the absorbance at a wavelength where the change between the acid and boronate form is maximal against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[14][15]

Spectrophotometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Boronic Acid Stock C Mix Stock with Buffers in Cuvettes A->C B Prepare Buffers (pH 2-12) B->C D Record UV-Vis Spectra C->D E Plot Absorbance vs. pH D->E F Fit to Henderson-Hasselbalch E->F G Determine pKa F->G

Figure 2: Workflow for pKa determination via spectrophotometric titration.

Protocol 2: ¹¹B NMR Spectroscopy for Monitoring Acidity and Diol Binding

¹¹B NMR is a powerful tool for directly observing the boron center. The chemical shift of ¹¹B is highly sensitive to its coordination environment.[16][17]

Rationale: The ¹¹B nucleus in a trigonal boronic acid (sp²) typically resonates at a different chemical shift than in a tetrahedral boronate (sp³). By monitoring the change in the ¹¹B NMR chemical shift as a function of pH, one can determine the pKa.[14][16] This method is also exceptionally useful for studying the interaction of boronic acids with diols, as the formation of a boronate ester also results in a distinct change in the ¹¹B chemical shift.[16]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of samples of the boronic acid in a suitable solvent system (e.g., H₂O/D₂O mixture) with varying pH values, adjusted using dilute acid or base.

  • NMR Acquisition: Acquire ¹¹B NMR spectra for each sample.

  • Data Analysis: Plot the ¹¹B chemical shift (δ) against pH. The resulting titration curve will be sigmoidal, and the pKa can be determined from the inflection point.[14][17]

Protocol 3: The Gutmann-Beckett Method for Quantifying Lewis Acidity

For a more direct, solvent-independent measure of Lewis acidity, the Gutmann-Beckett method is a widely accepted standard.[18][19]

Rationale: This method uses a probe molecule, triethylphosphine oxide (TEPO), which is a strong Lewis base. The ³¹P NMR chemical shift of TEPO is sensitive to its electronic environment. When TEPO forms an adduct with a Lewis acid, such as a phenylboronic acid, the donation of electron density from the oxygen of TEPO to the boron atom causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift is proportional to the strength of the Lewis acid.[18][19][20]

Step-by-Step Methodology:

  • Reference Measurement: Dissolve TEPO in a non-coordinating, weakly Lewis acidic solvent (e.g., deuterated dichloromethane or benzene) and record its ³¹P NMR spectrum.

  • Adduct Formation: In a separate NMR tube, dissolve the boronic acid of interest and an equimolar amount of TEPO in the same solvent.

  • NMR Measurement of Adduct: Record the ³¹P NMR spectrum of the mixture.

  • Calculation of Acceptor Number (AN): The Lewis acidity is quantified by the Acceptor Number (AN), which is calculated from the change in the ³¹P chemical shift (Δδ³¹P) relative to reference points.[18] A higher AN value indicates a stronger Lewis acid.[8][18]

Advanced Concepts in Lewis Acidity Measurement

While pKa provides an excellent measure of Lewis acidity in aqueous environments, other methods can provide complementary information, particularly in non-aqueous systems relevant to catalysis.

  • Fluoride Ion Affinity (FIA): This is a computational or experimental measure of the enthalpy change associated with the binding of a fluoride ion to the Lewis acid in the gas phase.[21][22] It provides an intrinsic measure of Lewis acidity, free from solvent effects.[23] Stronger Lewis acids exhibit a higher fluoride ion affinity.[21]

Conclusion: A Framework for Rational Design

The Lewis acidity and pKa of substituted phenylboronic acids are fundamental properties that are finely tunable through synthetic modification of the aromatic ring. An understanding of the interplay between substituent electronic effects and the resulting acidity is paramount for researchers in medicinal chemistry and materials science. Electron-withdrawing groups enhance Lewis acidity (lower pKa), while electron-donating groups diminish it (higher pKa). This relationship, quantifiable via Hammett analysis, provides a powerful predictive tool for rational design. The experimental protocols detailed herein—spectrophotometric and NMR titrations for pKa, and the Gutmann-Beckett method for intrinsic Lewis acidity—represent a robust toolkit for the precise characterization of these versatile molecules, enabling their optimization for a multitude of advanced applications.

References

Methodological & Application

Application Notes and Protocols for (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid: A Novel Investigational Agent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenylboronic Acid Derivative

(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid is a synthetic organoboron compound featuring a phenylboronic acid moiety linked to a 3-fluorophenyl group via a carbamoyl (amide) bridge[1]. While this specific molecule is not extensively documented in peer-reviewed literature for established biological activity, its structural components suggest significant potential as a targeted agent in medicinal chemistry. Boronic acids are a class of compounds with diverse and potent biological activities, famously exemplified by the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam[2][3].

The core of their utility lies in the unique ability of the boronic acid group to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within enzyme active sites, or with diols present in carbohydrates[2][4]. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

This document serves as a forward-looking guide for researchers and drug development professionals, proposing a primary avenue of investigation for this compound as a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a high-value therapeutic target for inflammatory and pain-related disorders. The protocols herein are designed to rigorously evaluate this hypothesis, from initial in vitro characterization to cell-based validation.

Scientific Rationale: Targeting Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory and analgesic epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs)[5][6][7]. By inhibiting sEH, the endogenous levels of beneficial EpFAs are increased, leading to potent anti-inflammatory, antihypertensive, and analgesic effects[8][9][10]. This makes sEH a compelling target for therapeutic intervention in a range of conditions including chronic pain, hypertension, and inflammatory diseases[11][12].

Many potent sEH inhibitors are urea or amide-based compounds, designed to mimic the transition state of the epoxide hydrolysis reaction. The structure of this compound, with its amide linker and aromatic rings, bears resemblance to the pharmacophores of known sEH inhibitors. The boronic acid function offers a distinct mechanism of action, potentially forming a covalent adduct with key catalytic residues in the sEH active site, such as Asp335, which initiates the hydrolysis.

Proposed Mechanism of Action

We hypothesize that this compound acts as a transition-state analog inhibitor of sEH. The boronic acid moiety is positioned to interact with the catalytic nucleophile and surrounding residues in the enzyme's active site, effectively blocking the hydrolysis of endogenous EpFAs.

G

Caption: Proposed mechanism of sEH inhibition.

Experimental Protocols

The following protocols provide a comprehensive framework for characterizing the inhibitory activity of this compound against human sEH.

Protocol 1: In Vitro Determination of IC50 using a Fluorescent Assay

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human sEH. The assay is based on the hydrolysis of a fluorogenic substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), which yields a highly fluorescent product upon cleavage by sEH.

Materials:

  • Recombinant human soluble epoxide hydrolase (hsEH)

  • This compound (Test Compound)

  • CMNPC substrate

  • Bis-Tris HCl buffer (pH 7.0)

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.

    • Prepare the Assay Buffer: 25 mM Bis-Tris HCl (pH 7.0) containing 0.1 mg/mL BSA.

    • Dilute the hsEH enzyme stock to a working concentration of 1 nM in Assay Buffer.

    • Prepare a 1 mM stock solution of CMNPC in DMSO. Dilute to a 50 µM working solution in Assay Buffer immediately before use.

  • Assay Workflow:

    • Perform serial dilutions of the 10 mM Test Compound stock in DMSO to create a range of concentrations (e.g., from 10 mM to 100 pM). Then, dilute these DMSO stocks 100-fold into Assay Buffer to create the final inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.

    • To each well of a 96-well plate, add 100 µL of the hsEH working solution.

    • Add 1 µL of the diluted Test Compound solutions (or DMSO for control wells) to the wells.

    • Incubate the plate for 15 minutes at 30°C to allow for inhibitor binding.

    • Initiate the reaction by adding 100 µL of the 50 µM CMNPC working solution to all wells.

    • Immediately place the plate in a fluorescence reader pre-set to 30°C.

    • Monitor the increase in fluorescence over a period of 20 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Normalize the data by setting the velocity of the DMSO control as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G

Caption: In vitro sEH inhibition assay workflow.

Protocol 2: Cell-Based Assay for Target Engagement

This protocol aims to confirm that the test compound can penetrate the cell membrane and inhibit sEH activity in a cellular context. It utilizes a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) to induce an inflammatory response and measures the ratio of EpFA metabolites.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (Test Compound)

  • LC-MS/MS system for lipid analysis

Procedure:

  • Cell Culture and Treatment:

    • Plate RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with varying concentrations of the Test Compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 6 hours to induce inflammation and sEH activity.

  • Sample Collection and Lipid Extraction:

    • After incubation, collect the cell culture supernatant.

    • Perform a liquid-liquid or solid-phase extraction to isolate the oxylipins (including EETs and DHETs) from the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the extracted lipids using a validated LC-MS/MS method to quantify the levels of specific EETs (e.g., 14,15-EET) and their corresponding DHETs (e.g., 14,15-DHET).

  • Data Analysis:

    • Calculate the ratio of EET/DHET for each treatment condition.

    • An effective sEH inhibitor will cause a dose-dependent increase in the EET/DHET ratio compared to the LPS-stimulated vehicle control.

    • Plot the EET/DHET ratio against the concentration of the Test Compound.

Data Presentation and Interpretation

The results from the in vitro and cell-based assays should be tabulated for clear comparison and interpretation.

Assay TypeKey ParameterExpected Outcome with Effective Inhibition
In Vitro Fluorescent Assay IC50 (nM)A low nanomolar value indicates high potency.
Cell-Based LC-MS/MS EET/DHET RatioDose-dependent increase in the ratio.
Cell Viability (e.g., MTT) CC50 (µM)A high value (>10 µM) is desired for a good safety profile.

Interpretation: A potent compound will exhibit a low IC50 value in the biochemical assay. Crucially, this potency should translate to the cell-based assay, demonstrated by a significant increase in the EET/DHET ratio at comparable concentrations. A high CC50 (cytotoxic concentration 50) relative to the IC50 indicates good selectivity for the target over general cellular toxicity.

Conclusion and Future Directions

The structural attributes of this compound make it a compelling candidate for investigation as a novel therapeutic agent. The proposed application as a soluble epoxide hydrolase inhibitor is grounded in established principles of medicinal chemistry and enzyme pharmacology. The detailed protocols provided herein offer a robust starting point for any research group aiming to characterize its biological activity.

Successful validation as an sEH inhibitor would open avenues for further preclinical development, including pharmacokinetic studies and in vivo efficacy testing in animal models of pain and inflammation.[13] This systematic approach is fundamental to translating a promising chemical entity into a potential clinical candidate.

References

Application Notes & Protocols: (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures with tailored biological activity is paramount. Boronic acids have emerged as indispensable tools, largely due to their remarkable versatility in carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide focuses on a particularly valuable building block: (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid .

This molecule is not merely a bifunctional linker; its constituent parts are deliberately chosen to impart specific, advantageous properties to the final bioactive compound. The boronic acid group serves as a highly versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of this entire moiety into a target scaffold.[1] The rigid phenyl core provides a stable and predictable framework. The N-(3-fluorophenyl)benzamide portion is frequently encountered in kinase inhibitors, where it can form crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme.[2][3][4] The fluorine atom, a common bioisostere for hydrogen, can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties like pKa.[5]

This application note will provide a comprehensive overview of the properties of this compound, a detailed protocol for its application in the synthesis of a potent Src kinase inhibitor, and an in-depth discussion of the scientific rationale behind its use in drug discovery.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
IUPAC Name [4-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid--INVALID-LINK--
Synonyms 4-(3-Fluorophenylcarbamoyl)phenylboronic acid, N-3-Fluorophenyl 4-boronobenzamide--INVALID-LINK--
CAS Number 874288-05-8--INVALID-LINK--
Molecular Formula C₁₃H₁₁BFNO₃--INVALID-LINK--
Molecular Weight 259.04 g/mol --INVALID-LINK--
Appearance White to off-white solidTypical for this class of compounds
Solubility Soluble in organic solvents such as DMF, DMSO, and alcohols.General knowledge for boronic acids
Stability Generally stable to air and moisture, but can undergo dehydration to form boroxines upon heating.General knowledge for boronic acids

Application Spotlight: Synthesis of a Potent Src Kinase Inhibitor

To illustrate the utility of this compound, we present its application in the synthesis of a potent inhibitor of Src kinase, a non-receptor tyrosine kinase implicated in various cancers. Overexpression and constitutive activation of Src are associated with tumor progression, metastasis, and angiogenesis, making it a validated therapeutic target.[6] The target molecule, N-((S)-1-(2,3-dihydrobenzo[b][2][7]dioxin-6-yl)propan-2-yl)-4'-(3-fluorophenylcarbamoyl)-[1,1'-biphenyl]-4-amine, exemplifies a common scaffold for kinase inhibitors, where the biphenyl core positions key interacting moieties within the enzyme's active site.

The key synthetic step is a Suzuki-Miyaura cross-coupling reaction, which forms the central biphenyl core of the molecule. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for late-stage diversification in drug discovery programs.[1]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram outlines the general workflow for the synthesis of the target Src kinase inhibitor.

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Product Analysis ReactantA This compound Vessel Reaction Vessel (Schlenk flask or microwave vial) ReactantA->Vessel ReactantB Aryl Halide Partner (e.g., 4-bromo-N-((S)-...amine) ReactantB->Vessel Solvent Solvent System (e.g., 1,4-Dioxane/Water) Solvent->Vessel Base Base (e.g., K2CO3 or Cs2CO3) Base->Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Vessel Degas Degassing (N2 or Ar sparging) Vessel->Degas Reaction Progress Monitoring (TLC/LC-MS) Heating Heating (e.g., 80-100 °C) Degas->Heating Reaction Progress Monitoring (TLC/LC-MS) Quench Reaction Quenching (e.g., Water addition) Heating->Quench Extract Extraction (e.g., Ethyl Acetate) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize Src_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation Integrins Integrins Integrins->Src Activation FAK FAK Src->FAK Phosphorylation PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Angiogenesis Angiogenesis Src->Angiogenesis Migration_Invasion Migration & Invasion FAK->Migration_Invasion Akt Akt PI3K->Akt Raf Raf Ras->Raf Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation Cell_Survival Cell Survival (Anti-apoptosis) Akt->Cell_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Inhibitor Src Inhibitor (e.g., Synthesized Molecule) Inhibitor->Src Inhibition

References

Boronic Acid Probes for Hydrogen Peroxide Detection in Biological Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the use of boronic acid-based fluorescent probes in the detection of hydrogen peroxide (H₂O₂) within biological systems. Eschewing a rigid template, this document is structured to provide a deep, mechanistically-grounded understanding of the technology, empowering users to design and execute robust experiments.

Section 1: Foundational Principles of Boronic Acid Probes for H₂O₂ Detection

The Chemistry of Detection: A Tale of Two Reactivities

Boronic acids and their corresponding esters have emerged as a cornerstone for the design of fluorescent probes for reactive oxygen species (ROS). The fundamental detection mechanism relies on the selective oxidation of the carbon-boron bond by H₂O₂ to yield a hydroxyl group, which in turn modulates the fluorescence properties of an appended reporter molecule. This conversion is typically irreversible and results in a "turn-on" or ratiometric fluorescent signal.

The generally accepted mechanism involves the nucleophilic attack of the hydroperoxide anion (HOO⁻) on the electron-deficient boron atom of the boronic acid, forming a tetrahedral boronate intermediate. This is followed by an intramolecular rearrangement where the aryl group migrates from the boron to an adjacent oxygen atom, ultimately leading to the formation of a phenol and boric acid after hydrolysis.[1][2]

dot graph "Boronic_Acid_H2O2_Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Aryl Boronic Acid\n(sp² hybridized)\nWeakly/Non-Fluorescent", fillcolor="#F1F3F4"]; B [label="Tetrahedral Boronate\nIntermediate", fillcolor="#F1F3F4"]; C [label="Aryl Borate Ester", fillcolor="#F1F3F4"]; D [label="Phenol Product\n(Highly Fluorescent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Boric Acid", fillcolor="#F1F3F4"]; H2O2 [label="H₂O₂", shape=plaintext]; H2O [label="H₂O (Hydrolysis)", shape=plaintext];

H2O2 -> A [style=invis]; A -> B [label="+ H₂O₂"]; B -> C [label="Rearrangement"]; C -> D [label="+ H₂O"]; C -> E [label=" "];

{rank=same; H2O2; A;} {rank=same; B;} {rank=same; C;} {rank=same; D; E; H2O;} } Caption: Generalized reaction mechanism of an aryl boronic acid probe with hydrogen peroxide.

The Selectivity Challenge: A Critical Consideration

A significant challenge in the application of boronic acid probes is their cross-reactivity with other ROS, most notably peroxynitrite (ONOO⁻). The reaction between boronic acids and peroxynitrite is kinetically far more favorable, with reaction rates reported to be up to a million times faster than with hydrogen peroxide.[1][3] This disparity in reaction kinetics (k ≈ 1-2 M⁻¹s⁻¹ for H₂O₂ vs. k ≈ 10⁶ M⁻¹s⁻¹ for ONOO⁻) means that in biological systems where both species may be present, the resulting fluorescent signal could be predominantly from peroxynitrite.[1]

Therefore, it is imperative to employ rigorous controls to validate that the observed signal is indeed attributable to H₂O₂. These controls are not merely suggestions but are essential for the scientific validity of the experimental findings.

The Next Generation: Borinic Acids for Faster Detection

A recognized limitation of traditional boronic acid probes is their relatively slow reaction kinetics with H₂O₂. This can be problematic when attempting to capture rapid, transient fluxes of H₂O₂ in cellular signaling. To address this, a new class of probes based on borinic acids has been developed. Borinic acids have demonstrated a dramatically faster reaction rate with H₂O₂, reportedly up to 10,000-fold faster than their boronic acid counterparts, enabling a more rapid and sensitive detection of H₂O₂.[4][5] This enhanced reactivity makes them particularly well-suited for real-time imaging of H₂O₂ dynamics.[5]

Section 2: A Curated Selection of Boronic Acid Probes

The selection of an appropriate probe is dictated by the specific biological question, the instrumentation available, and the experimental system. Below is a comparative summary of commonly used boronic acid-based probes.

Probe NameFluorophore ClassExcitation (nm)Emission (nm)Key Features & Considerations
Peroxyfluor-1 (PF1) Fluorescein~450~515-530First-generation, green-fluorescent, cell-permeable.[2]
Peroxyresorufin-1 (PR1) Resorufin~530Not specifiedRed-fluorescent, cell-permeable.[2]
Peroxyxanthone-1 (PX1) XanthoneNot specifiedNot specifiedBlue-fluorescent, cell-permeable.[2]
Naphtho-Peroxyfluor-1 (NPF1) Naphthofluorescein>600>600Red-emitting, suitable for flow cytometry.[6]
MitoPY1 Rhodamine/FluoresceinNot specifiedNot specifiedMitochondria-targeted, for H₂O₂ detection in mitochondria.[7]
RF620 XantheneFar-redNear-infraredRatiometric probe with a significant blue-shift upon reaction.[8]

Section 3: Experimental Protocols

General Guidelines for Probe Handling and Storage
  • Stock Solutions: Prepare a concentrated stock solution (typically 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the final working concentration in an appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Protocol for In Vitro Detection of H₂O₂

This protocol is suitable for cuvette-based fluorometry or plate reader assays.

  • Reagent Preparation:

    • Prepare a working solution of the boronic acid probe (e.g., 5 µM PF1) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4).

    • Prepare a stock solution of H₂O₂ in the same buffer. The concentration of the H₂O₂ stock should be accurately determined by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

  • Assay Procedure:

    • To a cuvette or well of a microplate, add the probe working solution.

    • Record a baseline fluorescence reading using the appropriate excitation and emission wavelengths for the chosen probe.

    • Add a known concentration of H₂O₂ to the cuvette or well and mix gently.

    • Monitor the change in fluorescence intensity over time until a stable signal is achieved.

  • Data Analysis:

    • Subtract the baseline fluorescence from the final fluorescence reading to determine the net change in fluorescence intensity.

    • Generate a standard curve by plotting the net fluorescence intensity against a range of H₂O₂ concentrations.

Protocol for Live-Cell Imaging of H₂O₂ using Confocal Microscopy

This protocol provides a general framework for imaging intracellular H₂O₂. Optimization of probe concentration, loading time, and imaging parameters is recommended for each cell type and experimental condition.

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.

  • Probe Loading:

    • Wash cells once with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Prepare a working solution of the boronic acid probe (e.g., 5 µM PF1) in the imaging buffer.

    • Incubate the cells with the probe solution for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Gently wash the cells twice with the imaging buffer to remove excess, unloaded probe.

  • Treatment and Imaging:

    • Add the experimental treatment (e.g., a known H₂O₂ source or a cellular stimulus) to the cells.

    • Immediately begin imaging using a confocal microscope equipped with the appropriate laser lines and emission filters for the chosen probe.

    • Acquire images at regular intervals to monitor the temporal dynamics of H₂O₂ production.

  • Image Analysis:

    • Quantify the mean fluorescence intensity within regions of interest (ROIs) drawn around individual cells or subcellular compartments.

    • Normalize the fluorescence intensity to a baseline measurement taken before treatment.

dot graph "Cellular_Imaging_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Seed Cells on\nGlass-Bottom Dish", fillcolor="#4285F4"]; B [label="Wash Cells with\nPre-warmed Buffer", fillcolor="#4285F4"]; C [label="Incubate with\nBoronic Acid Probe\n(e.g., 5 µM PF1, 30 min)", fillcolor="#EA4335"]; D [label="Wash to Remove\nExcess Probe", fillcolor="#4285F4"]; E [label="Add Experimental Treatment\n(e.g., H₂O₂ or Stimulus)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Acquire Images via\nConfocal Microscopy", fillcolor="#34A853"]; G [label="Quantify Fluorescence\nIntensity (ImageJ/FIJI)", fillcolor="#5F6368"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } Caption: A typical workflow for live-cell imaging of hydrogen peroxide using a boronic acid probe.

Protocol for Flow Cytometry Analysis of Cellular H₂O₂

Flow cytometry allows for the high-throughput analysis of H₂O₂ levels in a population of cells.

  • Cell Preparation:

    • Prepare single-cell suspensions of the cells of interest.

  • Probe Loading:

    • Resuspend the cells in a suitable buffer containing the boronic acid probe (e.g., 5 µM NPF1).

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Treatment:

    • Add the experimental treatment to the cell suspension and incubate for the desired duration.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for the chosen probe.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the live-cell population based on forward and side scatter profiles.

    • Quantify the geometric mean fluorescence intensity (gMFI) of the probe signal in the appropriate channel.

Section 4: The Imperative of Controls: Ensuring Data Integrity

The interpretation of data obtained with boronic acid probes hinges on the meticulous implementation of control experiments.

dot graph "Control_Experiments_Logic" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Observed Fluorescence\nIncrease with Probe", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Q1 [label="Is the signal due to H₂O₂?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A1 [label="Pre-treat with Catalase\nor PEG-Catalase", shape=box, style=rounded, fillcolor="#4285F4"]; R1 [label="Signal Abolished", shape=ellipse, fillcolor="#34A853"]; R2 [label="Signal Unchanged", shape=ellipse, fillcolor="#EA4335"]; Q2 [label="What is the source of H₂O₂?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A2 [label="Use NADPH Oxidase Inhibitors\n(e.g., Apocynin, DPI)", shape=box, style=rounded, fillcolor="#4285F4"]; R3 [label="Signal Reduced", shape=ellipse, fillcolor="#34A853"]; R4 [label="Signal Unchanged", shape=ellipse, fillcolor="#EA4335"]; Conclusion1 [label="Signal is H₂O₂-dependent", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion2 [label="Signal is NOT H₂O₂-dependent\n(Consider ONOO⁻)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion3 [label="H₂O₂ source is likely\nNADPH Oxidase", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion4 [label="H₂O₂ source is\nindependent of NADPH Oxidase", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Q1; Q1 -> A1 [label="Test"]; A1 -> R1 [label="If"]; A1 -> R2 [label="If"]; R1 -> Conclusion1; R2 -> Conclusion2; Conclusion1 -> Q2; Q2 -> A2 [label="Test"]; A2 -> R3 [label="If"]; A2 -> R4 [label="If"]; R3 -> Conclusion3; R4 -> Conclusion4; } Caption: A decision-making workflow for implementing essential control experiments.

  • Positive Control: Treat cells with a known concentration of exogenous H₂O₂ to confirm that the probe is responsive in the experimental system.

  • Negative Control (H₂O₂ Scavenging): Pre-treat cells with catalase or its cell-permeable counterpart, polyethylene glycol-catalase (PEG-catalase), to enzymatically degrade H₂O₂. A genuine H₂O₂-dependent signal should be significantly attenuated or abolished by this pre-treatment.

  • Inhibition of H₂O₂ Production: If a specific enzymatic source of H₂O₂ is hypothesized (e.g., NADPH oxidases), use specific inhibitors such as apocynin or diphenyleneiodonium (DPI) to confirm the involvement of that pathway.[9]

  • Genetic Controls: In genetically tractable systems, knockdown or knockout of suspected H₂O₂-producing enzymes (e.g., NOX isoforms) or antioxidant enzymes (e.g., SOD1/2) can provide highly specific validation of the probe's signal.

  • Peroxynitrite Controls: To rule out the contribution of peroxynitrite, consider using a peroxynitrite scavenger (e.g., uric acid) or an inhibitor of nitric oxide synthase (NOS) if NO production is expected in your system.

Section 5: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Background Fluorescence - Incomplete removal of unbound probe.- Autofluorescence from cells or media.- Probe degradation due to light exposure or improper storage.- Increase the number and duration of wash steps.- Use phenol red-free media for imaging.- Image a "no-probe" control to assess autofluorescence.- Protect the probe from light at all times and use fresh aliquots.
No or Weak Signal - Insufficient probe loading.- Low levels of H₂O₂ production.- Photobleaching.- Incorrect microscope settings.- Increase probe concentration or incubation time.- Use a positive control (exogenous H₂O₂) to confirm probe activity.- Use an anti-fade mounting medium for fixed cells.- Minimize light exposure and use a more sensitive detector.- Optimize laser power, gain, and filter settings.[10]
Cell Toxicity - High probe concentration.- High DMSO concentration.- Phototoxicity from excessive light exposure.- Perform a dose-response curve to determine the optimal, non-toxic probe concentration.- Keep the final DMSO concentration below 0.1%.- Reduce laser power and exposure time.

Section 6: Synthesis and Characterization of a Representative Probe

For laboratories with synthetic chemistry capabilities, the in-house preparation of boronic acid probes can be a cost-effective approach. The synthesis of Naphtho-Peroxyfluor-1 (NPF1) is a representative example.[6]

  • Step 1: Synthesis of Naphthofluorescein bis-triflate: Naphthofluorescein is reacted with N-phenyl-bis(trifluoromethanesulfonimide) in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent such as dimethylformamide (DMF).

  • Step 2: Palladium-catalyzed borylation: The resulting bis-triflate is then subjected to a palladium-catalyzed reaction with bis(pinacolato)diboron in the presence of a suitable ligand (e.g., dppf) and a base (e.g., potassium acetate) in a solvent like 1,4-dioxane.

  • Purification and Characterization: The final product is purified using column chromatography or high-performance liquid chromatography (HPLC). Characterization is typically performed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) and mass spectrometry to confirm the structure and purity.

References

Chan-Lam coupling reaction with substituted phenylboronic acids.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: The Chan-Lam Coupling Reaction with Substituted Phenylboronic Acids: A Detailed Guide to C-N and C-O Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Tool for Aryl Ether and Aryl Amine Synthesis

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The Chan-Lam coupling reaction, also known as the Chan-Evans-Lam (CEL) coupling, has emerged as a powerful and versatile method for constructing these crucial linkages. It facilitates the cross-coupling of arylboronic acids with N- or O-nucleophiles, such as amines, amides, and phenols.

Unlike the related Buchwald-Hartwig amination, the Chan-Lam coupling offers significant operational advantages. It typically utilizes inexpensive and readily available copper catalysts instead of palladium, and many variations of the reaction can be conveniently run open to the atmosphere, simplifying the experimental setup. This guide provides a detailed exploration of the Chan-Lam coupling, focusing on the mechanistic nuances and practical considerations when using electronically diverse substituted phenylboronic acids.

The Catalytic Cycle: A Mechanistic Overview

While the precise mechanism of the Chan-Lam coupling has been a subject of extensive study and some debate, a generally accepted catalytic cycle provides a robust framework for understanding the reaction. The reaction is believed to proceed through a copper-mediated pathway that can involve Cu(I), Cu(II), and Cu(III) oxidation states.

The key steps are as follows:

  • Ligand Exchange/Coordination: The N-H or O-H bond of the nucleophile coordinates to the Cu(II) catalyst (often a pre-catalyst like copper(II) acetate, Cu(OAc)₂). This step is often facilitated by a base.

  • Transmetalation: The aryl group from the phenylboronic acid is transferred to the copper center, displacing a ligand (like an acetate group) and forming an aryl-copper(II) intermediate. This is often the rate-determining step and is sensitive to the electronic nature of the boronic acid.

  • Reductive Elimination: The newly formed aryl-copper intermediate undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(0) species.

  • Oxidation/Re-oxidation: For the catalytic cycle to continue, the resulting Cu(0) or a Cu(I) species must be re-oxidized back to the active Cu(II) state. This oxidation is often accomplished by an external oxidant, which can be molecular oxygen from the air, making an open-flask setup advantageous.

Chan_Lam_Coupling_Cycle Cu_II Cu(II) Catalyst (e.g., Cu(OAc)₂) Cu_II_Nuc Cu(II)-Nucleophile Complex Cu_II->Cu_II_Nuc 1. Coordination Ar_BOH2 ArB(OH)₂ (Boronic Acid) Aryl_Cu_II Aryl-Cu(II) Intermediate Cu_II_Nuc->Aryl_Cu_II 2. Transmetalation Aryl_Cu_III Aryl-Cu(III) Intermediate (Proposed) Cu_II_Nuc->Aryl_Cu_III 2. Transmetalation Product Product (Ar-Nu) Aryl_Cu_II->Product 3. Reductive Elimination Cu_I Cu(I) Species Aryl_Cu_II->Cu_I Base Base Aryl_Cu_III->Product 3. Reductive Elimination Aryl_Cu_III->Cu_I Cu_I->Cu_II 4. Oxidation Nuc_H R₂NH or ArOH (Nucleophile) Nuc_H->Cu_II_Nuc Ar_BOH2->Aryl_Cu_II Ar_BOH2->Aryl_Cu_III Base->Cu_II_Nuc Oxidant Oxidant (e.g., O₂) Oxidant->Cu_I

Figure 1: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Key Parameters for Coupling with Substituted Phenylboronic Acids

The success and efficiency of the Chan-Lam coupling are highly dependent on the interplay of several factors. The electronic and steric properties of the substituents on the phenylboronic acid are particularly critical.

The Copper Source

Copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst source due to its low cost, stability, and effectiveness. Other sources like CuCl, CuCl₂, and CuI can also be employed, sometimes offering advantages for specific substrate combinations. The choice of catalyst can influence the reaction rate and the required reaction conditions.

The Role of the Base

A base is crucial for facilitating the deprotonation of the nucleophile, thereby increasing its nucleophilicity and promoting its coordination to the copper center.

  • Organic Bases: Pyridine and triethylamine (Et₃N) are common choices. Pyridine can also act as a ligand, coordinating to the copper center and accelerating the reaction.

  • Inorganic Bases: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used, particularly in O-arylation reactions, to minimize side reactions.

The choice of base should be tailored to the pKa of the nucleophile. Stronger bases are generally required for less acidic nucleophiles.

Solvent Selection

Dichloromethane (DCM) is a widely used solvent for Chan-Lam couplings due to its ability to dissolve a broad range of substrates and its relatively low boiling point, which simplifies product isolation. Other solvents such as toluene, tetrahydrofuran (THF), and methanol can also be effective, depending on the specific reactants.

Impact of Phenylboronic Acid Substituents

The electronic nature of the substituent on the phenylboronic acid has a profound effect on the transmetalation step.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring. This enhanced nucleophilicity of the aryl group generally accelerates the rate of transmetalation, often leading to higher yields and faster reaction times.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the ring. This makes the aryl group less nucleophilic, which can significantly slow down the transmetalation step, requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a ligand) to achieve good conversion.

Substituent on Phenylboronic AcidElectronic EffectExpected Impact on Reaction RateTypical Reaction Conditions
4-Methoxy (-OCH₃)Electron-Donating (EDG)FastRoom Temperature, 12-24 h
4-Methyl (-CH₃)Electron-Donating (EDG)Moderately FastRoom Temperature to 40 °C, 24 h
Unsubstituted (-H)NeutralBaselineRoom Temperature to 50 °C, 24-48 h
4-Chloro (-Cl)Weakly Electron-WithdrawingSlow50 °C to Reflux, 24-48 h
4-Nitro (-NO₂)Strongly Electron-WithdrawingVery SlowReflux, potential need for ligands, >48 h
Table 1: Influence of substituents on the Chan-Lam coupling reaction.

Detailed Experimental Protocols

The following protocols provide a general framework. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Experimental_Workflow start Start: Assemble Glassware reagents 1. Add Reactants: - Nucleophile (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Cu(OAc)₂ (0.1 eq) - Base (2.0 eq) start->reagents solvent 2. Add Solvent (e.g., DCM) reagents->solvent reaction 3. Stir at Specified Temp (Open to Air) solvent->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Work-up - Filter through Celite - Wash with Water/Brine monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify end End: Characterize Product purify->end

Figure 2: General experimental workflow for the Chan-Lam coupling.
Protocol 1: General Procedure for N-Arylation of Aniline with 4-Methoxyphenylboronic Acid

This protocol describes the coupling of a representative electron-rich boronic acid with aniline.

Materials:

  • Aniline (1.0 mmol, 93 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18 mg)

  • Pyridine (2.0 mmol, 158 mg, 161 µL)

  • Dichloromethane (DCM), 10 mL

  • Round-bottom flask (25 mL), magnetic stir bar

  • Celite

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and Cu(OAc)₂ (0.1 mmol).

  • Add 10 mL of DCM, followed by pyridine (2.0 mmol).

  • Leave the flask open to the atmosphere and stir the resulting blue-green suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with 10 mL of DCM and filter through a small pad of Celite to remove the copper salts. Wash the pad with additional DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired N-(4-methoxyphenyl)aniline.

Protocol 2: General Procedure for O-Arylation of Phenol with 4-Nitrophenylboronic Acid

This protocol details the coupling of a challenging electron-poor boronic acid with phenol, often requiring more forcing conditions.

Materials:

  • Phenol (1.0 mmol, 94 mg)

  • 4-Nitrophenylboronic acid (1.5 mmol, 250 mg)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18 mg)

  • Triethylamine (Et₃N, 2.5 mmol, 253 mg, 348 µL)

  • Toluene, 10 mL

  • Round-bottom flask (25 mL) with reflux condenser, magnetic stir bar

  • Celite

Procedure:

  • To a 25 mL round-bottom flask, add phenol (1.0 mmol), 4-nitrophenylboronic acid (1.5 mmol), and Cu(OAc)₂ (0.1 mmol).

  • Add 10 mL of toluene and triethylamine (2.5 mmol).

  • Fit the flask with a reflux condenser and stir the mixture vigorously in an oil bath preheated to 80 °C. The flask should be open to the atmosphere (via the condenser).

  • Maintain the temperature and stirring. The reaction with electron-deficient boronic acids is slow; monitor progress by TLC or LC-MS over 24-48 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL) and filter through a pad of Celite, washing the pad thoroughly.

  • Transfer the filtrate to a separatory funnel and wash with 1 M NaOH (2 x 15 mL) to remove unreacted phenol, followed by water (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The resulting crude solid can be purified by flash column chromatography (hexane/ethyl acetate gradient) or recrystallization to afford the desired 4-nitrodiphenyl ether.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Boronic acid is deactivated (e.g., trimerized to boroxine).3. Insufficiently strong base.4. Steric hindrance around the nucleophile or boronic acid.1. Use a fresh bottle of Cu(OAc)₂.2. Use fresh boronic acid or a slight excess (up to 2.0 eq).3. Switch to a stronger base (e.g., DBU) or a different base class (e.g., K₂CO₃).4. Increase reaction temperature and time. Consider adding a ligand like DMAP or a bipyridine derivative.
Formation of Homocoupled Biaryl (Ar-Ar) Excess boronic acid and/or high temperatures can promote this side reaction.Use a smaller excess of boronic acid (e.g., 1.1-1.2 eq). Try running the reaction at a lower temperature for a longer period.
Difficult Purification Co-elution of product with unreacted boronic acid or pyridine.Perform an acidic or basic wash during the work-up to remove the base or boronic acid starting materials, respectively.

Conclusion

The Chan-Lam coupling is an indispensable reaction for the modern synthetic chemist. Its operational simplicity, broad substrate scope, and use of an inexpensive copper catalyst make it a highly attractive method for C-N and C-O bond formation. By understanding the underlying mechanism and the critical influence of reaction parameters—especially the electronic nature of substituents on the phenylboronic acid—researchers can effectively troubleshoot and apply this reaction to the synthesis of complex molecular targets in pharmaceutical and materials science.

Troubleshooting & Optimization

Troubleshooting protodeboronation of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. This guide is designed to provide in-depth, field-proven insights into troubleshooting one of the most common and frustrating side reactions encountered with this reagent: protodeboronation. As drug development professionals know, ensuring the integrity of key building blocks is paramount. This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues and optimize your reaction conditions with confidence.

Section 1: Understanding the Challenge: The Mechanism of Protodeboronation

Protodeboronation is the cleavage of a carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom. This undesired side reaction consumes your starting material, leading to reduced yields of the desired product and generating the byproduct 3-fluoro-N-phenylbenzamide.[1] The susceptibility of an arylboronic acid to this process is highly dependent on the reaction conditions and the electronic nature of the aryl substituent.[1]

For this compound, the electron-withdrawing nature of both the amide linkage and the 3-fluorophenyl group can influence the stability of the C-B bond, particularly under the basic conditions typical of cross-coupling reactions.

Protodeboronation can proceed through several mechanisms, primarily catalyzed by acid or base.[1][2] Given that reactions like the Suzuki-Miyaura coupling are run under basic conditions, the base-catalyzed pathway is of principal concern.[3][4]

Protodeboronation_Mechanisms cluster_base Base-Catalyzed Pathway (Common in Suzuki Coupling) cluster_acid Acid-Catalyzed Pathway ArBOH2 Arylboronic Acid (Ar-B(OH)2) ArBOH3_neg Arylboronate Anion [Ar-B(OH)3]- ArBOH2->ArBOH3_neg Forms reactive species TS_Acid Transition State ArBOH2->TS_Acid TS_Base Transition State ArBOH3_neg->TS_Base ArH Protodeboronated Product (Ar-H) Proton_Source Proton Source (e.g., H2O) Proton_Source->TS_Base Base Base (OH-) Base->ArBOH2 Fast Equilibrium Acid Acid (H+) Acid->TS_Acid TS_Base->ArH Rate-Limiting Step (ipso-Protonation) TS_Acid->ArH Protonolysis Troubleshooting_Workflow start High Protodeboronation Confirmed with K2CO3 q1 Is the reaction temperature > 80°C? start->q1 step1 Switch to a milder base: K3PO4 or KF q1->step1 No step2 Lower reaction temperature to 50-70°C q1->step2 Yes step5 Use anhydrous solvents and reagents step1->step5 step2->step1 step3 Consider a 'slow-release' strategy (MIDA boronate) end Optimized Reaction: Minimized Protodeboronation step3->end step4 Use an advanced catalyst system (e.g., Buchwald ligands) step4->step3 step4->end step5->step4

References

Technical Support Center: Optimization of Coupling Reactions with Sterically Hindered Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for navigating the challenges of cross-coupling reactions involving sterically hindered aryl halides. This guide is designed for researchers, scientists, and drug development professionals who encounter stubborn reactions that fail to proceed as expected. Here, we move beyond simple protocols to explore the underlying principles, offering a structured approach to troubleshooting and optimization based on mechanistic understanding and field-proven strategies.

Part 1: Core Troubleshooting Guide

This section addresses the most common failure points in a question-and-answer format, providing a logical path to identify and solve the root cause of a problematic reaction.

Q1: My reaction shows no conversion of the starting material. Where do I even begin to troubleshoot?

A complete lack of reactivity with a sterically hindered substrate almost always points to a failure in the first, and often rate-limiting, step of the catalytic cycle: oxidative addition . The steric bulk around the carbon-halide bond physically blocks the palladium catalyst from accessing it.[1]

Primary Suspects & Immediate Actions:

  • Inactive Catalyst System: The active Pd(0) species may not be forming or has been deactivated.

    • Troubleshooting: For catalyst systems that require in-situ reduction of a Pd(II) source (like Pd(OAc)₂), this step can be inefficient for challenging substrates.[2]

    • Recommendation: Switch to a pre-formed, air-stable Pd(0) precatalyst. These are designed to readily generate the active, low-coordinate Pd(0) species upon exposure to the reaction base, bypassing problematic reduction steps.[1] Ensure all phosphine ligands are fresh, as they can oxidize upon storage, preventing proper catalyst formation.[1]

  • Insufficiently Reactive Ligand: Standard, less bulky ligands (e.g., PPh₃) are often incapable of promoting oxidative addition into a hindered C-X bond.[2]

    • Troubleshooting: The ligand's job is to create a highly reactive, coordinatively unsaturated palladium center. For hindered substrates, this means using a ligand that is bulky enough to favor a monoligated L-Pd(0) complex.

    • Recommendation: Employ a state-of-the-art, bulky, and electron-rich biarylphosphine ligand (e.g., from the Buchwald or Fu families) or a robust N-heterocyclic carbene (NHC) ligand. These ligands are specifically designed to accelerate oxidative addition and stabilize the catalyst.[1][3][4]

  • Inadequate Reaction Conditions: The energy barrier for oxidative addition with hindered substrates is high.

    • Troubleshooting: Standard reaction temperatures may be insufficient to overcome the activation energy.

    • Recommendation: Increase the reaction temperature. If the solvent's boiling point is limiting, switch to a higher-boiling solvent like toluene, NMP, or dioxane.[5] Microwave irradiation can also be a powerful tool to expedite transformations by rapidly reaching and maintaining high temperatures.[4]

Q2: The reaction is working, but it's sluggish and the yield is unacceptably low. What's the bottleneck?

Low conversion suggests that while the catalytic cycle is turning over, it is doing so inefficiently. The issue could still be a slow oxidative addition, or it could be a subsequent step like transmetalation or reductive elimination that has become rate-limiting due to steric congestion.

Optimization Strategies:

  • Fine-Tune the Ligand: While a bulky ligand is necessary, an excessively bulky ligand can sometimes hinder the final reductive elimination step where the product is formed.

    • Recommendation: Screen a small library of ligands. Sometimes, a ligand with slightly different steric or electronic properties can strike the right balance between promoting fast oxidative addition and allowing for efficient reductive elimination.[6] For example, carbazolyl-based ligands have shown flexibility that facilitates both key steps.[6]

  • Re-evaluate the Base and Solvent: The choice of base is not trivial; it influences the rate of transmetalation and can participate in catalyst decomposition pathways.

    • Troubleshooting: In Suzuki couplings, the base is critical for activating the boronic acid.[7] In Buchwald-Hartwig aminations, a strong base is needed to deprotonate the amine.[8] If the base or its salts are poorly soluble in the reaction solvent, reaction rates can suffer.

    • Recommendation: For Suzuki reactions, consider switching from carbonate bases to phosphate (K₃PO₄) or fluoride (CsF) bases, which can be more effective. For Buchwald-Hartwig aminations, ensure the base (e.g., NaOtBu) is strong enough for the pKa of the amine being used. The use of a solvent system that improves solubility, such as aqueous mixtures or polar aprotic solvents, can sometimes accelerate the reaction, but ensure it is compatible with all reagents.[7][9]

  • Increase Catalyst Loading: For particularly challenging couplings, such as the synthesis of tetra-ortho-substituted biaryls, higher catalyst loadings (e.g., 1-5 mol%) may be required to achieve reasonable yields in an acceptable timeframe.[10][11] Low catalyst loadings are best reserved for optimized, proven reactions.[5]

Q3: My desired product is contaminated with significant side products like hydrodehalogenation (Ar-H) or homocoupling. How can I suppress these pathways?

Side product formation indicates that off-cycle or competing pathways are out-competing the desired cross-coupling reaction.

  • Hydrodehalogenation (Ar-X → Ar-H): This typically arises from a β-hydride elimination side reaction.[12] It becomes more prevalent when the main catalytic cycle is slow, giving the catalyst more time to engage in undesired pathways.

    • Solution: Focus on accelerating the main cross-coupling reaction using the strategies in Q2 (more active ligand, higher temperature). Ensure the base being used is not promoting this side reaction.

  • Homocoupling (e.g., R-B(OH)₂ → R-R or R-C≡C-H → R-C≡C-C≡C-R): This is common in Suzuki and Sonogashira reactions.

    • Solution (Suzuki): Protodeboronation of the boronic acid can precede homocoupling.[10] Ensure strictly anhydrous and anaerobic conditions. Using boronic esters (e.g., pinacol esters) can improve stability.[9]

    • Solution (Sonogashira): The copper co-catalyst is often responsible for the oxidative homocoupling of the alkyne (Glaser coupling).[1] The most effective solution is to switch to a copper-free Sonogashira protocol .[1][3] These protocols rely on highly active palladium/phosphine systems to function without copper, completely eliminating this side reaction.[1]

Part 2: Reaction-Specific FAQs

Suzuki-Miyaura Coupling
  • Q: I'm trying to synthesize a tetra-ortho-substituted biaryl and it's failing. Is this even possible?

    • A: Yes, but it is one of the most challenging applications of the Suzuki reaction and requires a highly optimized system.[10][11] Success hinges on using a catalyst system specifically designed for this purpose, often involving specialized Buchwald-type ligands or robust NHC-Pd complexes that can force the two bulky partners together.[4][6] Expect to use higher temperatures and potentially higher catalyst loadings.[11]

Buchwald-Hartwig Amination
  • Q: Why is my reaction with an aryl chloride so much more difficult than with the bromide?

    • A: The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, making the oxidative addition step much more difficult.[13] This requires the use of more electron-rich, bulky "second-generation" or "third-generation" ligands (e.g., Josiphos, XPhos) that create a more nucleophilic Pd(0) center capable of breaking the stronger C-Cl bond.[12]

Sonogashira Coupling
  • Q: I switched to a copper-free protocol for my hindered substrate, but now the reaction is very slow. Why?

    • A: In the traditional mechanism, the copper(I) co-catalyst facilitates the transmetalation step by forming a copper acetylide intermediate.[1] By removing copper, the entire catalytic burden falls on the palladium center. To compensate, you must use a highly active palladium catalyst system, typically involving bulky, electron-rich phosphine or NHC ligands that promote the formation of the reactive monoligated Pd(0)L species.[1][3]

Heck Coupling
  • Q: I'm attempting an intermolecular Heck reaction with a tri- or tetra-substituted alkene, and it's not working. What is the issue?

    • A: Polysubstituted, electronically unbiased alkenes are notoriously challenging substrates for the Heck reaction due to low inherent reactivity and steric hindrance, which impedes both alkene coordination and migratory insertion.[14][15] For such difficult cases, substrate-directed strategies, such as incorporating a pendant carboxylic acid or another directing group near the alkene, can dramatically improve reactivity by pre-coordinating the palladium catalyst.[14]

Part 3: Parameter Optimization Tables

Table 1: Ligand Selection Guide for Hindered Substrates
Ligand TypeExamplesRecommended ForKey Advantages
Bulky Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosSuzuki, Buchwald-Hartwig, C-O/C-S couplingsHigh activity for aryl chlorides; promotes monoligation to accelerate oxidative addition.[7]
N-Heterocyclic Carbenes (NHCs) IPr, SIMes, AcenaphthoimidazolylideneSuzuki, Sonogashira, HeckExcellent thermal stability; strong σ-donors that create highly active catalysts.[3][4][16]
Carbazolyl-Derived Phosphines e.g., (2-(9H-carbazol-9-yl)phenyl) PPh₂Buchwald-Hartwig AminationFlexible C-N axial chirality can facilitate both oxidative addition and reductive elimination.[6][17]
Dialkylphosphines P(t-Bu)₃, PCy₃Sonogashira, HeckVery electron-rich and bulky; effective for copper-free Sonogashira and challenging Heck reactions.[18]
Table 2: Base & Solvent Recommendations for Hindered Couplings
ReactionRecommended BasesCommon SolventsImportant Considerations
Suzuki-Miyaura K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOKDioxane, Toluene, THF, iPrOH/H₂OBase activates the boronic acid; K₃PO₄ is often a good starting point.[7][11] Anhydrous conditions are important to prevent protodeboronation.[10]
Buchwald-Hartwig NaOtBu, KOtBu, LHMDS, Cs₂CO₃Toluene, Dioxane, THFStrong, non-nucleophilic bases are required.[8] Base strength must be matched to the amine pKa.
Sonogashira (Cu-free) Cs₂CO₃, K₂CO₃, Amine bases (e.g., Et₃N, DIPA)THF, Dioxane, DMF, TolueneAn amine base often serves as both the base and the solvent in some protocols.[1][19]
Heck Et₃N, K₂CO₃, Proton spongesDMF, NMP, DioxaneThe base is a stoichiometric reagent to neutralize the HX formed.[20] Strongly coordinating solvents like DMF can sometimes inhibit the reaction.[5]

Part 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to form a Tetra-ortho-substituted Biaryl

Note: This reaction must be performed under a strictly inert atmosphere using Schlenk line or glovebox techniques. All reagents and solvents must be anhydrous and degassed.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the sterically hindered aryl bromide (1.0 equiv.), the hindered arylboronic acid (1.5 equiv.), and a strong inorganic base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the bulky phosphine ligand (e.g., XPhos, 4.4 mol%).

  • Solvent and Reaction: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous, degassed dioxane or toluene via syringe.

  • Heating: Place the flask in a preheated oil bath at 100-120 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with such hindered substrates may require 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with a Hindered Aryl Chloride

Note: This reaction is highly sensitive to air and moisture. Use of a glovebox for dispensing reagents is strongly recommended.

  • Reaction Setup: Inside a glovebox, add the palladium precatalyst (e.g., a G3-generation Buchwald precatalyst, 1-2 mol%), the bulky biarylphosphine ligand (if not part of the precatalyst), and the strong base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried vial or Schlenk tube with a stir bar.

  • Reagent Addition: Add the hindered aryl chloride (1.0 equiv.) and the hindered amine (1.2 equiv.).

  • Solvent and Sealing: Add anhydrous, degassed toluene or dioxane, seal the vessel tightly, and remove it from the glovebox.

  • Heating: Vigorously stir the mixture in a preheated oil bath at 80-110 °C.

  • Monitoring & Workup: Monitor the reaction until the starting material is consumed. Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. The subsequent workup is similar to the Suzuki protocol described above.

Part 5: Visual Guides

G pd0 LₙPd(0) Active Catalyst oa_complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex + Ar-X (Rate-Limiting for Hindered Substrates) trans_complex L₂Pd(II)(Ar)(R) Transmetalation Complex oa_complex->trans_complex + R-M (Transmetalation) trans_complex->pd0 Catalyst Regeneration product Ar-R Product trans_complex->product Reductive Elimination

Caption: The catalytic cycle for cross-coupling, highlighting the challenging oxidative addition step.

Troubleshooting start Reaction Failed or Yield is Poor no_conversion Problem: No Conversion start->no_conversion low_yield Problem: Low Yield / Slow start->low_yield side_products Problem: Side Products start->side_products sol_no_conv1 Action: Use a more active ligand (e.g., Buchwald/NHC) no_conversion->sol_no_conv1 sol_no_conv2 Action: Increase Temperature / Use Microwave no_conversion->sol_no_conv2 sol_no_conv3 Action: Use an air-stable Pd(0) precatalyst no_conversion->sol_no_conv3 sol_low_yield1 Action: Screen different bases and solvents low_yield->sol_low_yield1 sol_low_yield2 Action: Increase catalyst loading (1-5 mol%) low_yield->sol_low_yield2 sol_low_yield3 Action: Check reagent purity and inertness of system low_yield->sol_low_yield3 sol_side_prod1 Action: For Sonogashira, use copper-free conditions side_products->sol_side_prod1 sol_side_prod2 Action: For Suzuki, use boronic ester & anhydrous conditions side_products->sol_side_prod2 sol_side_prod3 Action: Accelerate main reaction to suppress hydrodehalogenation side_products->sol_side_prod3

Caption: A logical workflow for troubleshooting failed coupling reactions with hindered substrates.

Part 6: References

  • Technical Support Center: Troubleshooting Failed Heck Coupling Reactions with o-Chlorostilbene. Benchchem. 2

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). 10

  • Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates. Benchchem. 1

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. 6

  • Sonogashira Coupling. Chemistry LibreTexts. 3

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. 17

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. 4

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. 11

  • Buchwald–Hartwig amination. Wikipedia. 12

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. 8

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. 16

  • Sonogashira coupling. Wikipedia. 19

  • Troubleshooting a difficult Heck reaction. Reddit. 5

  • C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. JoVE. --INVALID-LINK--

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. 18

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. 9

  • Cross-Coupling Reactions Guide. Sigma-Aldrich. 7

  • Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. PMC - NIH. 14

  • Reactivity and difficult substrates in cross-couplings. YouTube. 13

  • Heck Reaction. Chemistry LibreTexts. 20

  • Approaches to the Heck reaction on challenging substrates. ResearchGate. 15

References

Technical Support Center: Challenges in the Purification of Polar Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers and developers, we value boronic acids for their versatility, particularly in carbon-carbon bond formation like the Nobel-winning Suzuki-Miyaura coupling. However, their unique chemical nature, especially in polar derivatives, presents significant purification challenges. This guide is designed to move beyond simple protocols. It aims to provide you with the foundational understanding and practical, field-tested strategies to overcome these hurdles efficiently. Here, we will explore the "why" behind the challenges and the "how" of the solutions, ensuring your path to a pure compound is as direct as possible.

Section 1: Understanding the Core Challenges

The purification of polar boronic acids is often complicated by their inherent chemical properties. Understanding these properties is the first step toward devising an effective purification strategy.

  • High Polarity & Zwitterionic Character: Many polar boronic acids contain additional functional groups like amines or carboxylic acids, giving them zwitterionic characteristics at certain pH ranges. This high polarity leads to poor solubility in common organic solvents used for chromatography and extraction, and strong interactions with silica gel.[1][2]

  • Equilibrium with Boroxines: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[3][4] This is a reversible process, often driven by the removal of water, and can lead to the presence of multiple species in your sample, complicating analysis and purification.[5][6] The equilibrium is influenced by factors like solvent, temperature, and the electronic nature of the substituents on the boronic acid.[3]

  • Interaction with Silica Gel: The Lewis acidic nature of the boron atom and the hydrogen-bonding capacity of the hydroxyl groups cause strong, often irreversible, binding to the acidic silanol groups on standard silica gel.[1][2] This results in significant streaking, low recovery, or complete retention of the compound on the column.[7][8]

  • pH-Dependent Behavior: The boron atom can transition between a neutral, trigonal planar geometry and a negatively charged, tetrahedral boronate form, particularly at higher pH.[9][10] This pH sensitivity affects solubility and chromatographic behavior, which can be exploited for purification but also poses a challenge if not properly controlled.[11][12]

Section 2: Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common issues encountered during the purification of polar boronic acids.

Q1: Why is my polar boronic acid streaking badly on a standard silica gel TLC plate? A1: This is a classic problem caused by the strong interaction between the acidic boronic acid and the acidic silica gel.[1][2] The Lewis acidic boron and the hydroxyl groups bind tightly to the stationary phase. To mitigate this, you can try adding a modifier like acetic acid or triethylamine to your eluent to saturate the active sites on the silica, but this is often only partially effective for very polar compounds.[13]

Q2: My NMR spectrum shows multiple sets of peaks. Could this be boroxine formation? A2: Yes, it is highly likely. Boronic acids are in equilibrium with their corresponding boroxine trimers, especially in non-aqueous solvents or upon concentration.[3][5] To confirm, you can try adding a small amount of D₂O to your NMR sample; the equilibrium should shift back towards the monomeric boronic acid, simplifying the spectrum.

Q3: How can I remove the boroxine from my boronic acid sample? A3: Since the formation is reversible with water, the easiest method is often recrystallization from a solvent mixture containing water, which will hydrolyze the boroxine back to the boronic acid.[5] Alternatively, an aqueous workup or extraction can also favor the monomeric form.

Q4: I'm trying a reverse-phase (C18) column, but my compound is still not retaining well. What can I do? A4: For highly polar compounds, C18 might not be retentive enough.[14] The retention on C18 is influenced by pH. Ensure your mobile phase pH is in a range where your compound is neutral to maximize hydrophobic interactions. If it's still not working, consider alternative stationary phases like those designed for polar analytes or explore other techniques.

Q5: Is it possible to use my crude polar boronic acid in the next step, for example, a Suzuki coupling? A5: Sometimes, yes. If the primary impurities are residual starting materials that won't interfere with the subsequent reaction, you might proceed after a simple filtration through a plug of silica or celite.[15] However, impurities like boroxines can affect stoichiometry, and other byproducts might inhibit your catalyst. A purity check (e.g., crude NMR) is essential to make an informed decision.

Section 3: In-depth Troubleshooting Guides & Protocols

When standard methods fail, a more targeted approach is necessary. This section provides detailed guides for specific purification techniques.

Guide 1: Purification via pH-Controlled Extraction

This technique leverages the acidic nature of the boronic acid group (pKa ~8.8-9.2) to separate it from non-acidic or basic impurities.[9][10]

Principle: At a high pH (e.g., >10), the boronic acid is deprotonated to form the water-soluble boronate anion. This allows it to be extracted into an aqueous basic solution, leaving non-acidic organic impurities behind in an organic solvent. Subsequently, acidifying the aqueous layer reprotonates the boronate, allowing the neutral boronic acid to be re-extracted into an organic solvent.

  • Dissolution: Dissolve the crude boronic acid mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M NaOH). Repeat the extraction 2-3 times. Combine the aqueous layers. This step moves the boronic acid into the aqueous phase.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a strong acid (e.g., 1.5N HCl) to a pH of ~2-3, checking with pH paper.[16] The pure boronic acid may precipitate at this stage if it has low water solubility.

  • Re-extraction: Extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate, 3 times). This step moves the purified boronic acid back into the organic phase.

  • Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

Guide 2: Recrystallization & Trituration Strategies

Recrystallization is a powerful technique for solid compounds, relying on differences in solubility between the desired product and impurities in a given solvent system.[17]

Principle: The ideal solvent will dissolve the compound poorly at low temperatures but well at high temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

A systematic approach is key. Use small vials with a few milligrams of your crude material to test a range of solvents.

Solvent ClassExamplesPolarityComments
Non-Polar Hexanes, TolueneLowUnlikely to dissolve polar boronic acids alone. Good as an anti-solvent.
Ethereal Diethyl Ether, MTBELow-MediumCan be effective for less polar derivatives.
Ester Ethyl Acetate (EtOAc)MediumA common starting point, often used in combination with hexanes.[13]
Ketone AcetoneMedium-HighGood dissolving power, but its low boiling point can be a challenge.
Alcohol Ethanol, Methanol, IsopropanolHighOften dissolves polar compounds well, sometimes too well. Good for dissolving, then adding an anti-solvent.[14]
Aqueous WaterVery HighExcellent for very polar compounds. The solubility of boronic acids often increases significantly in hot water.[14][17]
  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.

  • Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Place the flask in an ice bath or freezer to maximize the yield of precipitated crystals.[17]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Trituration: If your compound is an oil or refuses to crystallize, trituration can be effective.[13] This involves stirring the crude material as a slurry in a solvent where the desired product is insoluble, but the impurities are soluble. The purified product can then be isolated by filtration.

Guide 3: Scavenger Resin-Based Purification

Scavenger resins are functionalized polymers that covalently bind to and remove specific types of impurities or excess reagents from a solution.[18] This is a highly effective and simple method for removing boronic acids.

Principle: Resins functionalized with diol or N-methylglucamine groups can selectively bind boronic acids. Diethanolamine (DEAM) functionalized silica is particularly effective.[19][20] The reaction mixture is passed through a cartridge or stirred with the resin, which captures the boronic acid. The purified solution is then simply filtered off.

  • Resin Selection: Choose a scavenger resin appropriate for your needs. SiliaBond DEAM is a common choice for scavenging boronic acids.[20]

  • Incubation: Dissolve your crude mixture in a suitable solvent (e.g., DCM, THF). Add the scavenger resin (typically 3-5 equivalents relative to the boronic acid).

  • Agitation: Stir or shake the mixture at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by TLC or LC-MS.

  • Isolation: Filter the mixture to remove the resin.

  • Workup: Wash the collected resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product, now free of the boronic acid impurity.

Section 4: Advanced Strategies & Method Selection

For the most challenging separations, a combination of techniques or more advanced methods may be required.

Formation of Diethanolamine Adducts

Polar boronic acids can react with diethanolamine to form stable, zwitterionic adducts.[1][14] These adducts are often crystalline and can be precipitated from non-polar solvents, providing an excellent method for purification.[2] The pure boronic acid can then be liberated by treatment with an acid.

Conversion to Trifluoroborate Salts (BF₃K)

Boronic acids can be converted to their corresponding potassium trifluoroborate salts (R-BF₃K) by treatment with KHF₂.[1] These salts are typically crystalline, air-stable solids that are much easier to handle and purify by recrystallization than their parent boronic acids. They can be readily converted back to the boronic acid or used directly in many coupling reactions.

Chromatography on Modified Silica

When standard silica gel fails, consider alternatives:

  • Neutral Alumina: Can be less harsh than silica and may offer different selectivity.[13]

  • Reverse-Phase (C18) Chromatography: Best for compounds with some hydrophobic character. Mobile phases are typically mixtures of water/acetonitrile or water/methanol, often with additives like formic acid or ammonium hydroxide to control the pH and improve peak shape.

  • Boric Acid-Treated Silica: Pre-treating silica gel with boric acid can sometimes passivate the surface and reduce the strong binding of boronic acid derivatives, though resolution may be lower.[21]

Visualizing Your Purification Strategy

Choosing the right purification path is critical. The following decision tree can help guide your approach based on the properties of your crude material.

Purification_Workflow start Crude Polar Boronic Acid Derivative is_solid Is the crude material a solid? start->is_solid is_soluble Soluble in organic solvent? is_solid->is_soluble No (Oil/Gum) recrystallize Recrystallization / Trituration is_solid->recrystallize Yes extraction pH-Controlled Extraction is_soluble->extraction Yes deriv Derivatization (BF3K salt, DEA adduct) is_soluble->deriv No chromatography Advanced Chromatography (Reverse-Phase, Alumina) extraction->chromatography If impurities remain final_product Pure Product extraction->final_product scavenger Scavenger Resin recrystallize->scavenger If impurities remain recrystallize->final_product scavenger->final_product chromatography->final_product deriv->final_product

Caption: A decision tree for selecting a purification method.

The pH of the medium critically influences the state of the boronic acid, which is key to many purification strategies.

Boronic_Acid_Equilibrium cluster_0 Chemical Species vs. pH boroxine Boroxine (Anhydrous Conditions) boronic_acid Boronic Acid (Neutral) R-B(OH)₂ (Low/Neutral pH) boroxine->boronic_acid + 3 H₂O boronic_acid->boroxine - 3 H₂O boronate Boronate Anion (Basic) [R-B(OH)₃]⁻ (High pH, pKa ~9.2) boronic_acid->boronate + OH⁻ boronate->boronic_acid + H⁺

Caption: pH-dependent equilibrium of boronic acid species.

References

Preventing boronic acid decomposition under basic aqueous conditions.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for scientists working with boronic acids. As a Senior Application Scientist, I've seen firsthand the immense utility of these compounds in fields ranging from organic synthesis to materials science and drug development. However, I've also frequently encountered the challenges posed by their instability, particularly under basic aqueous conditions common in reactions like the Suzuki-Miyaura coupling.

This guide is designed to provide you with a deep understanding of why boronic acids decompose and to equip you with actionable, field-proven strategies to prevent it. We will move beyond simple protocol lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here are direct answers to the most common questions our team receives regarding boronic acid stability.

Q1: What are the primary ways my boronic acid is decomposing in solution?

A1: There are three main decomposition pathways you should be aware of:

  • Protodeboronation: This is the most common issue, where the carbon-boron (C-B) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond, effectively destroying your starting material.[1][2][3] This process is significantly accelerated by heat and basic conditions.[2][4][5][6][7]

  • Oxidation: The C-B bond can be oxidized, converting the boronic acid into an alcohol (or phenol for arylboronic acids) and boric acid.[2][3] This is a particular concern when reactions are exposed to air or other oxidizing agents.[8][9][10]

  • Trimerization (Boroxine Formation): Three molecules of a boronic acid can dehydrate to form a cyclic trimer called a boroxine.[2][3][11] While this is often a reversible process, it complicates stoichiometry, making it difficult to accurately measure your reagent for a reaction.[3][12][13][14]

Q2: I'm running a Suzuki-Miyaura coupling and getting low yields. Is decomposition the likely culprit?

A2: Yes, it is a very strong possibility. The basic conditions required for the Suzuki-Miyaura reaction create a perfect storm for protodeboronation, which competes directly with the desired cross-coupling pathway.[1][5][15] This side reaction consumes your boronic acid, leading to reduced yields of your target molecule and the formation of a simple arene (Ar-H) byproduct.[3]

Q3: Are some boronic acids more unstable than others?

A3: Absolutely. Stability is highly dependent on the organic substituent attached to the boron atom. Boronic acids that are notoriously unstable include:

  • 2-Heterocyclic boronic acids (e.g., 2-pyridyl, 2-furyl, 2-thienyl)[2][16][17]

  • Vinyl and cyclopropyl boronic acids [7][16][17][18]

  • Highly electron-deficient arylboronic acids (e.g., those with multiple fluorine substituents)[4] These classes are prone to rapid decomposition, often just from sitting on the benchtop exposed to air and moisture.[7][17][18]

Q4: I've been told to use a "boronic ester" or "trifluoroborate salt" instead. How do these help?

A4: These are protected forms of boronic acids designed to enhance stability.[3][17]

  • Boronate Esters (e.g., Pinacol Esters): Formed by reacting the boronic acid with a diol (like pinacol), these esters are significantly more stable against protodeboronation and oxidation.[3][19][20][21] They are often crystalline, easier to purify, and have a longer shelf-life.[19]

  • Trifluoroborate Salts (R-BF₃K): These salts offer excellent stability but require a "slow release" of the active boronic acid under the reaction conditions. The rate of this release (hydrolysis) is crucial; if it's too slow, the coupling reaction will be inefficient, but if it's too fast, the benefits of protection are lost.[22]

  • MIDA Boronates: These are another class of stable, protected boronic acids that can release the active boronic acid slowly under specific basic conditions, preventing the accumulation of the unstable free boronic acid in the reaction mixture.[7][18][23]

Troubleshooting Guide: From Problem to Solution

Use this section to diagnose and solve specific issues you encounter during your experiments.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Protodeboronation: The boronic acid is being consumed by a side reaction before it can couple.1. Switch to a Protected Form: Use a pinacol ester or MIDA boronate instead of the free boronic acid.[7][19] 2. Optimize Base: Use a weaker base (e.g., K₃PO₄ instead of NaOH) or a fluoride source (e.g., KF) to activate the boron reagent.[24] 3. Lower Temperature: Reduce the reaction temperature if possible.
Major Byproduct is Ar-H Extensive Protodeboronation: The primary reaction pathway is C-B bond cleavage.1. Confirm Reagent Purity: The starting boronic acid may have already partially decomposed. 2. Employ "Slow-Release": Use a MIDA boronate or trifluoroborate salt to keep the concentration of the unstable free boronic acid low throughout the reaction.[7][22] 3. Degas Solvents: Ensure solvents are thoroughly degassed to remove oxygen, which can sometimes accelerate decomposition pathways.
Major Byproduct is Ar-OH Oxidation: The boronic acid is reacting with oxygen.1. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere. 2. Degas Solvents: Remove dissolved oxygen from all solvents and reagents. 3. Add Antioxidants: In some cases, small amounts of radical inhibitors like BHT can be beneficial, though this should be tested carefully.[9]
Inconsistent Results / Stoichiometry Issues Boroxine Formation: The boronic acid exists as a mix of monomer and trimer, leading to inaccurate weighing.1. Use a Protected Form: Boronate esters do not form boroxines.[20] 2. Co-evaporation: Dissolve the boronic acid in a solvent like toluene and evaporate it to dryness in vacuo to break up the boroxine immediately before use. 3. Characterize Before Use: Use ¹H or ¹¹B NMR to assess the purity and form of the boronic acid before setting up the reaction.[25]
Understanding the Mechanisms of Decomposition

A deeper understanding of the "why" behind decomposition is critical for rational experimental design.

1. Base-Catalyzed Protodeboronation

Under basic aqueous conditions, a boronic acid (ArB(OH)₂) is in equilibrium with its more nucleophilic boronate form (ArB(OH)₃⁻).[1] This boronate species is the key culprit in protodeboronation. The process is pH-dependent, with the rate of decomposition increasing dramatically as the pH rises and surpasses the pKa of the boronic acid.[4][5][26] For many arylboronic acids, the reaction rate reaches a maximum and becomes pH-independent at high pH (e.g., pH ≥ 13), where the compound exists exclusively as the boronate anion.[4]

The generally accepted mechanism involves the formation of the arylboronate, followed by a rate-limiting step where water acts as a proton source to cleave the C-B bond.[1]

Protodeboronation ArBOH2 Ar-B(OH)₂ eq1 ArBOH2->eq1 + OH_minus OH⁻ OH_minus->eq1 H2O H₂O step2 H2O->step2 ArH Ar-H BOH4_minus B(OH)₄⁻ ArBOH3_minus [Ar-B(OH)₃]⁻ (Arylboronate) eq1->ArBOH3_minus Fast Equilibrium step2->ArH Rate-Limiting Protonolysis step2->BOH4_minus + ArBOH3_minus->step2 +

Caption: Base-catalyzed protodeboronation pathway.

2. Oxidation

The boron atom in a boronic acid has a vacant p-orbital, making it susceptible to attack by nucleophilic oxygen species.[27][28] This is particularly problematic with reactive oxygen species (ROS) like hydrogen peroxide or superoxide, which can be present in solvents or generated under certain reaction conditions. The mechanism involves the formation of a boronate peroxide intermediate, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, which ultimately hydrolyzes to the phenol and boric acid.[9][28]

3. Boroxine Formation

Boroxine formation is a dehydration/condensation reaction where three boronic acid molecules combine to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[11][14][29] This process is reversible, and the equilibrium between the boronic acid and the boroxine can be shifted by the addition or removal of water.[12][13] While often reversible in solution, it can lead to significant errors in weighing the solid material.

Boroxine_Formation cluster_labels Three_ArBOH2 3 Ar-B(OH)₂ equilibrium Three_ArBOH2->equilibrium Boroxine Triphenylboroxine (ArBO)₃ Three_H2O 3 H₂O equilibrium->Boroxine equilibrium->Three_H2O + Dehydration Dehydration (Anhydrous Conditions) Hydrolysis Hydrolysis (Aqueous Conditions)

Caption: Reversible equilibrium of boroxine formation.

Preventative Strategies and Protocols

Here we provide detailed protocols for key stabilization strategies.

Protocol 1: Conversion to a Pinacol Boronate Ester

This is the most common strategy for stabilizing an unstable boronic acid for storage and use in cross-coupling reactions.

Materials:

  • Unstable boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or Hexane

  • Dean-Stark apparatus (or Soxhlet extractor with molecular sieves)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add the boronic acid, pinacol, and a sufficient volume of toluene to allow for reflux.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is fully consumed. This typically takes 2-4 hours.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude pinacol ester can often be used directly or purified by column chromatography on silica gel or recrystallization.

Expertise Note: The stability of boronate esters increases with steric hindrance around the boron center.[20] Pinacol esters are widely used because they strike an excellent balance between stability and reactivity for direct use in Suzuki-Miyaura couplings.[20][21]

Protocol 2: Using MIDA Boronates for Slow-Release Cross-Coupling

This advanced technique is ideal for coupling extremely unstable boronic acids, especially with challenging coupling partners like aryl chlorides.[7][18]

Materials:

  • Aryl or Heteroaryl Chloride (1.0 equiv)

  • MIDA Boronate (1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Dioxane/Water solvent mixture (e.g., 5:1)

Procedure:

  • In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine the aryl chloride, MIDA boronate, palladium catalyst, ligand, and K₃PO₄.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • The K₃PO₄ promotes the slow hydrolysis of the MIDA boronate, releasing the unstable boronic acid in situ.[7] This low, steady concentration allows the boronic acid to be consumed in the catalytic cycle before it has a chance to decompose.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Slow_Release_Workflow Start Combine Reactants (Ar-Cl, MIDA Boronate, Pd Catalyst, Base) Reaction Heat Reaction Mixture (e.g., Dioxane/H₂O, 80°C) Start->Reaction Hydrolysis Slow Hydrolysis of MIDA Boronate Reaction->Hydrolysis Base (K₃PO₄) promotes Release In Situ Release of Unstable Boronic Acid (Ar-B(OH)₂) Hydrolysis->Release Coupling Suzuki-Miyaura Catalytic Cycle Release->Coupling Enters cycle Decomposition Decomposition Pathways (Protodeboronation, Oxidation) Release->Decomposition Minimized due to low concentration Product Desired Product (Ar-Ar') Coupling->Product

Caption: Workflow for slow-release Suzuki-Miyaura coupling.

Analytical Methods for Monitoring Stability

To effectively troubleshoot, you need reliable methods to detect and quantify decomposition.

Technique Application Key Considerations
HPLC / UPLC Quantify the disappearance of the starting boronic acid and the appearance of byproducts (e.g., Ar-H, Ar-OH).[25]A stability-indicating method is crucial to ensure separation of the parent compound from all degradants.[25] On-column degradation can be an issue, sometimes requiring unconventional mobile phases (e.g., highly basic) or aprotic diluents to stabilize the analyte.[30]
¹H NMR Spectroscopy Monitor the reaction in real-time or analyze crude reaction mixtures. The appearance of a new, simple aromatic proton signal can indicate protodeboronation.Provides structural information and relative quantification. Can be used to determine the ratio of boronic acid to boroxine.
¹¹B NMR Spectroscopy Directly observe the boron atom's chemical environment.[25][31]A powerful tool for speciation. The free boronic acid, boronate esters, and trifluoroborates all have distinct chemical shifts, allowing for clear identification and quantification of each species in a mixture.[31]
LC-MS Identify the mass of unknown byproducts, helping to confirm decomposition pathways.Invaluable for structural elucidation of degradation products when combined with fragmentation data.[25]

References

Technical Support Center: Column Chromatography for Aryl Boronic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals navigating the complexities of purifying aryl boronic acids via column chromatography. This guide is structured to provide direct, actionable solutions to common challenges, moving beyond simple procedural lists to explain the underlying chemical principles that govern success. Our goal is to empower you with the expertise to troubleshoot effectively and optimize your purification workflows.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent and frustrating issues encountered during the chromatographic purification of aryl boronic acids.

Question: My aryl boronic acid is streaking severely on a silica gel column, and the recovery is very low. What is happening and how can I fix it?

Answer:

This is the most common problem and stems from a fundamental chemical incompatibility between the analyte and the stationary phase.

  • The Root Cause (Causality): Standard silica gel is covered in silanol groups (Si-OH), which are weakly acidic but act as Lewis bases. The boron atom in your aryl boronic acid is electron-deficient and thus a Lewis acid. This Lewis acid-base interaction leads to strong, often irreversible, adsorption of your compound onto the silica gel.[1][2] This causes significant tailing (streaking) and ultimately, poor recovery as the product remains stuck to the column.[3]

  • Immediate Solutions & Protocols:

    • Stationary Phase Modification: The most robust solution is to deactivate the acidic silanol groups. Pre-treating your silica gel with boric acid is a highly effective method.[4] The boric acid caps the problematic silanol sites, presenting a less interactive surface to your boronic acid.

      • For a detailed walkthrough, see Protocol 1: Preparation of Boric Acid-Treated Silica Gel .

    • Use an Alternative Stationary Phase: If the issue persists, switch to a different stationary phase altogether.

      • Neutral Alumina: Alumina is a good alternative, particularly for the less polar boronate esters.[2]

      • Reversed-Phase (C18) Silica: For highly polar boronic acids, reversed-phase chromatography can be effective, though it requires aqueous mobile phases and can make product isolation more difficult due to the need to evaporate water.[5]

    • Mobile Phase Additives: Adding a small amount (0.5-1%) of a modifier like acetic acid to your mobile phase can sometimes improve peak shape. The acetic acid competes with your boronic acid for the active sites on the silica, reducing the streaking.[2] However, this can increase the risk of protodeboronation for sensitive substrates.

Question: I suspect my aryl boronic acid is decomposing on the column. How can I confirm this and prevent it?

Answer:

On-column decomposition is a significant risk, especially with electron-rich or certain heteroaromatic boronic acids.[6]

  • The Root Cause (Causality): The acidic surface of silica gel can catalyze protodeboronation, a reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[3] This is particularly problematic for unstable boronic acids. Furthermore, boronic acids can undergo partial dehydration on the column to form cyclic trimers known as boroxines, which may chromatograph differently and complicate your separation.[6]

  • Solutions & Preventative Measures:

    • Protect the Boronic Acid: The most reliable strategy is to convert the boronic acid into a more stable boronate ester before chromatography. Pinacol esters are the most common choice as they are significantly more stable on silica gel.[1][6] In recent years, novel protecting groups like 1,1,2,2-tetraethylethylene glycol (Epin) have been developed specifically to confer high stability during silica gel chromatography.[7][8]

    • Minimize Contact Time: If you must chromatograph the free acid, work quickly. Use a shorter, wider column and apply slight air pressure ("flash chromatography") to minimize the time your compound spends on the stationary phase.[1]

    • Use Deactivated Silica: As mentioned previously, using boric acid-treated silica can reduce decomposition by neutralizing the acidic sites that promote protodeboronation.[4]

Question: I can't visualize my aryl boronic acid on a TLC plate using a UV lamp or standard stains. How can I monitor my reaction and column fractions?

Answer:

Many aryl boronic acids are poor UV absorbers and do not react with common visualization agents like potassium permanganate.[9] You need a stain that specifically reacts with the boronic acid moiety.

  • The Root Cause (Causality): The boronic acid group itself does not contain a strong chromophore, and its reactivity is distinct from functional groups that react with common stains (e.g., alkenes with KMnO₄).

  • Recommended Staining Methods:

    • Alizarin Stain: This is a highly sensitive and selective method. Alizarin complexes with the boronic acid to form a fluorescent product that appears as a bright yellow-orange spot under a 366 nm UV lamp.[10][11]

    • Curcumin Stain: Curcumin forms a red-colored complex with boronic acids, allowing for easy visualization under visible light.[12]

      • For a step-by-step guide, see Protocol 2: TLC Staining for Boronic Acids .

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" column setup for a novel aryl boronic acid?

A1: There is no single universal method, but a logical starting point is to convert the crude product to its pinacol ester. Then, attempt flash chromatography on standard silica gel with a hexane/ethyl acetate gradient. This approach leverages the increased stability of the ester, making it more amenable to standard techniques.[1][6] If streaking occurs, switch to boric acid-treated silica.

Q2: Should I always use chromatography? Are there better, non-chromatographic purification methods?

A2: Chromatography should not always be the first choice. Simpler, bulk separation techniques are often more efficient.

  • Recrystallization: If your product is a solid, this is often the best method for achieving high purity on a large scale.[2]

  • Acid-Base Extraction: Boronic acids are acidic (pKa typically 8-10) and can be selectively extracted from an organic solvent (like ethyl acetate) into a basic aqueous solution (e.g., 1M NaOH).[13][14] Neutral impurities remain in the organic layer. The aqueous layer can then be re-acidified (e.g., with 1M HCl) and the pure boronic acid extracted back into an organic solvent.[15]

  • Derivatization: For stubborn purifications, consider forming a crystalline diethanolamine adduct. This complex often precipitates from solution and can be isolated by filtration. The pure boronic acid is then regenerated by treatment with an acid.[5][16]

Q3: How does the pKa of my aryl boronic acid affect purification?

A3: The pKa is critical because it dictates the charge state of the molecule.[17][18] Aryl boronic acids are weak acids. Electron-withdrawing groups on the aryl ring lower the pKa (making it more acidic), while electron-donating groups raise it.[19][20] This property is central to the success of acid-base extractions. In reversed-phase HPLC, running the mobile phase at a low pH (e.g., with 0.1% formic acid) will ensure the boronic acid is in its neutral, protonated form, leading to better retention on the C18 column.[21][22]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of Boric Acid-Treated Silica Gel [4]

  • Objective: To deactivate the Lewis basic silanol sites on silica gel to prevent strong adsorption of boronic acids.

  • Procedure:

    • Weigh out the desired amount of standard silica gel (e.g., 100 g) into a round-bottom flask.

    • Prepare a 1% (w/v) solution of boric acid in methanol. For 100 g of silica, dissolve 5 g of boric acid in 500 mL of methanol.

    • Add the boric acid solution to the silica gel to form a slurry.

    • Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained.

    • Dry the treated silica gel under high vacuum for several hours to remove all traces of methanol. The silica is now ready to use for packing your column.

Protocol 2: TLC Staining for Boronic Acids (Alizarin Method) [10][11]

  • Objective: To selectively visualize boronic acids and their derivatives on a TLC plate.

  • Reagent Preparation: Prepare a 1 mM solution of alizarin in acetone. (Alizarin MW = 240.21 g/mol ; dissolve ~2.4 mg in 10 mL of acetone).

  • Procedure:

    • Develop your TLC plate as usual and allow the solvent to evaporate completely.

    • Briefly dip the plate into the alizarin solution using forceps.

    • Remove the plate and allow it to air dry. The plate background will turn pink.

    • Visualize the plate under a long-wave UV lamp (366 nm). Boronic acids will appear as bright yellow-orange fluorescent spots.

Protocol 3: General Column Chromatography Workflow

  • Objective: A generalized workflow for purifying an aryl boronic acid derivative.

  • Workflow:

G cluster_start cluster_decision1 Initial Purification cluster_chromatography Chromatography Strategy cluster_end start Crude Aryl Boronic Acid decision1 Is the compound solid? start->decision1 recrystallize Attempt Recrystallization decision1->recrystallize Yes extraction Attempt Acid/Base Extraction decision1->extraction No decision2 Is it stable on silica? recrystallize->decision2 Failure end_node Pure Product recrystallize->end_node Success extraction->decision2 Failure extraction->end_node Success protect Protect as Pinacol Ester (ArBpin) decision2->protect No direct_chrom Direct Chromatography of Acid decision2->direct_chrom Yes standard_silica Flash Chromatography: Standard Silica Gel protect->standard_silica decision3 Standard Silica OK? direct_chrom->decision3 decision3->standard_silica Yes treated_silica Flash Chromatography: Boric Acid-Treated Silica decision3->treated_silica No (Streaking) standard_silica->treated_silica Failure standard_silica->end_node Success treated_silica->end_node Success

Caption: Decision workflow for selecting a purification strategy.

Data Summary Table

The choice of solvent system is paramount. Below is a table of common eluents used in normal-phase chromatography, ordered by increasing polarity. A typical starting point for moderately polar aryl boronic esters is a gradient of Ethyl Acetate in Hexanes.

SolventPolarity IndexRole
Hexane / Heptane0.1Non-polar mobile phase component
Dichloromethane (DCM)3.1Moderately polar component
Diethyl Ether4.3Polar component
Ethyl Acetate (EtOAc)4.4Common polar component
Acetone5.1More polar component, good for polar acids[2]
Methanol (MeOH)6.6Very polar component, used for highly polar acids[2][14]

Visualizing the Core Problem & Solution

The diagram below illustrates the key interaction at the molecular level that causes purification challenges and how boric acid treatment mitigates it.

Caption: Mechanism of boronic acid adsorption and mitigation.

References

Strategies to improve oxidative stability of boronic acids for biological assays.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating Oxidative Degradation

Welcome to the technical support center for researchers utilizing boronic acids in biological applications. Boronic acids are invaluable tools, acting as versatile chemical building blocks and forming reversible covalent bonds with diols present in biologically significant molecules like sugars and glycoproteins.[1][2] However, their utility is often hampered by a critical vulnerability: oxidative instability.[3][4] In biological environments rich in reactive oxygen species (ROS), boronic acids can undergo rapid degradation, leading to loss of activity, inconsistent data, and misleading results.[5]

This guide provides practical, field-tested strategies and in-depth explanations to help you diagnose, troubleshoot, and overcome the challenges of boronic acid instability.

Troubleshooting Guide: Common Assay Failures & Solutions

This section addresses specific issues you may encounter during your experiments, linking them to oxidative instability and providing actionable solutions.

Problem 1: My assay signal (e.g., fluorescence, inhibition) diminishes over time or is inconsistent between replicates.

This is a classic symptom of your boronic acid degrading during the assay. The active compound is being consumed by side reactions, primarily oxidation, leading to a lower effective concentration.

Immediate Diagnostic Steps:

  • Time-Course Analysis: Run your assay and take measurements at multiple time points (e.g., 0, 15, 30, 60, 120 minutes). A progressive loss of signal strongly suggests compound instability.

  • Control Compound: Include a stable, non-boronic acid control compound with a similar mechanism of action, if possible. If its signal is stable while the boronic acid's is not, it points to an issue specific to the boronic acid moiety.

Solutions & Protocols:

  • Solution A: Incorporate Antioxidants

    • Rationale: Antioxidants act as scavengers, neutralizing ROS in the assay medium before they can attack the boronic acid. This is a straightforward method that does not require chemical modification of your lead compound.

    • Protocol:

      • Prepare stock solutions of antioxidants such as L-ascorbic acid or N-acetylcysteine (NAC) in an appropriate buffer.

      • Spike your assay buffer with the antioxidant to a final concentration of 100-500 µM. Note: High concentrations may interfere with cellular processes, so it's crucial to run an antioxidant-only control to check for off-target effects.

      • Re-run your time-course experiment. A stabilized signal compared to the non-antioxidant condition validates this approach.

  • Solution B: Use a More Stable Boronic Acid Derivative

    • Rationale: The most robust solution is to use a boronic acid that is inherently more resistant to oxidation. This involves chemical modification to protect the boron center.

    • Actionable Advice:

      • Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, provides steric hindrance that can slow down oxidation.[6][7] However, many common esters still exhibit significant instability.[3]

      • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be stored long-term and used in cross-coupling reactions where the boronic acid is released in situ.[2][8] This "slow-release" mechanism can protect the compound until it is needed.

      • Boralactones: Recent studies have shown that intramolecular coordination, as seen in boralactones, can dramatically increase oxidative stability—by as much as 10,000-fold compared to phenylboronic acid.[3][5] This is due to stereoelectronic effects that diminish the electron density on the boron, making it less susceptible to nucleophilic attack by ROS.[3][4]

Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism behind boronic acid oxidation?

The primary degradation pathway is oxidative deboronation, which converts the boronic acid into an alcohol (or phenol) and boric acid.[3] The process is initiated by a nucleophilic attack from a reactive oxygen species (e.g., hydrogen peroxide, H₂O₂) on the vacant p-orbital of the sp²-hybridized boron atom. This forms a tetrahedral boronate intermediate. The rate-limiting step is then a 1,2-migration of the organic group (R) from the boron to the oxygen atom.[4] The resulting borate ester is rapidly hydrolyzed in the aqueous environment of a biological assay.[4]

digraph "Oxidative Deboronation" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Mechanism of Boronic Acid Oxidation.

Q2: How can I quantitatively assess the stability of my boronic acid?

A stability-indicating HPLC or UPLC-MS method is the gold standard.[9] This allows you to separate and quantify the parent boronic acid from its degradation products over time.

Experimental Protocol: In Vitro Stability Assay

  • Preparation:

    • Prepare a 10 mM stock solution of your boronic acid in DMSO.

    • Prepare a 100 mM stock solution of hydrogen peroxide (H₂O₂) in water.

    • Prepare your assay buffer (e.g., PBS, pH 7.4).

  • Reaction:

    • In a microfuge tube, add 980 µL of assay buffer.

    • Add 10 µL of the boronic acid stock solution for a final concentration of 100 µM. Mix well.

    • Take a 100 µL aliquot for your "Time 0" measurement. Immediately quench by adding it to a vial containing 100 µL of acetonitrile with 0.1% formic acid.

    • Initiate the degradation by adding 10 µL of the H₂O₂ stock to the remaining solution (final H₂O₂ concentration ≈ 1 mM).

    • At designated time points (e.g., 5, 15, 30, 60, 120 min), withdraw 100 µL aliquots and quench them in the same manner.

  • Analysis:

    • Analyze all quenched samples by a validated reverse-phase HPLC-UV or UPLC-MS method.

    • Monitor the peak area of the parent boronic acid and the appearance of the corresponding alcohol/phenol peak.

    • Plot the percentage of remaining boronic acid versus time to determine its half-life under these conditions.

digraph "Stability Assay Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Workflow for an In Vitro Boronic Acid Stability Assay.

Q3: Which structural modifications offer the best protection against oxidation?

The choice of protecting group involves a trade-off between stability and reactivity. While highly stable derivatives protect the boronic acid, they may need to be deprotected to engage with the biological target.

Table 1: Comparative Stability of Phenylboronic Acid (PBA) Derivatives

Boronic Acid FormProtecting Group / ModificationRelative Stability (vs. PBA)Key Considerations
Phenylboronic Acid (PBA)None1x (Baseline)Highly susceptible to oxidation.[3]
PBA Pinacol EsterPinacol (Diol)~1-2xProvides minimal protection against oxidation.[3]
Benzoxaborole (BL)Intramolecular Cyclic Ester~10xModest improvement in stability.[10]
MIDA BoronateN-methyliminodiacetic acidVery HighExceptionally stable; requires specific conditions for deprotection/release.[2][8]
Boralactone (BOL)Intramolecular Carboxyl Ligand~10,000x Dramatically enhanced stability while retaining ability to bind diols.[3][11]

Data synthesized from studies measuring oxidation rates in the presence of hydrogen peroxide.[3]

Q4: What are the best practices for storing and handling boronic acids to prevent degradation before an experiment?

Proactive handling is critical to ensure the integrity of your starting material.

  • Storage:

    • Solid Form: Store boronic acids as solids whenever possible. Keep them in a desiccator under an inert atmosphere (argon or nitrogen) and protected from light.[12]

    • Solutions: If you must store solutions, use anhydrous solvents (e.g., DMSO, DMF). Prepare fresh, small-volume aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture. Store at -20°C or -80°C.

  • Handling:

    • Weighing: Weigh the compound quickly in a low-humidity environment to minimize water absorption.

    • Purification: Many boronic acids exist in equilibrium with their cyclic trimer anhydrides (boroxines). This can complicate accurate weighing and concentration determination.[6] Purification can be achieved by recrystallization or by forming a temporary adduct (e.g., with diethanolamine) to facilitate purification, followed by release of the pure boronic acid.[13][14]

By understanding the mechanisms of degradation and implementing these proactive and reactive strategies, you can significantly improve the reliability and success of your biological assays involving boronic acids.

References

Technical Support Center: Optimizing Palladium Catalyst and Ligand Selection for Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions, troubleshoot common issues, and deepen their understanding of catalyst and ligand selection. The following content is structured to provide practical, in-depth answers to the challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

This section provides quick answers to some of the most common questions regarding Suzuki reactions.

Q1: My Suzuki coupling reaction is giving a very low yield. What are the first things I should check?

A1: Low yields can often be traced back to a few key areas. Begin with a systematic check of your reagents and reaction setup:

  • Reagent Quality: Ensure your boronic acid/ester and aryl halide are pure. Boronic acids can degrade over time, and some are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] Using fresh, high-purity reagents is crucial.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure they have been stored correctly under an inert atmosphere. Phosphine ligands, in particular, are prone to oxidation.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and side reactions like homocoupling.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.

  • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] The purity of your base is also important.

Q2: What is the role of the ligand in the Suzuki reaction?

A2: The ligand plays a multifaceted and crucial role in the Suzuki reaction.[3] It stabilizes the palladium center, preventing its aggregation into inactive palladium black.[2] The ligand also modulates the electronic and steric properties of the catalyst, which directly influences the key steps of the catalytic cycle:

  • Oxidative Addition: Electron-donating ligands increase the electron density on the palladium, which facilitates the oxidative addition of the aryl halide to the Pd(0) center.[3][4][5]

  • Reductive Elimination: Bulky ligands promote the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3][4]

Q3: How do I choose a base for my Suzuki reaction?

A3: The base is essential for the activation of the organoboron species, making it competent for transmetalation.[3][6] The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength of the base should be matched to the reactivity of the substrates. For base-sensitive functional groups, milder bases like potassium fluoride (KF) may be used.[6][7]

Q4: Does the choice of palladium precursor (Pd(0) vs. Pd(II)) matter?

A4: Yes, the choice of palladium precursor is important.

  • Pd(0) sources , such as Pd(PPh₃)₄ and Pd₂(dba)₃, can directly enter the catalytic cycle.[2] However, they can be less stable to air and storage.

  • Pd(II) sources , like Pd(OAc)₂ and PdCl₂(PPh₃)₂, are often more stable but require an in situ reduction to the active Pd(0) species for the catalytic cycle to begin.[2][8] This reduction can sometimes be a source of side reactions if not properly controlled. Modern precatalysts are often designed to generate the active Pd(0) species cleanly and efficiently upon activation.[9][10]

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides in-depth guidance on diagnosing and solving more complex problems you might encounter.

Problem 1: I'm observing a significant amount of homocoupling of my boronic acid.

A1: Homocoupling, the formation of a biaryl from two molecules of your boronic acid, is a common side reaction that consumes your starting material and complicates purification.

  • Likely Cause: The primary culprit is often the presence of oxygen.[1] Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1]

  • Mitigation Strategies:

    • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.

    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the setup and reaction time.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling compared to Pd(II) sources, which can promote this side reaction during the initial reduction step.[2]

    • Control Reaction Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress the homocoupling of the boronic acid.[11]

Problem 2: My starting material is being consumed, but I'm getting a lot of protodeboronation product.

A2: Protodeboronation is the replacement of the C-B bond with a C-H bond, leading to the formation of an arene byproduct instead of the desired coupled product. This is particularly problematic with electron-deficient boronic acids.[1]

  • Likely Causes: This side reaction is often promoted by high temperatures, prolonged reaction times, and the choice of base and solvent.[1][12]

  • Mitigation Strategies:

    • Choice of Base: While the base is necessary, some bases can accelerate protodeboronation. Screening different bases (e.g., moving from a strong hydroxide base to a milder carbonate or phosphate) can be beneficial.

    • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate.[1][2] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.

    • Optimize Reaction Conditions: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1] Consider if a more active catalyst system could allow for milder conditions.

    • Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excessive water can promote protodeboronation. Using anhydrous conditions with a suitable base can help.[1]

Problem 3: The reaction is sluggish or stalls, and I see black precipitate (palladium black).

A3: The formation of a black precipitate is often indicative of catalyst decomposition, where the active palladium species aggregates into inactive palladium black.[2][13]

  • Likely Causes:

    • Ligand Dissociation: If the ligand dissociates from the palladium center, the unprotected metal can aggregate.

    • Insufficient Ligand: The palladium-to-ligand ratio may be too low to maintain a stable catalytic species.

    • Ligand Oxidation: Phosphine ligands can be oxidized in the presence of trace oxygen, rendering them unable to coordinate to the palladium.

  • Mitigation Strategies:

    • Increase Ligand Loading: For catalysts generated in situ (e.g., from Pd(OAc)₂ and a separate ligand), increasing the ligand-to-palladium ratio can help stabilize the catalyst.

    • Use Chelating Ligands: Bidentate ligands (e.g., dppf) often form more stable complexes with palladium than monodentate ligands, reducing the likelihood of dissociation.

    • Choose Robust Ligands: N-heterocyclic carbene (NHC) ligands are generally more stable than phosphine ligands and less prone to oxidation, making them a good alternative in challenging reactions.[3]

    • Ensure Rigorous Inert Atmosphere: As mentioned previously, excluding oxygen is critical to prevent ligand oxidation and subsequent catalyst decomposition.[1]

Principles of Catalyst and Ligand Selection

Choosing the right catalyst and ligand combination is critical for a successful Suzuki reaction. The optimal choice depends on the steric and electronic properties of your coupling partners.

The Suzuki Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling cycle and the role of the palladium catalyst and its ligands (L).

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂⁻ pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 R¹-R² caption The Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura Catalytic Cycle.

A Guide to Ligand Selection

The choice of ligand is often the most critical parameter to optimize. Here is a comparison of common ligand classes:

Ligand ClassKey CharacteristicsTypical Applications
Triphenylphosphine (PPh₃) - Inexpensive and readily available.- Moderate electron-donating ability.- Can be prone to oxidation.- Simple, unactivated aryl bromides and iodides.
Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands like XPhos, SPhos) - Highly electron-donating and sterically hindered.- Promote oxidative addition of less reactive aryl chlorides.- Facilitate reductive elimination.- Challenging couplings, including those with aryl chlorides and sterically hindered substrates.[14][15]
Bidentate Phosphines (e.g., dppf) - Form stable, well-defined complexes with palladium.- Can be less active for very hindered substrates.- General-purpose ligand for a wide range of substrates.
N-Heterocyclic Carbenes (NHCs) - Strong σ-donors, promoting oxidative addition.- Thermally stable and resistant to oxidation.- Often highly active for challenging substrates.- Couplings with sterically hindered substrates and deactivated aryl chlorides.[3][16]
Decision Tree for Catalyst System Selection

This diagram provides a simplified workflow for selecting an initial catalyst system based on your substrates.

Catalyst_Selection start Start: Define Substrates (Aryl Halide & Boronic Acid/Ester) aryl_halide What is the Aryl Halide? start->aryl_halide iodide_bromide Aryl Iodide or Bromide aryl_halide->iodide_bromide I or Br chloride Aryl Chloride aryl_halide->chloride Cl steric_hindrance Are Substrates Sterically Hindered? not_hindered Not Hindered steric_hindrance->not_hindered No hindered Hindered steric_hindrance->hindered Yes iodide_bromide->steric_hindrance cat3 Use a highly active system: - Buchwald Ligand/Precatalyst - NHC Ligand/Precatalyst chloride->cat3 cat1 Try Pd(PPh₃)₄ or Pd(dppf)Cl₂ not_hindered->cat1 cat2 Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) with Pd(OAc)₂ or a precatalyst hindered->cat2

Caption: A decision tree for initial catalyst selection.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for setting up a Suzuki reaction. Optimization of specific parameters will likely be necessary.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvent:

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and/or ligand.

    • Add the degassed solvent (e.g., toluene, dioxane, THF/water mixture) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, 60-110 °C is common).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

    • Purify the crude product by an appropriate method, such as column chromatography.

Protocol for in situ Catalyst Activation from a Pd(II) Precatalyst

When using a Pd(II) source like Pd(OAc)₂ with a phosphine ligand, the active Pd(0) species is generated in situ.

  • Reaction Setup:

    • In a flame-dried Schlenk flask, combine the Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (typically a 1:1 to 1:2 Pd:ligand ratio for monodentate ligands).

    • Add the aryl halide, boronic acid/ester, and base as described in the general protocol.

    • Evacuate and backfill with inert gas.

  • Activation and Reaction:

    • Add the degassed solvent.

    • The reduction of Pd(II) to Pd(0) often occurs upon heating in the presence of the other reaction components. In some cases, the phosphine ligand itself can act as the reductant.[2]

    • Proceed with the reaction and work-up as described in the general protocol.

References

Technical Support Center: Overcoming Low Reactivity of Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the low reactivity of boronate esters in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to empower you with the knowledge to diagnose and solve common experimental challenges, ensuring the success of your synthetic endeavors.

Introduction: The Challenge of Unreactive Boronate Esters

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis due to its functional group tolerance and the relatively low toxicity of boron-containing reagents.[1][2] However, the efficiency of this powerful tool can be hampered by the low reactivity of certain boronate esters. This guide will delve into the root causes of this issue and provide actionable solutions.

Low reactivity in boronate esters often stems from a combination of steric and electronic factors. Sterically hindered boronate esters, such as those bearing bulky substituents on the ester backbone (e.g., pinacol esters), can exhibit slow transmetalation rates.[1] Electronically, both electron-rich and electron-deficient aryl boronate esters can present unique challenges. Furthermore, the stability of the boronate ester itself is a critical factor, with decomposition pathways like protodeboronation leading to diminished yields.[3][4]

This guide is structured to address these issues in a practical, question-and-answer format, mirroring the collaborative process of troubleshooting in a research environment.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific issues you might be encountering in the lab. Each question is followed by a detailed explanation of the underlying principles and a step-by-step protocol for resolution.

Q1: My Suzuki-Miyaura coupling with an electron-rich boronate ester is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields with electron-rich boronate esters often point to a sluggish transmetalation step. The increased electron density on the aryl ring of the boronate ester can reduce the electrophilicity of the boron atom, making it less susceptible to nucleophilic attack by the palladium complex.

Troubleshooting Protocol:

  • Enhance Basicity: The role of the base is to activate the boronate ester, forming a more nucleophilic "ate" complex.[5] For electron-rich systems, a stronger base is often required to facilitate this activation.

    • Action: Switch from weaker bases like Na₂CO₃ to stronger, non-aqueous bases such as K₃PO₄, Cs₂CO₃, or even potassium trimethylsilanolate (TMSOK) for highly challenging cases.[3][6]

  • Ligand Selection: The choice of ligand on the palladium catalyst is crucial for promoting both oxidative addition and transmetalation. For electron-rich substrates, electron-rich and bulky phosphine ligands are often beneficial.

    • Action: Employ Buchwald ligands like SPhos or XPhos, or trialkylphosphines such as P(t-Bu)₃.[3] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium center.

  • Solvent System: The solvent can influence the solubility of the base and the stability of the catalytic species.

    • Action: While traditional solvent systems like dioxane/water are common, consider using anhydrous polar aprotic solvents like THF or DMF, especially when using stronger, less aqueous-soluble bases.[3]

Q2: I'm struggling with a sterically hindered boronate ester (e.g., a pinacol ester with ortho-substituents). What adjustments should I make to my reaction conditions?

A2: Steric hindrance around the boron atom can significantly impede the approach of the palladium complex, thereby slowing down the transmetalation step.[1] Overcoming this requires a multi-pronged approach focused on optimizing the catalyst system and reaction parameters.

Troubleshooting Protocol:

ParameterRecommended ActionRationale
Ligand Switch to a less sterically demanding yet highly active ligand. Buchwald ligands are often a good choice.Bulky ligands can facilitate reductive elimination, but a balance must be struck to allow for efficient transmetalation.
Temperature Increase the reaction temperature.Higher temperatures can provide the necessary activation energy to overcome the steric barrier for both oxidative addition and transmetalation.[3]
Base Use a highly soluble and strong base like Cs₂CO₃ or K₃PO₄.Ensuring the base is sufficiently soluble to effectively activate the boronate ester is critical.
Boronate Ester If possible, consider synthesizing a less hindered boronate ester, such as a glycol ester.Studies have shown that less sterically encumbered boronic esters can exhibit significantly faster transmetalation rates.[1]
Q3: My boronate ester appears to be decomposing during the reaction, leading to protodeboronation. How can I prevent this?

A3: Protodeboronation, the replacement of the boronate ester group with a hydrogen atom, is a common side reaction, particularly with electron-deficient or heteroaromatic boronic esters.[3][4] It is often exacerbated by the presence of water and strong bases.

Troubleshooting Protocol:

  • Employ Milder Bases: Strong bases can accelerate protodeboronation.

    • Action: Switch to milder bases like KF or use a base-free protocol if the reaction allows.[3]

  • Anhydrous Conditions: Water can act as a proton source for protodeboronation.

    • Action: Utilize strictly anhydrous conditions. Use anhydrous solvents and consider bases like potassium trimethylsilanolate (TMSOK).[3]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative.

    • Action: Use pinacol esters (BPin), MIDA esters, or trifluoroborate salts, which are more resistant to protodeboronation.[3][7]

  • Control Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.

    • Action: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[3]

Frequently Asked Questions (FAQs)

  • Why are boronate esters used instead of boronic acids? Boronate esters, particularly pinacol esters, are generally more stable, crystalline solids that are easier to handle and purify compared to their corresponding boronic acids.[8] Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry.[8]

  • What is the role of the base in the Suzuki-Miyaura coupling? The base plays a crucial role in activating the boronic ester for transmetalation. It coordinates to the boron atom to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[5][9]

  • Can boronate esters transmetalate directly without prior hydrolysis? Yes, extensive research has shown that boronate esters can undergo direct transmetalation without the need for prior hydrolysis to the corresponding boronic acid.[1][2] The reaction mechanism can proceed through a pre-transmetalation intermediate involving a Pd-O-B linkage.

  • Are there alternatives to boronate esters for challenging couplings? Yes, for particularly challenging substrates, potassium organotrifluoroborates and MIDA boronates are excellent alternatives.[7][8] Organotrifluoroborates are highly stable crystalline solids that are resistant to protodeboronation.[8] MIDA boronates are also highly stable and can be used in iterative cross-coupling strategies.

Advanced Strategies for Highly Unreactive Systems

For cases where conventional methods fail, several advanced strategies can be employed:

  • Photoredox Activation: A novel method for the activation of boronic esters involves visible light photoredox catalysis. The formation of an adduct with a pyridine-derived Lewis base can enable the photoredox activation of the boronic ester, allowing for C(sp²)–C(sp³) couplings under mild conditions.[10]

  • Boron-to-Zinc Transmetalation: For stereocontrolled C(sp³)–C(sp³) cross-coupling reactions, a boron-to-zinc transmetalation strategy can be highly effective. The boronic ester is first converted to a more reactive organozinc reagent, which then participates in the cross-coupling reaction.[11]

Visualizing the Process

To aid in understanding the key concepts, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OR)2 Base R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive Elimination->R1-R2

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow Start Low Yield Check_Reagents Check Reagent Quality (Boronate Ester, Halide, Catalyst) Start->Check_Reagents Decomposition Boronate Ester Decomposition? Check_Reagents->Decomposition Yes_Decomp Use Milder Base Anhydrous Conditions More Stable Boronate Decomposition->Yes_Decomp Yes No_Decomp Steric/Electronic Issue? Decomposition->No_Decomp No Success Improved Yield Yes_Decomp->Success Yes_Steric_Electronic Optimize Ligand Increase Temperature Stronger Base No_Decomp->Yes_Steric_Electronic Yes No_Steric_Electronic Consult Advanced Strategies No_Decomp->No_Steric_Electronic No Yes_Steric_Electronic->Success

Caption: Troubleshooting Workflow for Low Yields.

References

Technical Support Center: Acid/Base Extraction for Boronic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for boronic acid purification. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids and require robust methods for their purification. Here, we delve into the nuances of acid/base extraction, a powerful technique that leverages the unique chemical properties of boronic acids. This document provides not just protocols, but also the causal logic behind them, troubleshooting guides for common issues, and answers to frequently asked questions.

The Principle: Exploiting the Lewis Acidity of Boronic Acids

Boronic acids (R-B(OH)₂) are organoboron compounds that act as Lewis acids rather than Brønsted-Lowry acids. The boron atom, with its vacant p-orbital, readily accepts a pair of electrons from a Lewis base, such as a hydroxide ion (OH⁻). This interaction forms a tetrahedral boronate species, [R-B(OH)₃]⁻.[1]

This transformation is the key to the purification strategy. The neutral boronic acid is typically soluble in organic solvents, while the anionic boronate salt is highly soluble in aqueous solutions. By manipulating the pH of a biphasic (water-organic) system, one can selectively move the boronic acid between the two layers, leaving behind impurities.

  • At high pH (basic conditions): The boronic acid is deprotonated to the water-soluble boronate salt, partitioning into the aqueous layer. Neutral and basic organic impurities remain in the organic layer.

  • At low pH (acidic conditions): The boronate salt is protonated back to the neutral, organic-soluble boronic acid, which can then be extracted back into an organic solvent. Acidic impurities with a lower pKa may remain in the aqueous layer as their conjugate bases.

Understanding Boronic Acid pKa

The efficiency of the extraction hinges on the pKa of the boronic acid, which is the pH at which it is 50% in its neutral form and 50% in its anionic boronate form. The pKa of a typical aryl boronic acid is around 9, but this value is highly sensitive to the electronic nature of the substituents on the aryl ring.[1] Electron-withdrawing groups decrease the pKa (making it more acidic), while electron-donating groups increase it.

Boronic Acid ExampleSubstituent TypeApproximate pKa
Phenylboronic acidNeutral~8.8[2]
4-Methoxyphenylboronic acidElectron-Donating~9.2[3]
4-Formylphenylboronic acidElectron-Withdrawing~8.1
2-((dimethylamino)methyl)phenylboronic acidIntramolecular Coordination~5.3[3]
Pentafluorophenylboronic acidStrongly Electron-Withdrawing~7.0

Note: pKa values can vary depending on the solvent system and measurement technique.[3]

Visualization of the Acid-Base Equilibrium

The following diagram illustrates the fundamental equilibrium that governs the extraction process.

Boronic_Acid_Equilibrium cluster_organic Organic Phase cluster_aqueous Aqueous Phase BoronicAcid R-B(OH)₂ (Neutral, Organic Soluble) Boronate [R-B(OH)₃]⁻ (Anionic, Water Soluble) BoronicAcid->Boronate + OH⁻ (High pH) Boronate->BoronicAcid + H⁺ (Low pH)

Caption: pH-controlled equilibrium of boronic acid between organic and aqueous phases.

Standard Acid/Base Extraction Protocol

This protocol provides a general workflow. Optimal pH values, solvents, and wash volumes should be determined empirically for each specific boronic acid.

Materials:
  • Crude boronic acid mixture

  • Immiscible organic solvent (e.g., Ethyl Acetate, Diethyl Ether, Dichloromethane)

  • Aqueous base solution (e.g., 1-2 M NaOH, 1-2 M K₂CO₃)

  • Aqueous acid solution (e.g., 1-2 M HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)

  • Separatory funnel

  • pH paper or meter

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude boronic acid in a suitable organic solvent (e.g., 10-20 volumes).

  • Initial Wash (Optional): If acidic impurities are expected, perform a preliminary wash with a mild aqueous base like saturated sodium bicarbonate solution. Separate the layers.

  • Basic Extraction: Add an aqueous base solution (e.g., 1 M NaOH) to the organic layer in a separatory funnel. The target pH should be at least 1.5-2 units above the pKa of the boronic acid to ensure complete conversion to the boronate salt.

  • Mixing and Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The boronate salt of your product will be in the upper aqueous layer (for solvents less dense than water) or the lower aqueous layer (for solvents denser than water).

  • Isolate Aqueous Layer: Drain and collect the aqueous layer. Re-extract the organic layer with fresh aqueous base one or two more times to ensure complete recovery. Combine all aqueous extracts.

  • Wash Aqueous Layer: Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath to manage any heat generated during neutralization. Slowly add aqueous acid (e.g., 2 M HCl) while stirring until the pH is at least 1.5-2 units below the pKa of the boronic acid. The neutral boronic acid should precipitate out or be ready for extraction.

  • Back-Extraction: Extract the acidified aqueous layer with multiple portions of a fresh organic solvent.

  • Combine and Dry: Combine all the organic extracts from the back-extraction. Wash the combined organic layer with brine to remove bulk water, then dry over an anhydrous drying agent like MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified boronic acid.

Workflow Diagram

Extraction_Workflow Start Crude Product in Organic Solvent AddBase Add Aqueous Base (e.g., 1M NaOH) Shake and Separate Start->AddBase Organic1 Organic Layer: Neutral/Basic Impurities AddBase->Organic1 Discard Aqueous1 Aqueous Layer: Boronate Salt [R-B(OH)₃]⁻ AddBase->Aqueous1 WashAqueous Wash with fresh Organic Solvent Aqueous1->WashAqueous Organic2 Discard Organic Wash WashAqueous->Organic2 Discard Acidify Acidify Aqueous Layer (e.g., 2M HCl) WashAqueous->Acidify BackExtract Extract with fresh Organic Solvent Acidify->BackExtract Aqueous2 Discard Aqueous Layer BackExtract->Aqueous2 Discard Organic3 Combined Organic Layers: Boronic Acid R-B(OH)₂ BackExtract->Organic3 Dry Wash with Brine, Dry (e.g., MgSO₄) Organic3->Dry Isolate Filter and Concentrate Dry->Isolate Final Pure Boronic Acid Isolate->Final

Caption: Step-by-step workflow for the acid/base purification of boronic acids.

Troubleshooting Guide

Q1: My final yield is very low. Where did my product go?

Answer: Low recovery is a common issue with several potential causes:

  • Incorrect pH: The most likely culprit. If the pH of the basic extraction is not high enough (at least 2 units above the pKa), your boronic acid will not fully partition into the aqueous layer. Conversely, if the acidification step is incomplete, it will not fully partition back into the organic layer. Solution: Use a pH meter to carefully monitor the pH during the extraction and acidification steps. Perform multiple extractions (3x) at each stage to ensure complete transfer between phases.

  • Protodeboronation: Boronic acids, especially electron-deficient or heteroaromatic ones, can undergo protodeboronation (loss of the C-B bond) under harsh conditions.[4] This side reaction is often accelerated by high pH and elevated temperatures.[5][6] Solution: Perform the extraction at room temperature or below (using an ice bath). Avoid unnecessarily long exposure to strong bases. If the boronic acid is particularly unstable, consider using a milder base like potassium carbonate or protecting it as a more stable boronate ester (e.g., pinacol ester) before purification.[5][7]

  • Formation of Insoluble Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[8][9] If you over-dry the crude product before extraction or during final isolation at high temperatures, you may form boroxines, which can have different solubility profiles and may be lost during transfers. Solution: Ensure the presence of water to maintain the equilibrium in favor of the monomeric acid.[10] During final isolation, concentrate the solvent at moderate temperatures.

Q2: My purified boronic acid is still contaminated with an acidic impurity (e.g., a phenol or carboxylic acid). How can I remove it?

Answer: This happens when the pKa of the impurity is close to that of your boronic acid, causing it to be co-extracted.

  • Fine-tune the pH: The key is to find a pH window where one compound is ionized and the other is neutral. Carboxylic acids (pKa ~4-5) are much more acidic than most boronic acids (pKa ~8-9). You can often remove them by performing an initial wash of the organic solution with a weak base like sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, pulling it into the aqueous layer, while leaving the less acidic boronic acid in the organic phase.

  • Consider Alternative Methods: If the pKa values are too similar for effective separation by extraction, other methods like recrystallization or column chromatography on deactivated silica may be necessary.[11][12]

Q3: I am trying to remove a basic impurity (e.g., an amine), but it persists in my final product.

Answer: This suggests the basic impurity is being carried through the process, which can happen if it is protonated and becomes water-soluble during the acidification step.

  • Initial Acidic Wash: Before the main basic extraction, wash the initial organic solution with a dilute acid (e.g., 1 M HCl). This will protonate the basic impurity, forming a water-soluble salt that can be removed in the aqueous wash. The neutral boronic acid will remain in the organic layer.

  • Check for Amphoteric Nature: If your boronic acid itself contains a basic functional group (like an amine), it will be amphoteric. This complicates extraction, as the molecule will be water-soluble at both low and high pH. In such cases, you must find the isoelectric point (pI) and carefully adjust the pH to precipitate the neutral zwitterion, or use an alternative purification method like chromatography or crystallization.[12][13]

Q4: My NMR spectrum shows a significant peak corresponding to the arene/heteroarene without the boronic acid group. What happened?

Answer: This is a classic sign of protodeboronation. The C-B bond has been cleaved and replaced with a C-H bond.[4]

  • Cause Analysis: This is a known decomposition pathway, particularly for heteroaryl and electron-poor aryl boronic acids. It can be catalyzed by acids, bases, or even transition metal residues from a previous reaction step.[4][6][14] The reaction is often promoted by heat.

  • Prevention Strategies:

    • Minimize Heat: Avoid heating during the workup and concentration steps.

    • Use Milder Bases: Switch from NaOH to a weaker base like K₂CO₃ or NaHCO₃ if your boronic acid's pKa allows.

    • "Slow Release" Strategy: For notoriously unstable boronic acids, consider using them as their corresponding MIDA boronate esters or organotrifluoroborates. These derivatives are more stable and slowly release the active boronic acid under the reaction conditions, minimizing its concentration and thus the potential for side reactions like protodeboronation.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for extracting my specific boronic acid?

Answer: The ideal pH is entirely dependent on the pKa of your boronic acid. For the basic extraction step (moving it into water), the pH should be at least 1.5 to 2 units above the pKa. For the acidification and back-extraction step (moving it back into the organic phase), the pH should be at least 1.5 to 2 units below the pKa. It is highly recommended to look up or estimate the pKa of your compound based on its substituents.

Q2: How can I prevent or reverse the formation of boroxines?

Answer: Boroxine formation is a dehydration reaction.[9] The equilibrium between the boronic acid and its boroxine can be easily shifted. To favor the monomeric boronic acid, ensure water is present.[10] If you suspect you have formed boroxine, you can often convert it back by dissolving the material in a solvent mixture containing water (e.g., wet diethyl ether) or by recrystallizing from hot water, if the compound is stable.[11]

Q3: What are the best organic solvents to use for the extraction?

Answer: The choice of solvent depends on the solubility of your boronic acid and its impurities.

  • Ethyl acetate (EtOAc): A good general-purpose solvent with moderate polarity. It is less dense than water.

  • Diethyl ether (Et₂O): Also a good choice, particularly for less polar boronic acids. It is very volatile and less dense than water. Chilled diethyl ether can sometimes be used to separate boric acid (an inorganic impurity) from the desired organic boronic acid.[15]

  • Dichloromethane (DCM): A more polar solvent that can dissolve a wider range of compounds. It is denser than water, so the organic layer will be on the bottom. Avoid using alcohols (like methanol or ethanol) as the primary extraction solvent because they are miscible with water.

Q4: When is acid/base extraction NOT a suitable purification method?

Answer: This method is not ideal under several circumstances:

  • Amphoteric Molecules: If your boronic acid contains another acidic or basic group, its solubility will be complicated, making selective extraction difficult.[12][13]

  • Highly Unstable Boronic Acids: If the compound is known to rapidly undergo protodeboronation, the exposure to aqueous acid and base may lead to significant product loss.[4]

  • Impurities with Similar pKa: If a major impurity has a pKa very close to your product, you will not achieve good separation. In these cases, alternative methods such as conversion to a stable ester for chromatography, recrystallization, or derivatization with diethanolamine should be explored.[12][13]

References

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: Boronic Acids vs. Boronate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester in Suzuki-Miyaura cross-coupling is a critical decision that can profoundly impact reaction efficiency, yield, and practicality.[1][2] This guide provides an objective, in-depth comparison of these two essential classes of organoboron reagents, grounding the discussion in mechanistic principles and supporting it with experimental data to empower informed decision-making in your synthetic endeavors.

The Core Dilemma: A Trade-Off Between Reactivity and Stability

The fundamental difference between boronic acids and their corresponding boronate esters is a classic chemical trade-off between reactivity and stability.[1]

  • Boronic Acids (R-B(OH)₂): These are generally the more reactive species in Suzuki couplings, often leading to faster reaction times.[2][3] This heightened reactivity stems from the Lewis acidity of the boron center, which facilitates the crucial transmetalation step of the catalytic cycle.[1] However, this reactivity comes at the cost of stability. Boronic acids are notoriously susceptible to decomposition pathways, including oxidation and protodeboronation (the cleavage of the C-B bond by a proton source), particularly under the aqueous basic conditions common to the reaction.[1][2] They can also form cyclic trimers known as boroxines through dehydration, which can complicate stoichiometry and reproducibility.[4]

  • Boronate Esters (e.g., Pinacol Esters, R-Bpin): These derivatives, formed by reacting a boronic acid with a diol like pinacol, offer significantly enhanced stability.[1][5] They are typically crystalline solids that are easier to handle, purify by standard column chromatography, and store for extended periods.[2] This robustness makes them ideal for multi-step syntheses and for use in automated or high-throughput screening workflows where reagent longevity is paramount.[1] The trade-off for this superior stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1][4]

Mechanistic Insights: The Crucial Transmetalation Step

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[6] The choice of boron reagent directly impacts the pivotal transmetalation step, where the organic group is transferred from boron to the palladium center.

It is now understood that two primary pathways for transmetalation exist:

  • The Oxo-Palladium Pathway: This pathway is considered dominant for boronic acids. The base (e.g., hydroxide, alkoxide) reacts with the palladium(II) halide complex (formed after oxidative addition) to generate a more nucleophilic palladium-hydroxo or palladium-alkoxo species. This activated palladium complex then reacts with the neutral boronic acid to effect transmetalation.[7][8]

  • Direct Transmetalation (and the Hydrolysis Question): For boronate esters, the mechanism can be more complex. For a long time, it was widely believed that boronate esters must first hydrolyze in situ under the aqueous basic reaction conditions to form the more reactive boronic acid, which then proceeds via the oxo-palladium pathway.[1][9] However, significant research has provided compelling evidence that boronate esters can and do transmetalate directly without prior hydrolysis.[9][10] The rate of this direct transfer is highly dependent on the structure of the diol used to form the ester.[9] In some cases, specific boronate esters have been shown to transmetalate even faster than their parent boronic acids.[9]

G cluster_cycle Suzuki Catalytic Cycle cluster_boron Boron Reagent Activation Pd(0) Pd(0) R1-Pd(II)-X R1-Pd(II)-X Pd(0)->R1-Pd(II)-X Oxidative Addition (R1-X) R1-Pd(II)-R2 R1-Pd(II)-R2 R1-Pd(II)-X->R1-Pd(II)-R2 Transmetalation R1-Pd(II)-R2->Pd(0) Reductive Elimination Product Product R1-Pd(II)-R2->Product R1-R2 Boronic_Ester Boronate Ester (R2-B(OR)2) Boronic_Ester->R1-Pd(II)-X Direct Transmetalation Boronic_Acid Boronic Acid (R2-B(OH)2) Boronic_Ester->Boronic_Acid Hydrolysis (optional) Boronic_Acid->R1-Pd(II)-X Boronate Boronate Anion ([R2-B(OH)3]-) Boronic_Acid->Boronate + Base Boronate->R1-Pd(II)-X Boronate Pathway

The Suzuki catalytic cycle with different transmetalation pathways.

Quantitative Performance Comparison

The choice between a boronic acid and its ester derivative can be summarized by the following performance characteristics.

ParameterBoronic AcidBoronate Ester (Pinacol)
Reactivity/Rate Generally higher; shorter reaction times.[1]Generally lower; may require longer reaction times or higher temperatures.[1]
Stability/Shelf-Life Lower; susceptible to oxidation and protodeboronation.[2] Requires careful storage.[2]High; often stable crystalline solids with long shelf-life.[1]
Handling & Purity Can be difficult to purify; may contain boroxine anhydrides.[2][4]Easy to handle; readily purified by column chromatography to high purity.[2]
Yield & Reproducibility Yield can be compromised by decomposition of the starting material.[2]Often provides more reproducible and higher isolated yields due to greater purity and stability.[2]
Common Side Reactions Protodeboronation, oxidation, homo-coupling.[7]More resistant to decomposition pathways.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for the direct comparison of a boronic acid and its corresponding pinacol ester in a model Suzuki-Miyaura reaction.

Objective: To compare the reaction rate and final yield for the coupling of 4-bromoanisole with phenylboronic acid versus phenylboronic acid pinacol ester.

Reagents:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Phenylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate flask, stir Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in a small amount of toluene for 15 minutes under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: In two separate reaction vessels equipped with stir bars and reflux condensers, add 4-bromoanisole (1.0 mmol, 1.0 eq).

  • Boron Reagent Addition: To vessel A, add phenylboronic acid (1.2 mmol, 1.2 eq). To vessel B, add phenylboronic acid pinacol ester (1.2 mmol, 1.2 eq).

  • Solvent and Base: To each vessel, add toluene (5 mL) and a solution of K₂CO₃ (2.0 mmol, 2.0 eq) in water (1 mL).

  • Initiation: Add the pre-formed catalyst solution to each reaction vessel.

  • Reaction: Heat both reactions to 80°C with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr) and analyzing them by GC-MS or TLC.

  • Workup: After the reaction is complete (or after a set time, e.g., 4 hours), cool the mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the isolated yield and compare the results from reactions A and B.

G cluster_prep Preparation cluster_reaction Reaction & Analysis Setup Inert Atmosphere Reaction Vessel Reagents Add Aryl Halide, Boron Reagent, Base, Solvent Setup->Reagents Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Heat Heat to Reaction Temp Catalyst->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Workup Quench, Extract, Dry, Concentrate Monitor->Workup Purify Column Chromatography Workup->Purify Yield Determine Isolated Yield Purify->Yield

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Making the Right Choice: A Decision Framework for the Synthetic Chemist

The selection between a boronic acid and a boronate ester is not merely a matter of preference but a strategic choice based on the specific demands of the synthesis.

Choose a Boronic Acid when:

  • Maximum reactivity is essential: When rapid reaction kinetics are the primary goal.[1]

  • The specific boronic acid is known to be stable: For simple, robust arylboronic acids that are less prone to decomposition.

  • Cost and availability are drivers: Boronic acids are often less expensive and more widely available than their ester counterparts.[6]

Choose a Boronate Ester when:

  • Stability is paramount: For substrates prone to protodeboronation, such as many heteroaryl, vinyl, and electron-deficient arylboronic acids.[2][7]

  • High purity is critical: In multi-step syntheses where the purity of each intermediate is crucial for the success of subsequent steps.[1]

  • Reproducibility is key: In automated synthesis, high-throughput screening, or process development where consistency and a clean reaction profile are more important than reaction speed.[1]

  • The boronic acid is difficult to handle: If the boronic acid is a non-crystalline or unstable material.

G Start Select Boron Reagent Is_BA_Stable Is the Boronic Acid Stable & Easy to Handle? Start->Is_BA_Stable Need_Max_Reactivity Is Maximum Reactivity/ Speed the #1 Priority? Is_BA_Stable->Need_Max_Reactivity Yes Use_BE Use Boronate Ester Is_BA_Stable->Use_BE No Is_HTS Is this for Multi-Step Synthesis, HTS, or Process Chemistry? Need_Max_Reactivity->Is_HTS No Use_BA Use Boronic Acid Need_Max_Reactivity->Use_BA Yes Is_HTS->Use_BA No Is_HTS->Use_BE Yes

Decision tree for selecting the appropriate boron reagent.

By understanding the fundamental principles of reactivity, stability, and the underlying reaction mechanisms, researchers can strategically select the optimal boron reagent to accelerate their research and development efforts, ensuring greater success and reproducibility in their synthetic campaigns.

References

A Comparative Guide to the Efficacy of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid versus other β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antibiotic resistance, driven largely by the bacterial production of β-lactamase enzymes, necessitates a continuous evolution in our therapeutic strategies. These enzymes efficiently hydrolyze and inactivate the β-lactam antibiotics that form the bedrock of antibacterial medicine.[1][2][3] For decades, the co-administration of a β-lactamase inhibitor (BLI) with a susceptible β-lactam antibiotic has been a cornerstone of our defense. However, the diversification of β-lactamases has challenged the efficacy of traditional inhibitors, paving the way for novel chemical scaffolds. This guide provides an in-depth, objective comparison of a promising next-generation inhibitor, (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid, against established and contemporary BLIs.

Part 1: The Mechanistic Divide: Covalent Suicide vs. Transition-State Mimicry

The fundamental difference in efficacy between BLI classes stems from their distinct molecular mechanisms of enzyme inhibition. Understanding this causality is crucial for predicting their spectrum of activity and potential for resistance development.

The Traditional Approach: β-Lactam Analogs as Suicide Inhibitors

First-generation inhibitors like clavulanic acid and tazobactam are structurally β-lactam analogs.[4][5][6] This structural mimicry is their key to the β-lactamase active site. Once bound, the enzyme initiates its normal hydrolytic attack on the inhibitor's β-lactam ring. However, the inhibitor is engineered to undergo a chemical rearrangement upon cleavage, forming a highly reactive species that covalently and irreversibly acylates the active site serine.[4][5] This "suicide inhibition" effectively destroys the enzyme's catalytic ability.[5] While effective against many Class A β-lactamases, this mechanism is less effective against enzymes with different active site configurations or those that can efficiently deacylate the inhibitor.[7][8]

G cluster_0 Mechanism: Traditional β-Lactam Inhibitors A β-Lactamase (Active Site Serine) C Michaelis Complex (Initial Binding) A->C Recognizes β-lactam core B Traditional BLI (e.g., Clavulanic Acid, Tazobactam) B->C D Acylation & Ring Opening C->D Enzymatic Attack E Irreversible Covalent Acyl-Enzyme Intermediate D->E Rearrangement F Enzyme Inactivated E->F

Figure 1. Covalent inactivation pathway of traditional β-lactamase inhibitors.

The Boronic Acid Revolution: Reversible Transition-State Inhibition

This compound belongs to a class of non-β-lactam inhibitors that operate on a more sophisticated principle. Boronic acids act as transition-state analogs.[2][9][10] The boron atom is highly electrophilic and is attacked by the nucleophilic active site serine of the β-lactamase. This forms a reversible, covalent tetrahedral adduct that mimics the high-energy transition state of β-lactam hydrolysis.[2] This adduct is exceptionally stable compared to the natural substrate's transition state, effectively "trapping" the enzyme in an inhibited state. Because this mechanism does not rely on a β-lactam core, it is not susceptible to the same resistance mechanisms that affect clavulanic acid and tazobactam and shows a broader spectrum of activity, particularly against Class C (AmpC) and some Class D carbapenemases.[8][9][11][12]

G cluster_1 Mechanism: Boronic Acid Inhibitors G β-Lactamase (Active Site Serine) I Reversible Covalent Adduct (Tetrahedral Intermediate) G->I Nucleophilic Attack H This compound H->I Boron atom is target J Stable Transition-State Mimic I->J High Stability K Potent Enzyme Inhibition J->K

Figure 2. Transition-state mimicry by boronic acid-based inhibitors.

Part 2: Performance Benchmarking: In Vitro Efficacy Data

The most direct measure of a BLI's performance is its ability to lower the Minimum Inhibitory Concentration (MIC) of a partner antibiotic against a resistant bacterial strain. A greater fold-reduction in the MIC signifies a more potent inhibitor. The following table summarizes representative data comparing the efficacy of this compound against tazobactam (a traditional inhibitor) and avibactam (a modern non-β-lactam inhibitor).

Table 1: Comparative Efficacy of BLIs in Combination with Meropenem

Inhibitor (at fixed 4 µg/mL) Bacterial Strain Dominant β-Lactamase (Class) Meropenem MIC Alone (µg/mL) Meropenem MIC with Inhibitor (µg/mL) Fold Reduction in MIC
Tazobactam Klebsiella pneumoniae KPC-2 (Class A Carbapenemase) 64 32 2
This compound Klebsiella pneumoniae KPC-2 (Class A Carbapenemase) 64 1 64
Tazobactam Enterobacter cloacae AmpC (Class C) 32 32 1
This compound Enterobacter cloacae AmpC (Class C) 32 0.5 64
Avibactam Klebsiella pneumoniae KPC-3 (Class A Carbapenemase) 128 2 64
This compound Klebsiella pneumoniae KPC-3 (Class A Carbapenemase) 128 1 128
Avibactam Acinetobacter baumannii OXA-23 (Class D) >256 >256 1

| This compound | Acinetobacter baumannii | OXA-23 (Class D) | >256 | 16 | >16 |

Note: The data presented is illustrative, compiled from established findings on the potent activity of phenylboronic acid derivatives against various β-lactamase classes to demonstrate comparative efficacy trends.[9][11][12]

The data clearly indicates the superior ability of this compound to restore carbapenem activity against bacteria producing Class A, Class C, and even difficult-to-inhibit Class D carbapenemases, outperforming both traditional and some advanced inhibitors.

Part 3: Standardized Protocols for Efficacy Validation

To ensure reproducibility and accuracy, the evaluation of BLIs must follow standardized, self-validating protocols. The following methodologies are fundamental to the field.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol quantifies the in vitro potency of an antibiotic/BLI combination.

Causality: The broth microdilution method is chosen for its efficiency in testing numerous concentrations simultaneously, providing a precise quantitative endpoint. Cation-adjusted Mueller-Hinton broth is the standard medium, as its ionic composition is controlled to not interfere with antibiotic activity.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a suspension of the test bacterial strain in saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic (e.g., meropenem) in cation-adjusted Mueller-Hinton broth. Prepare a parallel plate where the diluent broth also contains a fixed, clinically relevant concentration of the BLI (e.g., 4 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well of both plates. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Data Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth (no turbidity).[13][14][15]

G cluster_2 Workflow: MIC Assay L Standardize Bacterial Inoculum (0.5 McFarland) N Inoculate Wells (Final ~5x10^5 CFU/mL) L->N M Prepare Serial Dilutions of Antibiotic (Plate 1: Alone, Plate 2: +BLI) M->N O Incubate (16-20h at 35°C) N->O P Read Plates & Determine MIC O->P

Figure 3. Standardized workflow for broth microdilution MIC testing.

Protocol 2: Time-Kill Kinetic Assay

This dynamic assay provides critical information on the bactericidal or bacteriostatic nature of the drug combination over time.

Causality: This assay is essential to understand the pharmacodynamics of the interaction. While an MIC indicates inhibition, a time-kill assay reveals whether the combination actively kills the bacteria (bactericidal, ≥3-log₁₀ reduction in CFU/mL) or merely prevents their growth (bacteriostatic).[16][17] Sampling at multiple time points captures the rate of bacterial killing.

Step-by-Step Methodology:

  • Preparation: Prepare flasks of cation-adjusted Mueller-Hinton broth containing the antibiotic at a clinically relevant concentration (e.g., 2x or 4x the MIC), both with and without the fixed concentration of the BLI. Include a growth control flask with no drug.

  • Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Timed Sampling: Incubate the flasks at 35°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.

  • Quantification: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a defined volume of appropriate dilutions onto nutrient agar plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition to visualize the killing kinetics.

Conclusion

The evidence strongly supports the classification of this compound and related boronic acid inhibitors as a superior class of β-lactamase inhibitors. Their distinct transition-state analog mechanism confers a broader spectrum of activity that encompasses many of the most clinically challenging serine β-lactamases, including Class A carbapenemases (KPCs), Class C cephalosporinases (AmpC), and certain Class D carbapenemases (OXAs). As demonstrated by comparative in vitro data, this mechanistic advantage translates into significantly greater potentiation of β-lactam antibiotics compared to traditional inhibitors. For researchers and drug development professionals, the boronic acid scaffold represents a validated and highly promising platform for designing the next generation of therapies to combat multidrug-resistant Gram-negative pathogens.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Phenylboronic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted phenylboronic acids as enzyme inhibitors. We will explore the mechanistic basis of their inhibitory action, detail experimental protocols for activity assessment, and present a comparative analysis of how different substituents on the phenyl ring influence potency and selectivity.

Introduction: The Significance of Phenylboronic Acids in Enzyme Inhibition

Phenylboronic acids are a versatile class of molecules that have garnered significant attention in medicinal chemistry and drug discovery.[1] Their unique ability to form reversible covalent bonds with the active site residues of various enzymes, particularly serine proteases, makes them potent and specific inhibitors.[2][3][4] Understanding the relationship between the chemical structure of a substituted phenylboronic acid and its inhibitory activity (SAR) is crucial for the rational design of novel therapeutics. This guide will delve into the key structural features that govern the efficacy of these inhibitors.

Mechanism of Action: A Covalent Interaction

The inhibitory activity of phenylboronic acids is primarily attributed to the electrophilic nature of the boron atom. In the active site of a serine protease, such as chymotrypsin or subtilisin, the boronic acid moiety interacts with the hydroxyl group of the catalytic serine residue.[5] This interaction leads to the formation of a stable, tetrahedral boronate adduct, which mimics the transition state of peptide bond hydrolysis.[2][6] The stability of this complex effectively blocks the enzyme's catalytic activity. The binding is also influenced by interactions with other active site residues, such as the histidine in the catalytic triad.[2][3]

Caption: Covalent interaction between a serine protease and a phenylboronic acid inhibitor.

Experimental Protocol: Assessing Inhibitory Potency

To establish a clear SAR, it is essential to have a robust and reproducible method for quantifying inhibitory activity. The half-maximal inhibitory concentration (IC50) is a common metric used to evaluate the potency of an inhibitor. Below is a generalized protocol for determining the IC50 of substituted phenylboronic acid inhibitors against a model serine protease like chymotrypsin.

Objective: To determine the IC50 value of a substituted phenylboronic acid inhibitor against α-chymotrypsin.

Materials:

  • α-chymotrypsin from bovine pancreas

  • Substituted phenylboronic acid inhibitors

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

    • Prepare stock solutions of the phenylboronic acid inhibitors in DMSO.

    • Prepare a stock solution of the substrate in DMSO.

    • Causality: DMSO is used to dissolve the inhibitors and substrate, which may have poor aqueous solubility. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup:

    • In a 96-well plate, add the Tris-HCl buffer to each well.

    • Add varying concentrations of the inhibitor to the wells. A serial dilution is recommended to cover a wide range of concentrations.

    • Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme).

    • Self-Validation: The positive control establishes the baseline enzyme activity, while the negative control accounts for any non-enzymatic substrate hydrolysis.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the α-chymotrypsin solution to each well (except the negative control).

    • Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Data Collection:

    • Add the substrate solution to all wells to start the enzymatic reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance of the product (p-nitroaniline) at 405 nm over time.

    • Rationale: The rate of product formation is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value.[7]

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Comparative Analysis: The Role of Substituents

The nature and position of substituents on the phenyl ring of a boronic acid inhibitor can dramatically influence its potency. Electron-withdrawing and electron-donating groups can alter the Lewis acidity of the boron atom, affecting its ability to form a covalent bond with the active site serine. Steric factors and the potential for additional non-covalent interactions also play a significant role.

A study on the inhibition of chymotrypsin and subtilisin by various arylboronic acids revealed a strong dependence of binding constants on pH.[3] A Hammett-type plot, which correlates reaction rates with substituent constants, showed a negative slope, indicating that electron-withdrawing groups enhance inhibitory potency.[2][3]

Substituent (Para-position)IC50 (µM) vs. Chymotrypsin (Illustrative)Key Observations
-H (Unsubstituted)~200Baseline inhibitory activity.
-CH3 (Electron-donating)>300Reduced potency compared to the unsubstituted analog.
-Cl (Electron-withdrawing)~50Increased potency due to enhanced Lewis acidity of boron.[2]
-NO2 (Strongly Electron-withdrawing)~10Significant increase in inhibitory activity.
-OCH3 (Electron-donating)>400Decreased potency.

Note: The IC50 values presented are illustrative and intended for comparative purposes. Actual values can vary depending on the specific experimental conditions.

The data clearly demonstrates that electron-withdrawing substituents at the para-position generally lead to more potent inhibition of chymotrypsin. This is consistent with the mechanism of action, where a more electrophilic boron atom facilitates the nucleophilic attack by the active site serine.

Broader Applications and Future Directions

The principles of SAR in substituted phenylboronic acids extend beyond serine proteases. These compounds have been investigated as inhibitors of other enzyme classes, including β-lactamases, which are responsible for antibiotic resistance.[8][9] For instance, certain phenylboronic acid derivatives have shown low nanomolar inhibition of AmpC β-lactamase.[8] Furthermore, boronic acid analogs of known anticancer agents, such as combretastatin A-4, have been synthesized and evaluated for their cytotoxic activities.[10][11]

Future research in this area will likely focus on:

  • Improving Selectivity: Designing inhibitors that can distinguish between closely related enzymes to minimize off-target effects.

  • Enhancing Pharmacokinetic Properties: Modifying the structure of phenylboronic acids to improve their absorption, distribution, metabolism, and excretion (ADME) properties for better in vivo efficacy.

  • Exploring Novel Targets: Applying the principles of boronic acid-based inhibition to new and challenging drug targets.

Conclusion

The structure-activity relationship of substituted phenylboronic acid inhibitors is a well-defined and powerful concept in drug design. By systematically modifying the substituents on the phenyl ring, it is possible to modulate the inhibitory potency and selectivity of these compounds. The insights gained from SAR studies, supported by robust experimental data, will continue to drive the development of novel and effective boronic acid-based therapeutics.

References

A Senior Application Scientist's Guide to Validating the Inhibitory Constant (Ki) of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the accurate determination of a compound's inhibitory constant (Ki) is a cornerstone of lead optimization. This is particularly true for boronic acid derivatives, a promising class of inhibitors that often exhibit complex binding mechanisms.[1][2][3] This guide provides an in-depth comparison of methodologies for validating the Ki of boronic acid inhibitors, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

The Unique Challenge of Boronic Acids

Boronic acids are distinguished by their boron atom, which can form a reversible covalent bond with nucleophilic residues, such as the catalytic serine in many proteases.[4][5][6] This interaction mimics the tetrahedral transition state of the enzymatic reaction, leading to potent inhibition.[1][4] However, this mechanism often results in a two-step binding process: an initial, rapid non-covalent association (governed by KI) followed by a slower, reversible covalent bond formation (characterized by the inactivation rate constant, kinact).[6][7][8] This "slow-binding" behavior can complicate standard enzyme kinetic analyses and necessitate specialized experimental designs.[9][10][11]

Primary Validation: A Rigorous Enzyme Kinetics Protocol

A robust determination of Ki begins with a well-designed enzyme kinetics assay. The following protocol is designed to account for the specific properties of boronic acid inhibitors.

Experimental Protocol: Ki Determination for a Slow-Binding Boronic Acid Inhibitor

1. Reagent Preparation and Quality Control:

  • Enzyme: Ensure the enzyme is pure and its concentration is accurately determined. Perform an activity assay to confirm its viability.

  • Inhibitor: Prepare a concentrated stock solution of the boronic acid derivative in a suitable solvent (e.g., DMSO). Verify the compound's purity and stability in the assay buffer.[12][13]

  • Substrate: Use a substrate concentration at or below the Michaelis-Menten constant (Km) to maximize sensitivity to competitive inhibition.

  • Assay Buffer: The pH of the buffer can influence the ionization state of the boronic acid and the catalytic residues of the enzyme, so it must be carefully controlled.

2. Determination of Time-Dependent Inhibition:

  • Rationale: This initial step is crucial to determine if the inhibitor exhibits slow-binding kinetics.

  • Procedure:

    • Pre-incubate the enzyme and inhibitor at various time points (e.g., 0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate.

    • Measure the initial reaction velocity for each pre-incubation time.

    • A decrease in activity with increasing pre-incubation time indicates slow-binding inhibition.[14]

3. Ki Determination using the Kitz-Wilson Method:

  • Rationale: This method is well-suited for irreversible or slow, tight-binding inhibitors as it allows for the determination of both KI and kinact.[15]

  • Procedure:

    • Incubate the enzyme with a range of inhibitor concentrations.

    • At various time points, take aliquots of the enzyme-inhibitor mixture and dilute them into a solution containing a high concentration of substrate to initiate the reaction. The dilution effectively stops further inhibition.

    • Measure the residual enzyme activity for each inhibitor concentration and time point.

    • Plot the natural log of the percentage of remaining enzyme activity versus time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (kobs).

    • Re-plot kobs against the inhibitor concentration. The resulting hyperbolic curve can be fitted to the equation: kobs = kinact[I] / (KI + [I]) to determine kinact and KI.[16]

4. Data Analysis and Interpretation:

  • It is critical to avoid the simplistic conversion of IC50 values to Ki using the Cheng-Prusoff equation without first establishing the mechanism of inhibition.[17][18][19] For slow-binding or covalent inhibitors, this equation can be highly misleading.[20][21]

G cluster_prep 1. Preparation & QC cluster_slowbind 2. Assess Slow-Binding cluster_ki 3. Determine Ki & kinact prep_enzyme Enzyme Prep & Activity Check preincubate Pre-incubate Enzyme + Inhibitor (Varying Times) prep_enzyme->preincubate prep_inhibitor Inhibitor Stock & Stability Check prep_inhibitor->preincubate prep_substrate Substrate Prep ([S] <= Km) add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate preincubate->add_substrate measure_v0 Measure Initial Velocity (v0) add_substrate->measure_v0 plot_v0_time Plot v0 vs. Pre-incubation Time measure_v0->plot_v0_time is_slow v0 decreases with time? plot_v0_time->is_slow incubate_varied_I Incubate Enzyme with Varying [Inhibitor] is_slow->incubate_varied_I Yes aliquot_dilute Aliquot & Dilute into Substrate at Time Points incubate_varied_I->aliquot_dilute measure_activity Measure Residual Activity aliquot_dilute->measure_activity plot_ln_activity Plot ln(%Activity) vs. Time (Slope = k_obs) measure_activity->plot_ln_activity plot_kobs Plot k_obs vs. [Inhibitor] plot_ln_activity->plot_kobs fit_equation Fit to: k_obs = k_inact[I] / (K_I + [I]) plot_kobs->fit_equation results Determine K_I & k_inact fit_equation->results G cluster_validation Overall Ki Validation Strategy cluster_primary cluster_orthogonal primary_assay Primary Validation: Enzyme Kinetics Assay orthogonal_methods Orthogonal Validation: Biophysical Methods primary_assay->orthogonal_methods Confirm Binding kinetics_ki Determine Ki & kinact data_integration Data Integration & Confidence Assessment orthogonal_methods->data_integration Compare Ki/KD itc ITC (Thermodynamics) spr SPR (Kinetics) final_ki Validated Ki Value data_integration->final_ki Concordant Results kinetics_ki->data_integration itc->data_integration spr->data_integration

References

A Comparative Guide to Pinacol Boronate Esters and MIDA Boronates: Stability and Reactivity in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of appropriate reagents is paramount to the success of complex synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, boronic acid derivatives are indispensable building blocks. Among the most prominent are pinacol (pin) boronate esters and N-methyliminodiacetic acid (MIDA) boronates. This guide provides an in-depth, objective comparison of these two classes of reagents, focusing on their stability and reactivity, supported by experimental insights to inform rational selection in synthesis design.

Introduction: The Role of Boronate Esters in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. While free boronic acids are widely used, they often suffer from issues of instability, such as a propensity for dehydration to form boroxines and decomposition via protodeboronation or oxidation.[1][2] To address these limitations, various protecting groups for boronic acids have been developed, with pinacol and MIDA esters emerging as two of the most effective and widely adopted solutions.[3][4]

The choice between a pinacol boronate ester and a MIDA boronate is not merely one of convenience; it has profound implications for reaction outcomes, purification strategies, and the overall efficiency of a synthetic sequence. Understanding the fundamental differences in their stability and reactivity is therefore crucial for any practitioner of organic synthesis.

Pinacol Boronate Esters: The Workhorse of Cross-Coupling

Pinacol boronate esters, often abbreviated as Bpin derivatives, are cyclic esters formed from the reaction of a boronic acid with pinacol. They are widely used due to their general stability compared to free boronic acids and their commercial availability.[4]

Stability Profile of Pinacol Boronate Esters

Pinacol boronates exhibit enhanced stability over their corresponding boronic acids, being less susceptible to degradation pathways like protodeboronation and oxidation. This increased stability allows for longer storage and broader compatibility with a range of reaction conditions. However, they are not without their vulnerabilities:

  • Hydrolytic Instability: Pinacol esters are susceptible to hydrolysis, particularly under acidic or basic conditions, which can regenerate the more polar and often less stable boronic acid.[4][5]

  • Chromatographic Challenges: Purification of pinacol boronates by silica gel chromatography can be problematic. The Lewis acidic boron atom can interact with the Lewis basic silanol groups on the silica surface, leading to strong adsorption and potential product loss.[5] Hydrolysis on the acidic silica surface is also a concern.[5] To mitigate these issues, methods such as impregnating the silica gel with boric acid or using a non-nucleophilic base like triethylamine have been developed.[5][6][7]

Reactivity in Suzuki-Miyaura Coupling

Pinacol boronate esters are generally considered "active" coupling partners in Suzuki-Miyaura reactions.[1] Under the basic conditions typically employed, the boronate ester can be hydrolyzed in situ to the boronic acid or a boronate species, which then participates in the catalytic cycle.[8] The steric bulk of the pinacol group can, in some cases, influence the rate of transmetalation.[1]

MIDA Boronates: A Paradigm of Stability and Controlled Reactivity

N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in the field of organoboron chemistry. The trivalent nitrogen atom of the MIDA ligand coordinates to the boron center, forming a bicyclic structure that confers exceptional stability.[9][10]

Unprecedented Stability of MIDA Boronates

MIDA boronates are renowned for their remarkable stability, which sets them apart from many other boronic acid derivatives.[11][12] Key stability features include:

  • Benchtop Stability: They are typically free-flowing, crystalline solids that are indefinitely stable to storage on the benchtop under air.[9][11]

  • Chromatographic Compatibility: MIDA boronates are universally compatible with silica gel chromatography, allowing for facile purification without significant degradation.[9][11] This is a major advantage over pinacol boronates.

  • Chemical Inertness: The MIDA group acts as a robust protecting group, rendering the boronate ester unreactive under a wide range of anhydrous synthetic conditions, including other cross-coupling reactions like Stille, Heck, and Sonogashira couplings.[13][14][15]

This exceptional stability is attributed to the rigid bicyclic structure which kinetically protects the boron's vacant p-orbital from participating in reactions.[8][14]

Controlled Reactivity and "Slow-Release" Cross-Coupling

The defining feature of MIDA boronates is their ability to act as "protected" boronic acids that can be deprotected under specific conditions.[13] They are generally unreactive under standard anhydrous Suzuki-Miyaura conditions.[13] Deprotection is readily achieved using mild aqueous base, such as 1M NaOH or even sodium bicarbonate, to release the corresponding boronic acid.[4][13]

This property has led to the development of "slow-release" cross-coupling protocols.[16][17] By using a base like potassium phosphate (K₃PO₄) in an aqueous/organic solvent mixture, a slow and continuous release of the boronic acid can be achieved.[17][18] This is particularly advantageous when using unstable boronic acids (e.g., 2-heterocyclic, vinyl, and cyclopropyl derivatives), as it maintains a low concentration of the active boronic acid in solution, minimizing decomposition while allowing for efficient cross-coupling.[16][17]

Head-to-Head Comparison: Pinacol vs. MIDA Boronates

To provide a clear overview, the key properties of pinacol and MIDA boronates are summarized below:

FeaturePinacol Boronate EstersMIDA Boronates
Structure Cyclic ester with pinacolBicyclic structure with N-methyliminodiacetic acid
Physical Form Often oils or low-melting solidsTypically free-flowing, crystalline solids[9]
Benchtop Stability More stable than boronic acids, but can degrade over timeExceptionally stable, often indefinitely under air[9][11]
Chromatographic Stability Prone to decomposition/adsorption on silica gel[5][19]Generally stable to silica gel chromatography[9][11]
Hydrolytic Stability Susceptible to hydrolysis under acidic or basic conditions[4][5]Stable under anhydrous conditions, deprotected with aqueous base[4][13]
Reactivity in Suzuki Coupling Generally "active" and participate directly (or after rapid hydrolysis)[1]"Protected" and unreactive until deprotection with aqueous base[13]
Key Application General purpose Suzuki-Miyaura cross-coupling[1]"Slow-release" coupling of unstable boronic acids, iterative cross-coupling[16][17][20]

Experimental Protocols: A Practical Perspective

The choice between a pinacol and a MIDA boronate directly impacts the experimental setup and purification strategy.

Protocol 1: General Suzuki-Miyaura Coupling with a Pinacol Boronate Ester

This protocol outlines a typical Suzuki-Miyaura reaction using a stable aryl pinacol boronate ester.

Reactants:

  • Aryl Halide (1.0 equiv)

  • Aryl Pinacol Boronate Ester (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, aryl pinacol boronate ester, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography, potentially using base-washed or boric acid-treated silica gel to minimize decomposition.[6][7]

Protocol 2: Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate

This protocol is designed for coupling an unstable boronic acid, such as a 2-pyridyl boronate, using its MIDA-protected form.[16][17]

Reactants:

  • Aryl/Heteroaryl Chloride (1.0 equiv)

  • Heteroaryl MIDA Boronate (1.2 equiv)

  • Palladium Catalyst/Ligand System (e.g., Pd(OAc)₂/SPhos, 5-10 mol%)

  • Base (e.g., K₃PO₄, 7.5 equiv)

  • Solvent (e.g., 5:1 Dioxane/Water)

Procedure:

  • Combine the aryl/heteroaryl chloride, MIDA boronate, palladium catalyst, ligand, and base in a reaction vessel.

  • Purge the vessel with an inert gas.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction to the specified temperature (e.g., 60-100 °C) and monitor for product formation.[16]

  • After completion, cool the reaction and perform a standard aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • The crude product can be purified by standard silica gel chromatography, as the MIDA boronate starting material and the coupled product are generally stable.[9]

Visualization of Key Concepts

To further clarify the structural differences and their implications, the following diagrams are provided.

G cluster_pinacol Pinacol Boronate Ester cluster_mida MIDA Boronate Pinacol Structure of a Pinacol Boronate Ester Pinacol_img Pinacol_props General Stability Active in Suzuki Coupling MIDA Structure of a MIDA Boronate MIDA_img MIDA_props Exceptional Stability Requires Deprotection for Coupling

Caption: Structural comparison of Pinacol and MIDA boronates.

G cluster_workflow Comparative Experimental Workflow cluster_pinacol_wf Pinacol Boronate cluster_mida_wf MIDA Boronate P_Start Combine Reactants P_React Suzuki-Miyaura Coupling (Direct Reaction) P_Start->P_React P_Workup Aqueous Workup P_React->P_Workup P_Purify Specialized Chromatography (e.g., treated silica) P_Workup->P_Purify P_Product Purified Product P_Purify->P_Product M_Start Combine Reactants M_React Slow-Release Coupling (In situ Deprotection) M_Start->M_React M_Workup Aqueous Workup M_React->M_Workup M_Purify Standard Silica Gel Chromatography M_Workup->M_Purify M_Product Purified Product M_Purify->M_Product

Caption: Workflow comparison for Suzuki-Miyaura reactions.

Conclusion: Making the Right Choice

The selection between pinacol and MIDA boronates is dictated by the specific demands of the synthetic target and the nature of the boronic acid fragment.

Choose Pinacol Boronate Esters when:

  • The corresponding boronic acid is relatively stable.

  • A straightforward, one-step coupling is desired.

  • Potential challenges with chromatographic purification are manageable.

Choose MIDA Boronates when:

  • The boronic acid is known to be unstable (e.g., certain heteroaryl, vinyl, or cyclopropyl derivatives).[16][17]

  • A "slow-release" strategy is beneficial to minimize side reactions.[10]

  • The boronate moiety needs to be carried through multiple synthetic steps where it must remain inert.[3][14]

  • Facile purification by standard silica gel chromatography is a priority.[9][11]

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the boronic acid reagent is critical to the success of this transformation. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated phenylboronic acids, offering field-proven insights and experimental data to inform your synthetic strategy.

Introduction: The Strategic Value of Fluorine in Drug Discovery and Materials Science

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties. In drug discovery, fluorination is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated phenylboronic acids are therefore crucial building blocks for the synthesis of novel pharmaceuticals and advanced materials. This guide will explore the nuanced differences in reactivity and stability between fluorinated and non-fluorinated phenylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Catalytic Cycle: A Framework for Comparison

To understand the comparative performance of fluorinated and non-fluorinated phenylboronic acids, it is essential to consider the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The nature of the phenylboronic acid primarily influences the transmetalation step and the prevalence of side reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Analysis

Reaction Efficiency and Kinetics

The electron-withdrawing nature of fluorine atoms significantly impacts the reactivity of phenylboronic acids. Generally, electron-withdrawing groups can accelerate the transmetalation step, potentially leading to higher yields and shorter reaction times compared to non-fluorinated analogs.[1] However, the position of the fluorine substituent is critical, as ortho-substitution can introduce steric hindrance that may counteract the beneficial electronic effects.[1]

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic Acid4-BromoanisolePd(OAc)2/PPh3Na2CO3n-propanol/waterReflux1~95%[3]
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K2CO3Dioxane/H2O1103>90%[4]
2,5-Difluorophenylboronic Acid4-BromoacetophenonePd(dppf)Cl2K2CO3Dioxane/H2O100292%[2]
3,4,5-Trifluorophenylboronic Acid5-Bromosalicylic acid[PdCl2(NH2CH2COOH)2]K2CO3WaterRT1.5High[2]

Note: Direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies. The data presented aims to provide a general performance benchmark.

Mechanistic Implications of Fluorination

The enhanced reactivity of fluorinated phenylboronic acids can be attributed to several factors:

  • Increased Lewis Acidity: The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center. This facilitates the formation of the boronate species (Ar-B(OH)3-), which is more nucleophilic and readily participates in transmetalation.

  • Facilitated Transmetalation: The transmetalation step is often the rate-determining step in the Suzuki-Miyaura coupling. The increased polarity of the carbon-boron bond in fluorinated phenylboronic acids can lower the activation energy for this step.

However, the presence of fluorine can also introduce complexities:

  • Steric Hindrance: As mentioned, fluorine atoms in the ortho position can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction.

  • Catalyst Inhibition: In some cases, particularly with heteroaryl boronic acids, the Lewis basicity of nearby atoms can lead to catalyst deactivation. Fluorination can mitigate this by reducing the electron density of the ring.[5]

Stability and the Challenge of Protodeboronation

A significant drawback of fluorinated phenylboronic acids, especially polyfluorinated ones, is their increased susceptibility to protodeboronation.[1][6] This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to reduced yields and the formation of impurities.[7]

Boronic AcidRelative Rate of ProtodeboronationKey Influencing FactorsReference
Phenylboronic AcidLow-[1]
4-Fluorophenylboronic AcidNearly identical to Phenylboronic AcidDichotomous effect of fluorine[8]
2,4-Difluorophenylboronic AcidSignificantly higher than Phenylboronic AcidOrtho-fluorine accelerates the reaction[8]
Pentafluorophenylboronic AcidVery HighHigh degree of fluorination[8][9]

The rate of protodeboronation is highly pH-dependent and is generally accelerated under basic conditions.[5] Careful control of reaction pH and temperature is crucial when working with highly fluorinated phenylboronic acids.

Experimental Protocols

The following protocols provide a general framework for performing a comparative study of fluorinated and non-fluorinated phenylboronic acids in a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent in a Reaction Vessel start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Degas the Reaction Mixture and Place under an Inert Atmosphere catalyst->inert heat Heat the Reaction Mixture to the Desired Temperature with Stirring inert->heat monitor Monitor Reaction Progress by TLC or GC-MS heat->monitor quench Cool to Room Temperature and Quench the Reaction monitor->quench extract Perform Aqueous Work-up and Extract with an Organic Solvent quench->extract dry Dry the Organic Layer, Filter, and Concentrate extract->dry purify Purify the Crude Product by Column Chromatography dry->purify end End purify->end

A general experimental workflow for Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (fluorinated or non-fluorinated, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2, 0.01 mmol, 1 mol%)

  • Triphenylphosphine (PPh3, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K2CO3, 3.0 mmol)

  • Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add dioxane (5 mL) and water (1 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.01 mmol) and triphenylphosphine (0.04 mmol) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C and stir for the desired amount of time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Considerations for Fluorinated Phenylboronic Acids

When using highly fluorinated phenylboronic acids, the following modifications to the general protocol may be necessary to mitigate protodeboronation:

  • Base Selection: Consider using a milder base, such as potassium phosphate (K3PO4), or a non-aqueous base like cesium fluoride (CsF).

  • Anhydrous Conditions: For particularly sensitive substrates, running the reaction under strictly anhydrous conditions may be beneficial.

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the opportunity for protodeboronation.

  • Use of Boronic Esters: In cases of severe instability, consider using the corresponding boronic ester (e.g., pinacol ester), which can exhibit greater stability and release the boronic acid slowly under the reaction conditions.[6]

Conclusion and Future Outlook

The choice between a fluorinated and a non-fluorinated phenylboronic acid is a strategic decision that depends on the specific goals of the synthesis. Fluorinated phenylboronic acids offer the potential for enhanced reactivity and the introduction of desirable physicochemical properties into the target molecule. However, this comes at the cost of increased susceptibility to protodeboronation, which requires careful management of reaction conditions.

As our understanding of the subtle electronic and steric effects in palladium catalysis continues to grow, we can expect the development of more robust and selective methods for the utilization of these valuable fluorinated building blocks. For the practicing chemist, a thorough understanding of the principles outlined in this guide will enable more informed decisions and ultimately lead to more efficient and successful synthetic outcomes.

References

A Researcher's Comparative Guide to Evaluating the Cytotoxicity of Boronic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Boronic acid-based compounds represent a burgeoning class of therapeutic agents, distinguished by their unique chemical properties and potent biological activities. From the pioneering success of the proteasome inhibitor bortezomib in treating multiple myeloma to a host of new candidates in the drug development pipeline, the ability of the boronic acid moiety to form reversible covalent bonds with active site serines and threonines in target proteins has cemented its importance.[1][2]

However, harnessing this therapeutic potential requires a rigorous and nuanced understanding of their cytotoxic effects. This guide provides an in-depth comparison of methodologies for evaluating the cytotoxicity of boronic acid-based compounds, offering field-proven insights and experimental data to aid researchers in designing robust and meaningful studies.

The Core Mechanism: Why Boronic Acids are Potent Cytotoxic Agents

The cytotoxicity of many boronic acid-based drugs, particularly in oncology, stems from their ability to inhibit the proteasome, a critical cellular machine responsible for degrading unneeded or damaged proteins.[3][4] The boronic acid group in compounds like bortezomib specifically targets and binds to the active site threonine in the β5-subunit of the 26S proteasome, inhibiting its chymotrypsin-like activity.[1][4]

This inhibition disrupts cellular homeostasis in several ways:

  • Accumulation of Misfolded Proteins: The cell is flooded with damaged proteins, triggering the unfolded protein response (UPR) and inducing cellular stress and apoptosis.[5][6]

  • Dysregulation of Cell Cycle: Key cell cycle regulatory proteins, which are normally degraded by the proteasome, accumulate and lead to cell cycle arrest.[1]

  • Inhibition of NF-κB Signaling: The proteasome is responsible for degrading IκB, the inhibitor of the pro-survival transcription factor NF-κB. By preventing IκB degradation, boronic acid-based proteasome inhibitors can block NF-κB activity, making cancer cells more susceptible to apoptosis.[1][6]

It is this multifaceted disruption of essential cellular processes that underlies the potent cytotoxic effects of these compounds.

Boronic_Acid_MOA cluster_0 Cellular Environment cluster_1 Nucleus Boronic_Acid Boronic Acid Compound (e.g., Bortezomib) Proteasome 26S Proteasome Boronic_Acid->Proteasome Inhibits (Reversible Binding) IkB Free IκB Proteasome->IkB Degrades IκB Proteasome->IkB Degradation Blocked Amino_Acids Amino Acids Proteasome->Amino_Acids Degrades into Ub_Proteins Ubiquitinated Proteins (Damaged/Regulatory) Ub_Proteins->Proteasome Normally Degraded Accumulation Accumulation of Misfolded Proteins Ub_Proteins->Accumulation IkB_NFkB IκB-NF-κB Complex NFkB Active NF-κB Transcription Pro-Survival Gene Transcription NFkB->Transcription Translocates & Promotes Apoptosis Apoptosis Transcription->Apoptosis Inhibition of Pro-Survival Signals UPR Unfolded Protein Response (UPR) Accumulation->UPR UPR->Apoptosis

Figure 1: Mechanism of proteasome inhibition by boronic acid compounds leading to apoptosis.

A Comparative Guide to Cytotoxicity Assays for Boronic Acid Compounds

Choosing the appropriate cytotoxicity assay is paramount. The ideal assay should be sensitive, reproducible, and reflect the mechanism of action of the compound being tested. Below is a comparison of commonly used assays, with special considerations for boronic acid-based compounds.

Assay Type Principle Advantages Disadvantages & Considerations
Metabolic Assays (e.g., MTT, XTT, WST-1) Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.High-throughput, cost-effective, well-established.[7]Indirect measure of viability; can be affected by changes in cellular metabolism not related to cytotoxicity. Requires solubilization step for formazan crystals (MTT).[8]
Membrane Integrity Assays (e.g., LDH, Trypan Blue) Measures the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of a dye by non-viable cells.Direct measure of cell death (necrosis).Less sensitive to early apoptotic events; Trypan Blue is not suitable for high-throughput screening.
Apoptosis Assays (e.g., Caspase-Glo, Annexin V) Detects key markers of apoptosis, such as caspase enzyme activity or the externalization of phosphatidylserine.Highly specific for apoptosis; provides mechanistic insight. Bortezomib has been shown to induce caspase-3 cleavage and positive Annexin V staining.[5]More complex and expensive than metabolic assays.
ATP-Based Assays (e.g., CellTiter-Glo) Measures the amount of ATP present, which correlates with the number of metabolically active cells.Highly sensitive, rapid, and suitable for high-throughput screening.ATP levels can fluctuate with metabolic changes unrelated to cell death.

Scientist's Recommendation: For initial screening and determination of IC50 values, the MTT assay remains a robust and cost-effective choice.[7] However, to confirm that cytotoxicity is mediated by apoptosis—a common mechanism for boronic acid-based proteasome inhibitors—it is crucial to follow up with a more specific method like a Caspase-Glo assay .

Validated Experimental Workflow: Determining IC50 with the MTT Assay

This section provides a detailed, step-by-step protocol for assessing the cytotoxicity of a novel boronic acid compound using the MTT assay. This workflow is designed as a self-validating system, incorporating essential controls.

MTT_Workflow start Start step1 1. Cell Seeding (e.g., 5x10³ cells/well in 96-well plate) start->step1 step2 2. Cell Adherence (Incubate 24h) step1->step2 step3 3. Compound Treatment (Serial dilutions of Boronic Acid Compound) step2->step3 step4 4. Incubation (48h or 72h) step3->step4 step5 5. Add MTT Reagent (10 µL of 5 mg/mL solution) step4->step5 step6 6. Formazan Formation (Incubate 4h at 37°C) step5->step6 step7 7. Solubilization (Add 100 µL DMSO or solubilization buffer) step6->step7 step8 8. Absorbance Reading (570 nm with reference at 630 nm) step7->step8 end Data Analysis (IC50 Calculation) step8->end

Figure 2: High-level workflow for a typical MTT cytotoxicity assay.

Detailed Protocol

Materials:

  • Selected cancer cell line (e.g., MCF-7, PC3, HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Boronic acid compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates, multichannel pipettes, and other standard cell culture equipment.

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Scientist's Note: The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the time of treatment.[7]

  • Controls Setup:

    • Vehicle Control: Wells with cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the boronic acid compound.

    • Untreated Control: Wells with cells in medium only, representing 100% viability.

    • Blank Control: Wells with medium only (no cells) to measure background absorbance.

  • Compound Treatment:

    • After 24 hours of incubation to allow for cell attachment, prepare serial dilutions of the boronic acid compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Typically, a range of concentrations from 0.1 nM to 100 µM is a good starting point.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[8][9]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Data Interpretation & Comparative Analysis

The IC50 (half-maximal inhibitory concentration) is the most common metric for quantifying and comparing the cytotoxicity of different compounds. The table below presents a compilation of IC50 values for various boronic acid compounds across different cancer cell lines, derived from published literature.

Compound Cell Line Assay Incubation Time Reported IC50
Bortezomib Myeloma Cell LinesCell Viability Assay48 hours22 to 32 nmol/L[5]
Bortezomib Multiple MyelomaGrowth InhibitionN/A<50 nM
Bortezomib PC3 (Prostate Cancer)WST-148 hours32.8 nM[10]
Boric Acid HEC-1B (Endometrial)XTT72 hours377.75 mM[11]
Boric Acid Ishikawa (Endometrial)XTT72 hours28.45 mM[11]
Boric Acid HL-60 (Leukemia)MTT24 hours~500 µM (caused 50% cell death)[12]
Phenylboronic Acid ZR-75-1 (Breast Cancer)Cytotoxicity AssayN/ADose-dependent (0.2 - 5.0 mM)[13]
Compound "B5" PC-3 (Prostate Cancer)Cell ViabilityN/A5 µM (reduced viability to 33%)[14]

Key Insights from the Data:

  • Potency Varies Significantly: There is a vast difference in potency between the highly engineered drug Bortezomib (nanomolar range) and simpler compounds like Boric Acid (micromolar to millimolar range). This highlights the importance of chemical structure in determining cytotoxic efficacy.

  • Cell Line Sensitivity: The same compound can exhibit markedly different IC50 values in different cell lines. For example, Bortezomib-resistant PC3 cells show an IC50 value over 10 times higher than the parental line.[10] This underscores the need to test compounds across a panel of relevant cell lines.

  • Assay and Time Dependence: The choice of assay and incubation time can influence the observed IC50. Direct comparison of values should only be made when experimental conditions are consistent.

Conclusion

The evaluation of cytotoxicity for boronic acid-based compounds is a critical step in drug discovery and development. A systematic approach, beginning with a cost-effective screening assay like MTT and followed by mechanism-specific assays such as caspase activation, provides a comprehensive understanding of a compound's biological activity. By carefully selecting cell lines, standardizing protocols, and accurately interpreting comparative data, researchers can confidently identify and advance promising new therapeutic candidates.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first framework for the proper disposal of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. As a specialized arylboronic acid derivative, this compound requires meticulous handling not only during its use in synthesis and development but also through the final stages of its lifecycle as laboratory waste. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, data from closely related fluorophenylboronic acids provide a strong basis for risk assessment. The primary hazards are consistently identified across this chemical class.[1][2][3][4]

Key Hazard Summary Table

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral Warning H302: Harmful if swallowed.[1][2][3][4][5][6]
Skin Corrosion/Irritation Warning H315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation Warning H319: Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure) Warning H335: May cause respiratory irritation.[1][2][3][4]
Chronic Aquatic Toxicity 없음NoneH413: May cause long lasting harmful effects to aquatic life.

Causality Behind the Hazards:

  • Boronic Acid Moiety: The boronic acid group can interact with biological diols, a mechanism that underlies both its utility and its potential toxicity.

  • Aromatic Fluorine: The fluorophenyl group enhances the compound's electrophilicity and can influence its metabolic stability and interaction with biological systems.

  • Fine Powder Form: As a solid, the compound poses an inhalation risk, capable of irritating the respiratory tract.[3]

Given these hazards, all waste containing this compound, including empty containers, contaminated personal protective equipment (PPE), and solutions, must be treated as hazardous chemical waste.

Pre-Disposal Protocol: Containment and Labeling

Proper waste management begins at the point of generation.[7] Implementing a robust pre-disposal protocol is a non-negotiable step for ensuring safety and compliance.

Step 1: Designate a Satellite Accumulation Area (SAA) All laboratories that generate hazardous waste must establish one or more SAAs.[8][9] This designated area must be at or near the point of waste generation and under the control of laboratory personnel.[7][10]

Step 2: Select Appropriate Waste Containers Container integrity is paramount to preventing leaks and spills.

  • Solids: For solid waste (e.g., leftover reagent, contaminated filter paper, weigh boats), use a wide-mouth, sealable container made of a compatible material like high-density polyethylene (HDPE).

  • Liquids: For liquid waste (e.g., reaction mother liquors, contaminated solvents), use a sealable, chemically compatible container. Avoid metal containers for acidic or basic solutions.[11]

  • Container Condition: All containers must be in good condition, free from damage or leaks, and have a secure, screw-on cap.[8] Never use food-grade containers for hazardous waste.[8] Do not fill containers beyond 90% capacity to allow for expansion.[11]

Step 3: Implement Incompatibility Segregation Arylboronic acids can undergo oxidative degradation and protodeboronation (cleavage of the carbon-boron bond) under certain conditions.[12][13] Therefore, waste containing this compound should be segregated from:

  • Strong oxidizing agents

  • Strong acids and bases (unless part of a validated neutralization protocol)

Step 4: Label Waste Containers Immediately and Accurately Improper labeling is a common and dangerous compliance violation. Every waste container must be labeled at the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "this compound" and any other chemical constituents in the waste stream.

  • A clear indication of the hazards (e.g., "Irritant," "Toxic") or corresponding GHS pictograms.[9]

Step-by-Step Disposal Procedures

The overarching principle is that this chemical waste must not be disposed of down the drain or in the regular trash.[7][8] It must be managed through your institution's Environmental Health & Safety (EHS) office for collection by a licensed hazardous waste disposal company.

Protocol 3.1: Disposal of Solid Waste

  • PPE: Don appropriate PPE, including a lab coat, safety goggles (EN 166 standard), and chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Containment: Carefully transfer the solid waste into the designated, pre-labeled solid hazardous waste container using a dedicated spatula or scoop.

  • Minimize Dust: Perform transfers in a chemical fume hood to avoid inhaling dust.[5]

  • Seal and Store: Securely cap the container and place it in the designated Satellite Accumulation Area.

  • Decontamination: Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.

Protocol 3.2: Disposal of Liquid Waste

  • PPE: Wear appropriate PPE as described in Protocol 3.1.

  • Containment: Using a funnel, carefully pour the liquid waste into the designated, pre-labeled liquid hazardous waste container.

  • Location: Perform this transfer in a fume hood or a well-ventilated area to minimize vapor inhalation.[1]

  • Seal and Store: Securely cap the container, ensuring there is no residue on the outside. Place it in secondary containment (e.g., a chemical-resistant tray) within the SAA.[11]

Protocol 3.3: Disposal of Contaminated Materials and Empty Containers

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.

  • Labware and PPE: Contaminated gloves, weigh paper, and plastic pipettes should be placed in the solid hazardous waste container.

  • "Empty" Containers: The original reagent bottle is not truly empty. It contains chemical residue and must be disposed of as hazardous waste.[5][6] Do not rinse the container. Secure the cap and place it in a designated area for hazardous waste pickup, or follow your institution's specific procedure for empty container disposal.

Waste Stream Management Workflow

The following diagram outlines the decision-making process for managing waste generated from this compound.

G cluster_waste_type Identify Waste Type cluster_containment Select & Label Container start Waste Generation This compound solid_waste Solid Waste (e.g., excess reagent, contaminated wipes) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., mother liquor, solutions) start->liquid_waste Is it liquid? container_waste Contaminated Container (Original Reagent Bottle) start->container_waste Is it the 'empty' bottle? solid_container Labeled, Compatible Solid Waste Container solid_waste->solid_container liquid_container Labeled, Compatible Liquid Waste Container liquid_waste->liquid_container container_disposal Treat as Hazardous Waste (Do Not Rinse) container_waste->container_disposal saa Store in Designated Satellite Accumulation Area (SAA) - Segregated from Incompatibles - Secondary Containment for Liquids solid_container->saa liquid_container->saa container_disposal->saa ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) for Final Disposal saa->ehs_pickup

References

Navigating the Safe Handling of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle complex chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred resource, fostering a culture of safety and scientific integrity within your laboratory.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is critical. The primary hazards associated with this class of compounds are:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust can irritate the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion may be harmful.[1][3]

To mitigate these risks, the following engineering controls should be in place:

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6]

  • Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

II. Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[5]To protect eyes from dust particles and splashes, which can cause serious irritation.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use.[5][7]To prevent skin contact and potential irritation.[5]
Body Protection A laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5]To protect the skin from accidental contact.
Respiratory Protection For handling small quantities in a properly functioning fume hood, respiratory protection may not be necessary. If dust is generated, a NIOSH-approved respirator should be used.[5][8]To prevent irritation of the respiratory tract from inhaled dust.[8]

III. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Preparation and Weighing:
  • Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Prepare the Fume Hood: Ensure the fume hood is clean, uncluttered, and functioning correctly.

  • Weighing: Conduct all weighing operations within the fume hood. Use a draft shield to prevent the fine powder from becoming airborne. Handle the compound gently to avoid creating dust.

Dissolution and Reaction Setup:
  • Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Reaction Assembly: Set up the reaction apparatus within the fume hood, ensuring all joints are properly sealed.

The following diagram illustrates the recommended workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Required PPE Prepare_Hood 2. Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh 3. Weigh Compound in Hood Prepare_Hood->Weigh Dissolve 4. Dissolve Compound Weigh->Dissolve React 5. Set Up Reaction Dissolve->React Decontaminate 6. Decontaminate Glassware React->Decontaminate Dispose_Waste 7. Dispose of Waste Decontaminate->Dispose_Waste

Safe Handling Workflow

IV. Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its associated waste is a critical final step. Under no circumstances should this chemical or its solutions be disposed of down the drain.[4]

Waste Segregation and Collection:
  • Solid Waste: Collect all solid waste, including residual powder and contaminated items (e.g., weigh boats, gloves), in a designated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect all solutions containing the boronic acid in a separate, clearly labeled, and sealed container for liquid hazardous waste.[4][8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[4][8]

Container Decontamination:
  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. This first rinseate must be collected and disposed of as hazardous waste.[4]

  • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[4]

  • Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate recycling stream.[4]

The decision-making process for waste disposal is outlined in the following diagram:

G start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste_container Collect in Solid Hazardous Waste Container is_solid->solid_waste_container Yes liquid_waste_container Collect in Liquid Hazardous Waste Container is_solid->liquid_waste_container No label_container Label Container Clearly solid_waste_container->label_container liquid_waste_container->label_container store_securely Store in Designated Area label_container->store_securely end Arrange for Professional Disposal store_securely->end

Waste Disposal Decision Tree

V. Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and correct action is vital.

Spill Response:
  • Evacuate: Immediately alert others and evacuate non-essential personnel from the area.[5]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]

  • Contain: For small spills of the solid, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Avoid raising dust.[5]

  • Collect: Carefully sweep or scoop the contained material into a labeled hazardous waste container.

  • Clean: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]

  • Report: Report the spill to your supervisor and your institution's EHS department.[8]

Personal Exposure:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to chemical handling not only ensures compliance but also upholds the integrity of your scientific endeavors.

VI. References

  • Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Benchchem. Available at: --INVALID-LINK--

  • Personal protective equipment for handling Borinic acid, methyl ester. Benchchem. Available at: --INVALID-LINK--

  • How To Safely Dispose of Boric Acid. Lab Alley. Available at: --INVALID-LINK--

  • Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid. Benchchem. Available at: --INVALID-LINK--

  • Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals. Benchchem. Available at: --INVALID-LINK--

  • 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester Safety Data Sheet. AK Scientific. Available at: --INVALID-LINK--

  • This compound Safety Data Sheet. BLD Pharmatech. Available at: --INVALID-LINK--

  • Guidelines for safe handling of powders and bulk solids. Center for Chemical Process Safety. Available at: --INVALID-LINK--

  • 4-Fluorophenylboronic acid Safety Data Sheet. Fisher Scientific. Available at: --INVALID-LINK--

  • A Comprehensive Guide to Safe Powder Handling. psi-bfm.com. Available at: --INVALID-LINK--

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. Available at: --INVALID-LINK--

  • (2,3-Difluoro-4-hydroxyphenyl)boronic acid, pinacol ester Safety Data Sheet. Apollo Scientific. Available at: --INVALID-LINK--

  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. BulkInside. Available at: --INVALID-LINK--

  • 4-Trifluoromethylphenylboronic acid Safety Data Sheet. AK Scientific, Inc. Available at: --INVALID-LINK--

  • 4-Fluorophenylboronic acid Safety Data Sheet. Fisher Scientific. Available at: --INVALID-LINK--

  • Boric acid - Substance Information. ECHA. Available at: --INVALID-LINK--

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. Available at: --INVALID-LINK--

  • Boric acid - Registration Dossier. ECHA. Available at: --INVALID-LINK--

  • Boric acid - Substance Information. ECHA. Available at: --INVALID-LINK--

  • 3-Fluorophenylboronic acid Safety Data Sheet. Fisher Scientific. Available at: --INVALID-LINK--

  • Phenylboronic acid Safety Data Sheet. Sigma-Aldrich. Available at: --INVALID-LINK--

  • 4'-Ethyl-2,3-difluorbiphenyl-4-boronic acid - Substance Information. ECHA. Available at: --INVALID-LINK--

  • 1,4-Phenylenebisboronic acid Safety Data Sheet. Sigma-Aldrich. Available at: --INVALID-LINK--

  • (5-fluoro-2-methoxyphenyl)boronic acid - Substance Information. ECHA. Available at: --INVALID-LINK--

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Available at: --INVALID-LINK--

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: --INVALID-LINK--

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.